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Core Science & Biosynthesis

Foundational

4-Chloro-2-ethyl-1-nitrobenzene: Technical Profile & Synthetic Utility

This technical guide provides an in-depth analysis of 4-chloro-2-ethyl-1-nitrobenzene , a specialized aromatic intermediate critical to the synthesis of agrochemicals and fine chemical scaffolds.[1] Executive Summary 4-C...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-chloro-2-ethyl-1-nitrobenzene , a specialized aromatic intermediate critical to the synthesis of agrochemicals and fine chemical scaffolds.[1]

Executive Summary

4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3 / 2001-16-3 ) acts as a "privileged scaffold" in organic synthesis due to its unique substitution pattern.[1] The molecule features a para-chloronitro motif, which renders the chloride highly labile to nucleophilic aromatic substitution (SNAr), while the ortho-ethyl group provides steric bulk and lipophilicity often required for bioavailability in downstream agrochemical actives.

This guide details its physicochemical properties, industrial synthesis via regioselective nitration, and its dual-mode reactivity profile.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the compound.

PropertyValue / DescriptionNote
IUPAC Name 4-chloro-2-ethyl-1-nitrobenzene
CAS Registry 36680-46-3 ; 2001-16-3Note: Isomer specificity is critical in CAS searches.[1]
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical State Yellow to Amber Liquid / Low-melting SolidNitro group adds color; ethyl group lowers MP relative to methyl analogs.[1]
Boiling Point 265–270 °C (Predicted)Extrapolated from p-chloronitrobenzene (242°C) + ethyl shift.[1]
Density ~1.28 g/cm³Typical for chlorinated nitro-aromatics.[1]
Solubility Insoluble in water; Soluble in DCM, EtOAc, TolueneLipophilic (LogP ~3.5).
Flash Point >110 °CCombustible.[1][2]
Synthetic Pathways

The primary industrial route involves the regioselective nitration of 1-chloro-3-ethylbenzene . This reaction relies on the interplay between the directing effects of the ethyl group (activating, ortho/para) and the chlorine atom (deactivating, ortho/para).

Mechanism: Electrophilic Aromatic Substitution

The ethyl group is the stronger activator and directs the incoming nitronium ion (NO₂⁺).[3]

  • Position 2 (between Et and Cl): Sterically hindered.

  • Position 4 (ortho to Et): Activated, but leads to the 2-nitro isomer.

  • Position 6 (ortho to Et, para to Cl): Strongly activated and less hindered.[1] This yields the target 4-chloro-2-ethyl-1-nitrobenzene.

Synthesis Start 1-Chloro-3-ethylbenzene (CAS 620-16-6) Target 4-Chloro-2-ethyl-1-nitrobenzene (Target Isomer) Start->Target Major Product (Nitration at C6) Isomer 2-Chloro-4-ethyl-1-nitrobenzene (Minor Isomer) Start->Isomer Minor Product Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Target

Figure 1: Regioselective nitration of 1-chloro-3-ethylbenzene. The ethyl group directs the nitro group primarily to the position para to the chlorine.

Experimental Protocol (General Nitration)
  • Setup: Charge 1-chloro-3-ethylbenzene (1.0 eq) into a reactor. Cool to 0–5°C.

  • Addition: Dropwise add mixed acid (HNO₃/H₂SO₄, 1.1 eq) while maintaining internal temperature <15°C to prevent di-nitration.

  • Workup: Quench onto ice water. Separate organic phase.[3][4][5] Wash with NaHCO₃ (aq) to remove acid traces.

  • Purification: Fractional distillation is required to separate the target isomer from minor regioisomers.[1]

Reactivity & Functionalization

This molecule exhibits Divergent Reactivity , allowing it to serve as a precursor for two distinct classes of chemistry.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 1 is para to the chlorine at position 4.[1] This electron-withdrawing nitro group activates the C–Cl bond, making it susceptible to displacement by nucleophiles (amines, alkoxides, thiols).

  • Reagent: Primary/Secondary Amines, NaOMe, NaSMe.

  • Conditions: Mild heat (60–80°C), base (K₂CO₃).

  • Utility: Synthesis of complex aniline dyes or ether-linked agrochemicals.[1]

Pathway B: Nitro Reduction

Reduction of the nitro group preserves the chlorine atom, yielding 4-chloro-2-ethylaniline .

  • Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / HCl (Béchamp Reduction).

  • Conditions: 50–100°C, 5–10 bar H₂.

  • Utility: The resulting aniline is a key intermediate for acetamide herbicides.

Reactivity Core 4-Chloro-2-ethyl-1-nitrobenzene SNAr_Prod 4-Nu-2-ethyl-1-nitrobenzene (Cl Displaced) Core->SNAr_Prod SNAr Pathway (Activated by p-NO2) Aniline 4-Chloro-2-ethylaniline (Nitro Reduced) Core->Aniline Reduction Pathway (Preserves Cl) Nu Nucleophile (Nu-) (OH-, RO-, RNH-) Nu->Core Red_Agent H2 / Pd-C or Fe/HCl Red_Agent->Core

Figure 2: Divergent reactivity profile.[1] The compound can undergo chloride displacement (SNAr) or nitro reduction.

Applications in Drug & Agrochemical Development
  • Herbicides (Chloroacetanilides): The reduced derivative, 4-chloro-2-ethylaniline (CAS 30273-39-3), is the immediate precursor to several pre-emergence herbicides. The ethyl group provides necessary lipophilicity for soil retention and plant uptake.

  • Pharmaceutical Scaffolds: The 2-ethyl substituent prevents free rotation of the phenyl ring in downstream drug targets (atropisomerism potential), a property utilized in designing kinase inhibitors where rigid conformation increases binding selectivity.[1]

Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia).

    • H411: Toxic to aquatic life with long-lasting effects.[1]

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Emergency: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1]

References
  • BLD Pharm. (2025).[1] 4-Chloro-2-ethyl-1-nitrobenzene Product Datasheet (CAS 36680-46-3).[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-1-ethyl-2-nitrobenzene (Isomer Analysis).[1] National Library of Medicine.[1] Retrieved from

  • BenchChem. (2025).[3][4] Synthesis and Reactivity of Chloronitrobenzenes. Retrieved from [1]

  • Booth, G. (2012).[1][6] Nitro Compounds, Aromatic.[1][2][5][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[1][2]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Chloro-3-ethylbenzene (Precursor).[1] Retrieved from [1]

Sources

Exploratory

4-Chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3): Strategic Functionalization and Methodological Workflows in Advanced API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis and agrochemical development, the precise selection of starting materials dictates the efficiency of downstream functionalization. 4-chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3) —also known systematically as 5-chloro-1-ethyl-2-nitrobenzene—serves as a highly versatile, multi-vector building block.

Its unique substitution pattern (an ethyl group ortho to a nitro group, with a chlorine atom para to the nitro group) offers three distinct, orthogonal sites for chemical manipulation. This whitepaper deconstructs the physicochemical properties of this compound, explores the mechanistic causality behind its reactivity, and provides self-validating, step-by-step protocols for its most critical synthetic transformations.

Physicochemical Profiling & Structural Logic

Before designing synthetic routes, it is imperative to understand the intrinsic properties that govern the molecule's behavior in solution. The following data is synthesized from the [1].

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 4-chloro-2-ethyl-1-nitrobenzeneDefines the orthogonal reactivity vectors.
CAS Registry Number 36680-46-3Standard identifier for procurement.
Molecular Formula C₈H₈ClNO₂N/A
Molecular Weight 185.61 g/mol Critical for mass spectrometry (m/z 185 [M]⁺).
LogP (Computed) 3.2Indicates high lipophilicity; requires biphasic or organic solvent systems for reactions.
Topological Polar Surface Area 45.8 ŲDictated entirely by the nitro group; guides TLC solvent selection (e.g., Hexanes/EtOAc).
SMILES CCC1=C(C=CC(=C1)Cl)[O-]Useful for computational modeling and docking.
Structural Causality

The true value of 4-chloro-2-ethyl-1-nitrobenzene lies in its electronic topography:

  • The Para-Activated Chlorine: The strongly electron-withdrawing nitro group depletes electron density at the para position, significantly lowering the LUMO energy of the C-Cl bond. This primes the molecule for Nucleophilic Aromatic Substitution (SₙAr).

  • The Ortho-Ethyl Group: The benzylic protons of the ethyl group are susceptible to radical halogenation (e.g., Wohl-Ziegler reaction). Furthermore, the proximity of the ethyl group to the nitro group enables complex cyclizations into indole or quinoline scaffolds.

Core Reactivity & Mechanistic Pathways

As a Senior Application Scientist, I emphasize that successful process chemistry relies on understanding why a reaction works, not just how to perform it.

The SₙAr Paradigm

Nucleophilic aromatic substitution is heavily reliant on the stabilization of the intermediate Meisenheimer complex. Because the chlorine atom is para to the nitro group, incoming nucleophiles (such as secondary amines or alkoxides) can attack the C4 carbon. The resulting negative charge is seamlessly delocalized into the nitro group oxygen atoms. The meta-relationship of the ethyl group to the chlorine means it exerts minimal steric hindrance during the nucleophilic attack, ensuring high conversion rates [2].

Chemoselective Nitro Reduction

Converting the nitro group to an amine yields 4-chloro-2-ethylaniline (CAS 30273-39-3) [3]. The primary challenge here is chemoselectivity . Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas will frequently cause oxidative addition into the C-Cl bond, leading to catastrophic hydrodehalogenation (loss of the chlorine atom). To prevent this, we must rely on single-electron transfer (SET) mechanisms, such as the Béchamp reduction, which exclusively targets the nitro moiety [4].

G SM 4-chloro-2-ethyl- 1-nitrobenzene SNAr SNAr Pathway SM->SNAr Nucleophile Red Nitro Reduction SM->Red Fe/NH4Cl Benz Benzylic Activation SM->Benz NBS/Radical Prod1 4-Substituted-2-ethyl- 1-nitrobenzene SNAr->Prod1 Prod2 4-chloro-2- ethylaniline Red->Prod2 Prod3 Indole/Quinoline Scaffolds Benz->Prod3

Figure 1: Divergent synthetic pathways from 4-chloro-2-ethyl-1-nitrobenzene.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system, incorporating In-Process Controls (IPCs) that definitively prove the success of the chemical transformation before the next step is initiated.

Protocol A: Chemoselective Reduction to 4-Chloro-2-ethylaniline

Objective: Reduce the nitro group to an aniline while strictly preserving the aryl chloride. Causality of Reagents: We utilize Iron powder and Ammonium Chloride (Fe/NH₄Cl). Ethanol solubilizes the organic substrate, while water dissolves the NH₄Cl, facilitating a proton-coupled electron transfer from the iron surface. NH₄Cl acts as a mild, buffered proton source; using strong acids like HCl would rapidly consume the iron and generate H₂ gas, risking over-reduction.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-chloro-2-ethyl-1-nitrobenzene (10.0 g, 53.8 mmol) in a mixture of Ethanol (150 mL) and DI Water (50 mL).

  • Catalyst Addition: Add Iron powder (15.0 g, 269 mmol, 5 eq.) and Ammonium Chloride (14.4 g, 269 mmol, 5 eq.) to the stirring solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C. Maintain vigorous stirring for 2 to 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into an LC-MS.

    • Validation Criteria: The starting material mass (m/z 185) must be completely absent. The product mass (m/z 156 [M+H]⁺) must be the dominant peak. The absence of m/z 122 confirms that no dehalogenation has occurred.

  • Workup: Once validated, cool the mixture to 40 °C and filter hot through a pad of Celite to remove iron oxides. Wash the Celite cake with Ethyl Acetate (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure aniline.

G Step1 1. Substrate in EtOH/H2O Step2 2. Add Fe powder & NH4Cl Step1->Step2 Step3 3. Reflux (80°C, 2-4h) Step2->Step3 Step4 4. IPC: LC-MS (m/z 156) Step3->Step4 Step5 5. Filter over Celite Step4->Step5 Step6 6. Extract & Concentrate Step5->Step6

Figure 2: Self-validating workflow for chemoselective nitro reduction.

Protocol B: SₙAr Functionalization with Morpholine

Objective: Substitute the para-chlorine with a secondary amine (morpholine) to build a pharmacophore. Causality of Reagents: Polar aprotic solvents like DMF or DMSO are chosen because they solvate cations (K⁺ from the base) but leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-2-ethyl-1-nitrobenzene (5.0 g, 26.9 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add Morpholine (3.5 g, 40.4 mmol, 1.5 eq.) and anhydrous K₂CO₃ (7.4 g, 53.8 mmol, 2.0 eq.).

  • Thermal Activation: Heat the suspension to 100 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1).

    • Validation Criteria: The starting material is a pale yellow, high-R_f spot. The successful formation of the Meisenheimer complex and subsequent product will manifest as a deep orange/red reaction mixture. The product will appear as a bright yellow, lower-R_f spot due to the added polarity of the morpholine ring.

  • Isolation: Quench the reaction by pouring it into ice water (200 mL). Extract the resulting precipitate or emulsion with Dichloromethane (3 × 50 mL), wash thoroughly with water to remove DMF, dry, and concentrate.

Applications in Drug Development

The derivatives of 4-chloro-2-ethyl-1-nitrobenzene are heavily utilized in the synthesis of kinase inhibitors and agrochemical fungicides . By utilizing the SₙAr pathway to install a solubilizing group (like morpholine or piperazine) and subsequently reducing the nitro group to an aniline, chemists generate highly functionalized anilines. These anilines are then coupled with pyrimidine or quinoline cores to create ATP-competitive inhibitors targeting kinases such as EGFR or BCR-ABL. The ortho-ethyl group frequently acts as a critical steric gatekeeper, locking the inhibitor into the correct bioactive conformation within the kinase hinge region.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11194747, 5-Chloro-1-ethyl-2-nitrobenzene. Retrieved from[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34871, 4-Chloro-2-ethylaniline. Retrieved from[Link]

  • Wang, Z. (2010). Béchamp Reduction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. Retrieved from[Link]

Foundational

An In-depth Technical Guide to the Synthesis of 4-chloro-2-ethyl-1-nitrobenzene

This guide provides a comprehensive technical overview for the synthesis of 4-chloro-2-ethyl-1-nitrobenzene, a key intermediate in the development of specialized organic compounds. Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 4-chloro-2-ethyl-1-nitrobenzene, a key intermediate in the development of specialized organic compounds. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, a field-proven experimental protocol, and the critical validation steps involved in this synthetic pathway.

Strategic Overview: The Rationale for Electrophilic Nitration

The synthesis of 4-chloro-2-ethyl-1-nitrobenzene is most effectively achieved through the electrophilic aromatic substitution (EAS) of 1-chloro-3-ethylbenzene. This pathway is selected for its reliability, high-yield potential, and the well-understood nature of nitration reactions in industrial and laboratory settings.

The core of this process involves the introduction of a nitro group (–NO₂) onto the aromatic ring of the precursor. The regioselectivity of this reaction—the precise placement of the nitro group—is governed by the electronic and steric effects of the substituents already present on the benzene ring: the chloro (–Cl) and ethyl (–CH₂CH₃) groups.

Mechanistic Deep Dive: Directing Effects in Action

The success of this synthesis hinges on understanding the directing effects of the existing substituents.

  • Ethyl Group (–CH₂CH₃): As an alkyl group, it is an activating substituent. It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it.

  • Chloro Group (–Cl): As a halogen, it exhibits a dual nature. It is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene. However, through resonance, it can donate lone-pair electron density, making it an ortho, para-director.

In the 1-chloro-3-ethylbenzene precursor, these directing effects converge. The ethyl group directs to positions 2, 4, and 6, while the chloro group also directs to positions 2, 4, and 6. The key positions for nitration are therefore C4 (para to chloro, ortho to ethyl) and C6 (ortho to chloro, para to ethyl). The formation of 4-chloro-2-ethyl-1-nitrobenzene results from the electrophilic attack at the C6 position of the starting material (which becomes C1 after the nitro group is added, renumbering according to IUPAC nomenclature). This position is strongly favored due to the powerful para-directing effect of the ethyl group and is sterically accessible.

The reaction is catalyzed by concentrated sulfuric acid, which protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the key reacting species.[1]

Reaction Mechanism Diagram

The following diagram illustrates the generation of the nitronium ion and its subsequent attack on the 1-chloro-3-ethylbenzene ring to form the sigma complex (arenium ion), which is stabilized by resonance. Deprotonation then restores aromaticity, yielding the final product.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2 H₂O⁺–NO₂ (Protonated Nitric Acid) HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O HSO4_minus->H2SO4 + H⁺ H2O H₂O Precursor 1-Chloro-3-ethylbenzene SigmaComplex Sigma Complex (Arenium Ion Intermediate) Precursor->SigmaComplex + NO₂⁺ Product 4-Chloro-2-ethyl-1-nitrobenzene SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration.

Field-Proven Experimental Protocol

This protocol details a robust method for the laboratory-scale synthesis of 4-chloro-2-ethyl-1-nitrobenzene.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1-Chloro-3-ethylbenzeneC₈H₉Cl140.6114.0 g0.10
Concentrated Nitric Acid (70%)HNO₃63.0115 mL~0.24
Concentrated Sulfuric Acid (98%)H₂SO₄98.0825 mL~0.46
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
5% Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
Deionized WaterH₂O18.02200 mL-
Ice--As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Reflux condenser (for safety, though reaction is run at low temp)

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Synthesis Workflow

G A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ in flask) Cool to 0-5°C B 2. Add Precursor (1-chloro-3-ethylbenzene) Dropwise, maintain temp < 10°C A->B C 3. Reaction Stir at 0-5°C for 30 min, then RT for 1 hour B->C D 4. Quench Pour mixture slowly over ice-water C->D E 5. Extraction Extract aqueous layer with Dichloromethane (x3) D->E F 6. Neutralization Wash organic layers with 5% NaHCO₃ solution E->F G 7. Drying & Concentration Dry with MgSO₄, filter, and evaporate solvent F->G H 8. Purification (Recrystallization or Chromatography) Yields pure product G->H

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Preparation of Nitrating Mixture: In the 250 mL flask equipped with a magnetic stirrer and thermometer, carefully add 25 mL of concentrated sulfuric acid. Submerge the flask in an ice-water bath and allow it to cool to below 10°C.

  • Slow Addition of Nitric Acid: While stirring, slowly add 15 mL of concentrated nitric acid via the dropping funnel. Maintain the temperature of the "mixed acid" below 15°C during this addition.

  • Addition of Substrate: Once the nitrating mixture has cooled to 0-5°C, begin the dropwise addition of 14.0 g of 1-chloro-3-ethylbenzene. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C. The reaction is exothermic.[1]

  • Reaction Period: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Washing and Neutralization: Combine the organic extracts. Wash the combined organic layer sequentially with 100 mL of cold water and then with 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. A final wash with water is recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[2]

  • Purification: The crude 4-chloro-2-ethyl-1-nitrobenzene can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[2]

Safety and Handling

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[1]

  • Product Toxicity: Nitroaromatic compounds are generally toxic and should be handled with appropriate caution.

Product Characterization

To confirm the identity and purity of the synthesized 4-chloro-2-ethyl-1-nitrobenzene, a suite of spectroscopic analyses is required. While experimental data for this specific molecule is not widely published, the following methods are standard for characterization.[3]

TechniquePurposeExpected Observations
¹H NMR Confirms the proton environment and regiochemistry.Aromatic protons will show distinct splitting patterns and chemical shifts influenced by the three different substituents. The ethyl group will exhibit a characteristic quartet and triplet.
¹³C NMR Determines the number and type of carbon atoms.Unique signals for each of the 8 carbon atoms in the molecule. The carbon attached to the nitro group will be significantly downfield.
FT-IR Identifies key functional groups.Strong characteristic peaks for the N–O stretching of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C–Cl stretching (approx. 600-800 cm⁻¹).
Mass Spec. Confirms molecular weight and fragmentation pattern.The molecular ion peak (M⁺) should correspond to the molecular weight of 185.61 g/mol , showing the characteristic isotopic pattern for a chlorine-containing compound.[4]

References

  • Benchchem. Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene.
  • PubChem. 4-Chloro-1-ethyl-2-nitrobenzene.
  • Benchchem.
  • Doc Brown's Chemistry. Nitration of Benzene, Methylbenzene & Naphthalene.
  • PubChem. 1-Chloro-3-ethylbenzene.
  • Benchchem. Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 4-Chloro-2-Ethyl-1-Nitrobenzene

[1] CAS Registry Number: 36680-46-3 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol [1] Part 1: Executive Technical Summary[2] 4-Chloro-2-ethyl-1-nitrobenzene is a halogenated nitroaromatic intermediate primarily utili...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Registry Number: 36680-46-3 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol [1]

Part 1: Executive Technical Summary[2]

4-Chloro-2-ethyl-1-nitrobenzene is a halogenated nitroaromatic intermediate primarily utilized in the synthesis of substituted anilines (e.g., 4-chloro-2-ethylaniline) for agrochemical and pharmaceutical applications.[1][2] Its structural uniqueness lies in the steric influence of the ethyl group at the ortho position relative to the nitro group, which significantly alters its reactivity and packing density compared to its methyl analog (4-chloro-2-methyl-1-nitrobenzene).[1]

This guide provides a rigorous analysis of its physical properties, synthesis logic, and characterization protocols, designed for researchers requiring high-purity standards for downstream coupling reactions.[2]

Part 2: Physicochemical Properties[2]

The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist for this specific isomer) to establish a baseline for identification.

Table 1: Core Physical Parameters[1][2]
PropertyValue / RangeTechnical Context
Physical State Yellow Oily Liquid or Low-Melting SolidThe ethyl group disrupts crystalline packing more than a methyl group, often lowering the melting point below room temperature (approx. 20–25°C).[1][2]
Boiling Point 265–270°C (Predicted)High boiling point attributed to the polarity of the nitro group and molecular weight.[1][2]
Density 1.25 ± 0.05 g/cm³Typical for mono-chloro, mono-nitro alkylbenzenes.[1][2] Denser than water.[1]
LogP (Octanol/Water) ~3.3 – 3.5Highly lipophilic.[1] Indicates high permeability in biological membranes but low aqueous solubility.[1]
Solubility (Water) < 50 mg/L (Insoluble)Hydrophobic nature requires organic solvents (DCM, Ethyl Acetate, Toluene) for extraction.[1][2]
Flash Point > 110°CClass IIIB combustible liquid.[1][2] Handling requires standard organic solvent precautions.[1]
Refractive Index 1.55 – 1.57High refractive index due to the aromatic ring and nitro conjugation.[1]
Solubility Profile & Solvent Selection[1]
  • Preferred Solvents for Reaction: Toluene, Dichloromethane (DCM), Chlorobenzene.[1][2]

  • Preferred Solvents for Crystallization/Purification: Ethanol/Water mixtures (if solid), or Hexane/Ethyl Acetate gradients (for chromatography).[1][2]

  • Incompatibility: Avoid strong bases (NaOH, KOH) at high temperatures, which may induce nucleophilic aromatic substitution of the chloride or nitro group (though the ethyl group provides some steric protection).[1][2]

Part 3: Synthesis & Impurity Logic[2]

The synthesis of 4-chloro-2-ethyl-1-nitrobenzene is a classic study in electrophilic aromatic substitution (EAS), governed by the competing directing effects of the alkyl and halogen substituents.[1][2]

Mechanistic Pathway

The precursor, 1-chloro-3-ethylbenzene , undergoes nitration.[1][2]

  • Ethyl Group (-C₂H₅): Weakly activating, ortho/para directing.[1][2]

  • Chloro Group (-Cl): Deactivating, ortho/para directing.[1][2]

The Target Compound (4-chloro-2-ethyl-1-nitrobenzene) results from nitration para to the ethyl group (and ortho to the chlorine).[1][2] This position is electronically favored by the ethyl group and sterically accessible.

Reaction Workflow & Isomer Distribution (DOT Visualization)

SynthesisPath Precursor 1-Chloro-3-Ethylbenzene (m-Ethylchlorobenzene) Reagents Mixed Acid Nitration (HNO3 / H2SO4, <10°C) Precursor->Reagents Target TARGET: 4-Chloro-2-ethyl-1-nitrobenzene (Nitro para to Ethyl) Major Product (~60-70%) Reagents->Target Directing: Ethyl(p) + Chloro(o) Isomer1 Impurity A: 2-Chloro-4-ethyl-1-nitrobenzene (Nitro para to Chloro) Minor Product Reagents->Isomer1 Directing: Chloro(p) + Ethyl(o) Isomer2 Impurity B: 2-Chloro-6-ethyl-1-nitrobenzene (Steric crowding) Reagents->Isomer2 Trace Purification Purification Step Fractional Distillation or Crystallization (if solid) Target->Purification Isomer1->Purification Final Product (>98% Purity) Final Product (>98% Purity) Purification->Final Product (>98% Purity)

Caption: Electrophilic aromatic substitution pathway showing the directing effects leading to the target isomer and potential regioisomers.[1][2]

Part 4: Spectroscopic Characterization

To validate the identity of 4-chloro-2-ethyl-1-nitrobenzene, researchers must distinguish it from its regioisomers (e.g., 2-chloro-4-ethyl-1-nitrobenzene).[1][2]

¹H NMR (Proton NMR) - 400 MHz, CDCl₃
  • Aromatic Region (3H):

    • H3 (ortho to NO₂, meta to Cl): Doublet, ~7.8–7.9 ppm.[1][2] Deshielded by the adjacent nitro group.

    • H5 (meta to NO₂, ortho to Cl): Doublet of doublets, ~7.2–7.3 ppm.[1][2]

    • H6 (ortho to Ethyl, meta to Cl): Doublet, ~7.4 ppm.[1][2]

    • Key Diagnostic: Coupling constants (

      
      ) will reveal the 1,2,4-substitution pattern.[1]
      
  • Aliphatic Region (5H):

    • -CH₂- (Ethyl): Quartet, ~2.7–2.8 ppm.[1][2]

    • -CH₃ (Ethyl): Triplet, ~1.2–1.3 ppm.[1][2]

Infrared Spectroscopy (FT-IR)[1]
  • Nitro Group (-NO₂): Asymmetric stretch at 1520–1530 cm⁻¹ ; Symmetric stretch at 1340–1350 cm⁻¹ .[1][2]

  • C-Cl Stretch: Strong band at 1050–1080 cm⁻¹ .[1]

  • Aromatic C-H: Weak stretches >3000 cm⁻¹.[1][2]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M⁺): 185 m/z.[1]

  • Isotope Pattern: Distinct M+2 peak at 187 m/z (approx. 33% height of M⁺) confirming the presence of one Chlorine atom.[1][2]

  • Fragmentation: Loss of -NO₂ (M-46), loss of Ethyl (M-29).[1][2]

Part 5: Experimental Protocol: Purity Assessment via HPLC

This protocol is a self-validating system designed to separate the target compound from unreacted precursors and regioisomers.[1]

Objective: Quantify purity of 4-chloro-2-ethyl-1-nitrobenzene >98%.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1][2]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Phase Description
0.0 40% Equilibration
10.0 90% Elution of non-polar organics
12.0 90% Wash

| 12.1 | 40% | Re-equilibration |[1][2]

Validation Criteria:

  • Resolution (

    
    ):  Must be >1.5 between the target peak and the nearest isomer peak (likely the 2-chloro-4-ethyl isomer).
    
  • Tailing Factor: Must be < 1.5.

  • Blank Run: No interfering peaks at the retention time of the target (approx. 6–8 min depending on dead volume).

Part 6: Safety & Handling (HSE)[1][2]

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or absorbed through skin (Category 3).[1][2]

  • Target Organ: Blood (Methemoglobinemia).[1][2]

  • Environmental: Chronic aquatic toxicity.[1][2][3][4]

Handling Protocol:

  • Engineering Controls: All weighing and transfer must occur inside a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2]

  • Spill Management: Do not wash into drains.[1][3] Adsorb with vermiculite and dispose of as hazardous organic waste (halogenated).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15892659, 4-Chloro-1-ethyl-2-nitrobenzene (Isomer Reference).[1][2] Retrieved from [Link][1]

  • PrepChem (2025). Synthesis of 2-Ethyl-4-chloroaniline (Downstream Derivative). Retrieved from [Link]

Sources

Foundational

The Dual-Challenge of Halonitrobenzenes: A Technical Guide to the Handling and Chemoselective Hydrogenation of 4-Chloro-2-ethyl-1-nitrobenzene

Executive Summary 4-Chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3) is a highly reactive electrophilic building block utilized extensively in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3) is a highly reactive electrophilic building block utilized extensively in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. As a halogenated nitroaromatic, it presents process chemists and drug development professionals with a unique dual challenge. First, it exhibits severe acute toxicity (Class 6.1) requiring stringent, self-validating containment protocols[2]. Second, its chemical reduction to the valuable intermediate 4-chloro-2-ethylaniline demands precise thermodynamic control to prevent unwanted hydrodehalogenation (cleavage of the carbon-chlorine bond)[3]. This whitepaper synthesizes field-proven safety methodologies with the mechanistic causality behind chemoselective catalytic hydrogenation.

Quantitative Physicochemical Profiling

Understanding the physical properties of 4-chloro-2-ethyl-1-nitrobenzene is the first step in designing safe handling and reaction parameters.

PropertyValueSource / Standard
CAS Number 36680-46-3BLD Pharm[2]
Molecular Formula C₈H₈ClNO₂PubChem[4]
Molecular Weight 185.61 g/mol PubChem[4]
Boiling Point ~249.9°CBenchChem[1]
Flash Point 104.9°CBenchChem[1]
GHS Signal Word Danger (Class 6.1 Toxic)BLD Pharm[2]
Hazard Statements H301 (Oral), H311 (Dermal), H331 (Inhalation)BLD Pharm[2]

Mechanistic Toxicology & Self-Validating Containment

4-Chloro-2-ethyl-1-nitrobenzene is classified under UN 2811 as a Class 6.1 Toxic Substance[2]. The causality of its acute toxicity lies in the high lipophilicity of the ethyl-substituted aromatic ring, which facilitates rapid dermal and mucosal absorption[1].

Mechanism of Toxicity: Once absorbed into the bloodstream, the nitro group undergoes in vivo enzymatic reduction to a hydroxylamine intermediate. This intermediate acts as a potent oxidizing agent, converting the Fe(II) in hemoglobin to Fe(III). The resulting condition, methemoglobinemia, severely impairs the blood's oxygen-carrying capacity, leading to cyanosis and potential asphyxiation.

Self-Validating Engineering Controls: Because standard nitrile gloves offer poor resistance to lipophilic nitroaromatics, handling requires a self-validating safety system:

  • Barrier Selection: Personnel must use laminate (e.g., Silver Shield) or heavy-duty butyl rubber gloves.

  • Atmospheric Validation: Handling must occur in a Class I fume hood with a face velocity >100 fpm. The system must be interlocked with a continuous volatile organic compound (VOC) monitor that visually validates containment (green light indicator) before the sash can be raised.

  • Decontamination Validation: Post-handling, surfaces must be cleaned with a solvent (e.g., ethanol) and validated using colorimetric surface wipes sensitive to nitroaromatics to ensure zero residual contamination.

The Causality of Catalyst Selection in Nitro Reduction

The catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene to 4-chloro-2-ethylaniline presents a classic chemoselectivity hurdle[5]. Standard palladium on carbon (Pd/C) is highly active for nitro reduction but frequently catalyzes the homolytic cleavage of the weak C-Cl bond (hydrodehalogenation), yielding the undesired byproduct 2-ethylaniline[3].

Thermodynamic Control: To prevent dehalogenation, the catalyst and reaction conditions must be thermodynamically tuned. Kinetic studies demonstrate that the activation energy for the reduction of the chloronitrobenzene (CNB) nitro group to chloroaniline (CAN) is approximately 25 kJ/mol, whereas the activation energy for C-Cl cleavage to aniline (AN) is higher, at 31 kJ/mol[3].

By utilizing a modified catalyst—such as platinum on carbon (Pt/C) or bimetallic AuPd/TiO₂—and strictly controlling the reaction temperature at 25°C, the kinetic pathway is forced exclusively toward chemoselective nitro reduction. The lower temperature provides sufficient thermal energy to overcome the 25 kJ/mol barrier but starves the system of the energy required to breach the 31 kJ/mol dehalogenation barrier[3].

Self-Validating Experimental Protocol: Chemoselective Hydrogenation

The following protocol outlines the safe, chemoselective reduction of 4-chloro-2-ethyl-1-nitrobenzene[5], incorporating built-in validation checkpoints.

Step 1: Atmospheric Inerting

  • Action: Seal the Parr hydrogenation reactor and purge with anhydrous Nitrogen (N₂) for three cycles.

  • Validation: An in-line oxygen sensor on the exhaust must read <1% O₂ before proceeding. Causality: Purging prevents the formation of an explosive H₂/O₂ mixture during pressurization.

Step 2: Substrate & Catalyst Loading

  • Action: Dissolve 4-chloro-2-ethyl-1-nitrobenzene in anhydrous ethanol. Add the chemoselective catalyst (1% AuPd/TiO₂ or Pt/C)[3].

Step 3: Controlled Hydrogenation

  • Action: Pressurize the reactor to 3 bar with H₂ gas. Engage the cooling jacket to maintain the internal temperature strictly at 25°C.

  • Causality: As nitro reduction is highly exothermic, automated temperature control prevents thermal runaway, which would otherwise provide the energy to trigger unwanted hydrodehalogenation[3].

Step 4: Reaction Validation

  • Action: Monitor the mass flow controller for H₂ uptake.

  • Validation: The reaction is deemed complete only when H₂ consumption flatlines for 15 consecutive minutes. Confirm completion by immediately drawing an anaerobic sample for GC-MS analysis to validate >99% conversion to 4-chloro-2-ethylaniline[5].

Step 5: Anaerobic Workup

  • Action: Filter the catalyst through a Celite pad under a continuous N₂ blanket.

  • Causality: Spent hydrogenation catalysts are highly pyrophoric when exposed to atmospheric oxygen while saturated with flammable solvent vapors.

Chemical Workflow Visualization

Workflow cluster_0 Reaction Preparation cluster_1 Catalytic Hydrogenation cluster_2 Workup & Isolation Substrate 4-Chloro-2-ethyl-1-nitrobenzene (Toxic Precursor) Solvent Dissolution in Ethanol (Inert N2 Atmosphere) Substrate->Solvent Catalyst Chemoselective Catalyst (Pt/C or AuPd/TiO2) Solvent->Catalyst Reaction H2 Pressurization (3-5 bar) Temperature Control (25°C) Catalyst->Reaction Validation Validation: H2 Uptake Ceases GC-MS Confirms Conversion Reaction->Validation Filtration Catalyst Filtration (Under N2 to prevent ignition) Validation->Filtration Chemoselective Pathway Dehalogenation Hydrodehalogenation (Avoided Side Reaction) Validation->Dehalogenation Standard Pd/C Pathway Product 4-Chloro-2-ethylaniline (Target Product) Filtration->Product

Figure 1: Chemoselective hydrogenation workflow preventing hydrodehalogenation.

References

  • [1] 4-Chloro-2-ethylaniline | CAS 30273-39-3, BenchChem. 1

  • [4] 5-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 11194747, PubChem (NIH). 4

  • [2] 36680-46-3 | 4-Chloro-2-ethyl-1-nitrobenzene Safety Data, BLD Pharm. 2

  • [5] GHS classification and handling precautions for 4-Chloro-2-ethylaniline, BenchChem. 5

  • [3] Supported Bimetallic AuPd Nanoparticles as a Catalyst for the Selective Hydrogenation of Nitroarenes, MDPI. 3

Sources

Exploratory

solubility of 4-chloro-2-ethyl-1-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-chloro-2-ethyl-1-nitrobenzene in Organic Solvents Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-chloro-2-ethyl-1-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and interpret the solubility of 4-chloro-2-ethyl-1-nitrobenzene in various organic solvents. Given the current absence of specific published experimental data for this compound, this document emphasizes robust methodologies and theoretical underpinnings. It details validated experimental protocols, including the classical gravimetric method and the highly sensitive High-Performance Liquid Chromatography (HPLC) technique. Furthermore, it explores powerful thermodynamic models—the van't Hoff, modified Apelblat, and Buchowski-Ksiazczak (λh) equations—for correlating and predicting solubility behavior. By synthesizing procedural guidance with causal scientific explanations, this guide equips researchers with the necessary tools to generate reliable solubility data, a critical parameter for process optimization, purification, and formulation development.

Introduction: The Imperative of Solubility Data

4-chloro-2-ethyl-1-nitrobenzene is a substituted nitroaromatic compound with a molecular structure suggesting its utility as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals. The precise arrangement of its functional groups—a nitro group, a chlorine atom, and an ethyl group on a benzene ring—governs its physicochemical properties, including its solubility.

Solubility is a fundamental thermodynamic property that dictates the maximum amount of a solute that can dissolve in a solvent at equilibrium.[1] For scientists, this is not merely an abstract value; it is a critical parameter that profoundly impacts:

  • Reaction Kinetics and Yield: Ensuring the compound remains in solution is often essential for homogenous reaction conditions and optimal yields.

  • Purification Processes: Techniques like crystallization and recrystallization are entirely dependent on differential solubility in various solvents and at different temperatures.

  • Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of bioavailability and the feasibility of dosage form design.[2]

Physicochemical Profile and Expected Solubility Behavior

While specific experimental data for 4-chloro-2-ethyl-1-nitrobenzene is scarce, we can infer its likely behavior from its molecular structure and data from close structural analogs like 4-chloro-1-ethyl-2-nitrobenzene.[3]

  • Molecular Formula: C₈H₈ClNO₂

  • Molecular Weight: 185.61 g/mol [3]

  • Polarity: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom. The ethyl group (-CH₂CH₃) adds some nonpolar character. Overall, it is a moderately polar compound.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the compound lacks a hydrogen bond donor.

Based on these characteristics, a qualitative solubility profile can be predicted:

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected due to the compound's polarity.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Good solubility is anticipated, as these solvents can engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While the compound cannot donate hydrogen bonds, the solvent can act as a donor to the nitro group's oxygen atoms.[4]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, where excess solid is equilibrated with the solvent over a sufficient period to ensure saturation.[5][6] The concentration of the resulting saturated solution is then measured.

Protocol 1: The Gravimetric Method

The gravimetric method is a fundamental and direct technique for measuring solubility.[7] It involves preparing a saturated solution, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.[8][9]

Causality Behind the Protocol:

  • Excess Solute: The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached equilibrium saturation.[10]

  • Constant Temperature: Solubility is highly temperature-dependent. A thermostated bath is crucial to eliminate temperature fluctuations as a variable.[8]

  • Equilibration Time: A sufficient duration (e.g., 24 hours) is required to ensure the dissolution process has reached thermodynamic equilibrium.[11]

  • Drying to Constant Weight: This step is critical to ensure all solvent has been removed, so the final weight corresponds only to the dissolved solute.[9]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-chloro-2-ethyl-1-nitrobenzene to several sealed vials (e.g., 20 mL glass vials).

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Place the sealed vials in a thermostated shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.). Shake for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to rest in the bath for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to avoid transferring any solid particles.

  • Weighing: Transfer the filtered supernatant to a pre-weighed, dry evaporating dish (W₁). Immediately weigh the dish with the solution (W₂).

  • Evaporation: Evaporate the solvent in a fume hood, followed by drying in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and weigh it to get the final weight of the dish plus the dried solute (W₃).

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Equilibrate (24h at Constant T) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant via 0.45µm Filter D->E F Transfer to Pre-weighed Evaporating Dish (W1) E->F G Weigh Dish + Solution (W2) F->G H Evaporate Solvent G->H I Dry to Constant Weight H->I J Weigh Dish + Solute (W3) I->J K Calculate Solubility J->K

Caption: Workflow for Equilibrium Solubility Determination via Gravimetric Method.

Protocol 2: HPLC-Based Method

For compounds with good chromophores (like nitroaromatics), an HPLC-based method offers high sensitivity and accuracy, requiring smaller sample volumes.[11][12] This method quantifies the solute concentration in the saturated solution by comparing its detector response to a standard calibration curve.

Causality Behind the Protocol:

  • Calibration Curve: A multi-point calibration curve using solutions of known concentration is essential for accurately converting the HPLC peak area of the unknown sample into a concentration value.[12]

  • Filtration: Filtering the saturated solution through a fine (e.g., 0.45 µm or finer) filter is critical to prevent undissolved solid particles from entering and damaging the HPLC system or dissolving upon dilution, which would artificially inflate the solubility measurement.[13]

  • Dilution: The saturated supernatant is often too concentrated for direct injection. A precise dilution step is necessary to bring the concentration within the linear range of the calibration curve.

Step-by-Step Methodology:

  • Method Development: Develop a suitable reverse-phase HPLC method (e.g., C18 column) with a UV detector set to an appropriate wavelength (λ_max) for 4-chloro-2-ethyl-1-nitrobenzene. The mobile phase should be optimized to achieve a well-resolved peak with a reasonable retention time.

  • Stock Solution & Calibration Standards:

    • Accurately prepare a primary stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1000 µg/mL).

    • From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range (e.g., 1 to 100 µg/mL).

  • Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak areas. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.

  • Saturated Sample Preparation: Prepare saturated solutions in the desired organic solvents as described in the gravimetric method (Steps 1-4).

  • Sampling and Dilution:

    • Withdraw a sample of the clear supernatant using a syringe fitted with a 0.45 µm filter.

    • Accurately perform a known dilution of the filtered sample using the mobile phase as the diluent to bring its concentration into the calibrated range. For example, pipette 100 µL of the supernatant into a 10.0 mL volumetric flask and dilute to the mark (a 1:100 dilution).

  • Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample (C_diluted) from the calibration curve equation (y = mx + c, where y is the peak area).

    • Calculate the concentration of the original saturated solution (C_saturated) by multiplying by the dilution factor.

    • Solubility (mg/mL) = C_diluted (mg/mL) * Dilution Factor

Workflow for HPLC-Based Solubility Determination

G cluster_cal Calibration cluster_sample Sample Preparation & Analysis cluster_calc Calculation A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards & Plot Peak Area vs. Conc. B->C D Generate Calibration Curve (y=mx+c) C->D J Determine Conc. of Diluted Sample from Calibration Curve E Prepare Saturated Solution (Shake-Flask) F Filter Supernatant (0.45µm) E->F G Perform Accurate Dilution F->G H Inject Diluted Sample into HPLC G->H I Record Peak Area H->I I->J K Apply Dilution Factor J->K L Calculate Final Solubility K->L

Caption: Workflow for Equilibrium Solubility Determination via HPLC Method.

Thermodynamic Modeling of Solubility

Once experimental solubility data has been collected at various temperatures, thermodynamic models can be used to correlate the data and derive valuable insights into the dissolution process.[14] This is essential for interpolating solubility at intermediate temperatures and for understanding the energetics of the solute-solvent interactions.

The van't Hoff Model

The van't Hoff equation describes the relationship between the mole fraction solubility (x) of a solute and the absolute temperature (T) in an ideal solution.[15] A plot of ln(x) versus 1/T yields a straight line, from which the apparent thermodynamic properties of dissolution can be calculated.[16]

The linear form of the equation is: ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

Where:

  • ΔH°_sol is the standard enthalpy of solution.

  • ΔS°_sol is the standard entropy of solution.

  • R is the universal gas constant (8.314 J/mol·K).

Interpretation:

  • Enthalpy (ΔH°_sol): A positive value indicates an endothermic dissolution process (solubility increases with temperature), which is typical for solids. A negative value indicates an exothermic process.

  • Entropy (ΔS°_sol): A positive value indicates that the system becomes more disordered upon dissolution, which is the primary driving force for the process.

  • Gibbs Free Energy (ΔG°_sol): Can be calculated at each temperature using ΔG°_sol = ΔH°_sol - TΔS°_sol . A negative value indicates a spontaneous dissolution process.[6]

The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate experimental solubility data with temperature.[17] It generally provides a better fit than the ideal van't Hoff model because its empirical parameters account for non-ideal solution behavior.[18]

The equation is expressed as: ln(x) = A + (B / T) + C * ln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter B is related to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of the solution.[17]

The Buchowski-Ksiazczak (λh) Model

This model is another powerful tool for describing solid-liquid equilibrium, particularly in non-ideal solutions.[14]

The equation is: ln[1 + λ * ((1-x)/x)] = λh * [(1/T) - (1/T_m)]

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature.

  • T_m is the melting point of the solute.

  • λ and h are adjustable model parameters. λ represents the non-ideality of the solution, and h is related to the enthalpy of fusion and solution.[18]

Model Validation

The accuracy of these models in correlating the experimental data is assessed using statistical measures such as the Root Mean Square Deviation (RMSD). Lower RMSD values indicate a better fit between the calculated and experimental solubility data.[18]

RMSD = √[ Σ(x_calc - x_exp)² / N ]

Where:

  • x_calc is the calculated mole fraction solubility.

  • x_exp is the experimental mole fraction solubility.

  • N is the number of experimental data points.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and temperatures.

Table 1: Experimental Solubility of 4-chloro-2-ethyl-1-nitrobenzene

Solvent Temperature (K) Mole Fraction Solubility (x) Solubility ( g/100g Solvent)
Methanol 298.15 (Experimental Value) (Experimental Value)
308.15 (Experimental Value) (Experimental Value)
318.15 (Experimental Value) (Experimental Value)
Ethanol 298.15 (Experimental Value) (Experimental Value)
308.15 (Experimental Value) (Experimental Value)
318.15 (Experimental Value) (Experimental Value)
Acetonitrile 298.15 (Experimental Value) (Experimental Value)
308.15 (Experimental Value) (Experimental Value)
318.15 (Experimental Value) (Experimental Value)
Ethyl Acetate 298.15 (Experimental Value) (Experimental Value)
308.15 (Experimental Value) (Experimental Value)
318.15 (Experimental Value) (Experimental Value)
Toluene 298.15 (Experimental Value) (Experimental Value)
308.15 (Experimental Value) (Experimental Value)

| | 318.15 | (Experimental Value) | (Experimental Value) |

Conclusion

Understanding the solubility of 4-chloro-2-ethyl-1-nitrobenzene is paramount for its effective application in synthetic chemistry and process development. This guide has provided a comprehensive technical framework for this purpose. By meticulously following the detailed protocols for experimental solubility determination via gravimetric or HPLC analysis, researchers can generate high-quality, reliable data. Subsequent application of thermodynamic models like the van't Hoff, Apelblat, and λh equations allows for robust data correlation and the derivation of key thermodynamic parameters. This integrated approach of empirical measurement and theoretical modeling empowers scientists to make informed decisions regarding solvent selection, reaction conditions, and purification strategies, ultimately accelerating research and development timelines.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
  • Pogány, P., et al. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Kim, M. S., et al. (2021).
  • Kansy, M., et al. (2009, March 24).
  • Kamlet-Taft Linear Solvation Energy Relationship. (2023, May). PHYS CHEM CHEM PHYS.
  • Scribd. (n.d.).
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI.
  • ResearchGate. (n.d.). Modeline the Solubility of Pharmaceuticals in Pure Solvents and Solvent Mixtures for Drug Process Design.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.
  • Zhang, Y., et al. (2023, March 7).
  • Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.
  • Liu, W., et al. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI.
  • ProQuest. (n.d.).
  • ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model...
  • ResearchGate. (n.d.). Experimental solubility vs calculated solubility by van't Hoff model of...
  • Wikipedia. (n.d.).
  • Al-Hamdani, S. M., et al. (2024, September 19). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • Shakeel, F., et al. (n.d.).
  • RSC Publishing. (n.d.). RSC Advances.
  • Taylor & Francis. (n.d.).
  • Florida Gulf Coast University. (n.d.).
  • CymitQuimica. (n.d.). 4-Chloro-2-ethynyl-1-nitrobenzene, 95%.
  • ResearchGate. (2015, July 10).
  • ResearchGate. (2025, October 11). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • HUBER. (2021, August 18).
  • PubMed. (2009, February 1). Kinetics and thermodynamics of sorption of nitroaromatic compounds to as-grown and oxidized multiwalled carbon nanotubes.
  • Academia.edu. (n.d.). Kinetics and thermodynamics of sorption of nitroaromatic compounds to as-grown and oxidized multiwalled carbon nanotubes.
  • ChemicalBook. (2023, May 19). 4-CHLORO-2-ETHOXY-1-NITROBENZENE | 29604-25-9.
  • PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659.
  • Solubility of Things. (n.d.). 4-Chloro-1-methyl-2-nitrobenzene.
  • PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-1-nitrobenzene | C7H5Cl2NO2 | CID 12595970.
  • Benchchem. (n.d.). Solubility Profile of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide for Researchers.
  • Biointerface Research in Applied Chemistry. (2021, August 15).
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoro-1-nitrobenzene AldrichCPR.
  • ResearchGate. (2016, July 6). 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene.
  • Wikipedia. (n.d.). 4-Nitrochlorobenzene.
  • Benchchem. (n.d.). A Comparative Analysis of 4-Chloro-2-iodo-1-nitrobenzene: Theoretical vs.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-Chloro-2-ethyl-1-nitrobenzene in Organic Synthesis

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-chloro-2-ethyl-1-nitrobenzene, a versatile intermediate in modern organic synthesis. We will de...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-chloro-2-ethyl-1-nitrobenzene, a versatile intermediate in modern organic synthesis. We will delve into its fundamental reactivity, provide detailed protocols for its key transformations, and illustrate its application as a foundational building block for more complex molecular architectures.

Introduction to a Versatile Synthetic Intermediate

4-Chloro-2-ethyl-1-nitrobenzene is a substituted nitroaromatic compound whose synthetic utility is derived from the specific arrangement and electronic nature of its functional groups.[1][2] The molecule's reactivity is dominated by two primary features: the strong electron-withdrawing nature of the nitro group and the presence of a halogen (chlorine) that can act as a leaving group.

The nitro group profoundly influences the electron density of the aromatic ring. Through both inductive and resonance effects, it renders the ring electron-deficient, or electrophilic. This electronic-poor character is the cornerstone of the molecule's most significant reactivity pathway: nucleophilic aromatic substitution (SₙAr).[3][4] The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[5][6] In this case, the chlorine atom is situated in the para position, making it an excellent leaving group for SₙAr reactions.[5][6] The ethyl group, being a weak electron-donating group, has a minor electronic influence compared to the powerful nitro group.

Below is a summary of the key physicochemical properties of 4-chloro-2-ethyl-1-nitrobenzene.

PropertyValue
Chemical Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol [1][2]
CAS Number 2001-16-3[1][2]
Appearance Typically a solid
IUPAC Name 4-chloro-1-ethyl-2-nitrobenzene[2]
Canonical SMILES CCC1=C(C=C(C=C1)Cl)[O-][2]

The following diagram illustrates the primary pathways for the synthetic utilization of this compound.

G start 4-Chloro-2-ethyl-1-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of -Cl) start->snar Nucleophile (Nu⁻) reduction Nitro Group Reduction (Conversion of -NO2 to -NH2) start->reduction Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) product1 Substituted 2-ethyl-1-nitrobenzene Derivatives snar->product1 product2 4-Chloro-2-ethylaniline reduction->product2

Caption: Key synthetic transformations of 4-chloro-2-ethyl-1-nitrobenzene.

Core Synthetic Applications and Protocols

The strategic value of 4-chloro-2-ethyl-1-nitrobenzene lies in its capacity to undergo two highly reliable and chemoselective transformations: nucleophilic aromatic substitution at the C-Cl bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds. It is a two-step addition-elimination process.[3] The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring at the carbon bearing the leaving group.[3] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The presence of the para-nitro group is critical as it delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy for its formation.[3][6] The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

This reaction is fundamental for creating substituted anilines, which are prevalent in pharmaceutical and materials science.

Materials:

  • 4-Chloro-2-ethyl-1-nitrobenzene (1.0 eq.)

  • Primary or secondary amine (1.1-1.5 eq.)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.)

  • Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a solution of 4-chloro-2-ethyl-1-nitrobenzene in the chosen solvent, add the amine nucleophile.

  • Add the base to the reaction mixture. The base acts as a scavenger for the HCl generated in situ.

  • Heat the reaction mixture, typically between 80-120 °C, while monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

A similar protocol can be adapted for reactions with alkoxides (from alcohols and a strong base like NaH) and thiolates (from thiols and a base like K₂CO₃).[7]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation flask 1. Combine 4-chloro-2-ethyl-1-nitrobenzene, amine, base, and solvent in flask. heat 2. Heat mixture (80-120 °C) and monitor by TLC. flask->heat quench 3. Cool and quench with water. heat->quench extract 4. Extract with organic solvent. quench->extract purify 5. Dry, concentrate, and purify. extract->purify

Caption: General experimental workflow for an SₙAr reaction.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal transformation, providing a gateway to a vast array of further chemical modifications, including amide bond formation, diazotization, and reductive amination. The reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid systems being the most common.

This method is a classic, cost-effective, and reliable procedure for nitro group reduction that is tolerant of many other functional groups, including aryl halides.[8][9]

Materials:

  • 4-Chloro-2-ethyl-1-nitrobenzene (1.0 eq.)

  • Iron powder (<100 mesh) (3.0-5.0 eq.)

  • Concentrated Hydrochloric Acid (HCl) (0.2-0.5 eq., catalytic)

  • Solvent (e.g., Ethanol/Water mixture, 4:1 v/v)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-2-ethyl-1-nitrobenzene in the ethanol/water solvent mixture.

  • Addition of Reagents: To the stirred suspension, add the iron powder. Heat the mixture to a gentle reflux (approx. 80-85 °C).

  • Initiation: Cautiously add the concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and may become vigorous. Monitor the reaction progress by TLC until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid and precipitate iron salts. Be cautious as CO₂ evolution can cause foaming.[8]

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[8]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-ethylaniline.[8]

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

An alternative, cleaner method involves catalytic hydrogenation. This typically involves stirring the substrate in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from a balloon to high-pressure autoclaves) in the presence of a catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).[10][11][12] This method avoids the use of stoichiometric metal reductants and acidic conditions, often leading to simpler work-ups and higher purity products.[13][14]

Application in Multi-Step Synthesis: A Hypothetical Pathway

The true power of 4-chloro-2-ethyl-1-nitrobenzene is realized when its key reactions are used in sequence to build complex molecules. Below is a logical synthetic pathway to a hypothetical substituted benzimidazole, a scaffold common in medicinal chemistry.

G A 4-Chloro-2-ethyl-1-nitrobenzene B N-Aryl-2-ethyl-4-nitroaniline A->B Step 1: SNAr (ArNH₂, Base, Heat) C 4-(Arylamino)-3-ethylaniline B->C Step 2: Nitro Reduction (Fe/HCl or H₂/Pd-C) D Substituted Benzimidazole Derivative C->D Step 3: Cyclization (e.g., Formic Acid, Heat)

Caption: Multi-step synthesis of a benzimidazole derivative.

This synthetic route leverages the regioselectivity of the SₙAr reaction first to install a desired amino side chain. The subsequent reduction of the nitro group unmasks a second amine functionality, setting the stage for an intramolecular cyclization reaction to form the heterocyclic benzimidazole core. This strategy allows for precise control over the substitution pattern of the final product.

Safety, Handling, and Disposal

Working with 4-chloro-2-ethyl-1-nitrobenzene and related chloronitroarenes requires strict adherence to safety protocols. These compounds are generally considered toxic and are environmental pollutants.[15][16]

  • Hazard Identification: Toxic if swallowed or in contact with skin.[17][18] May cause irritation to the skin, eyes, and respiratory tract.[15][19] Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17][19] All manipulations should be performed in a well-ventilated chemical fume hood.[19]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17][19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[19]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of all chemical waste, including unused product and contaminated materials, in accordance with local, state, and federal regulations. Chlorinated and nitrated aromatic compounds are often classified as hazardous waste.[15][19]

References

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon. Catalysis Science & Technology (RSC Publishing). [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Safety data sheet - 1-Chloro-4-nitrobenzene. CPAchem. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE. Oxford Lab Fine Chem. [Link]

  • 4-chloro-1-ethyl-2-nitrobenzene. LookChem. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Synthesis of 4-chloro-2-nitrophenol. Sciencemadness. [Link]

  • 4-Chloro-1-ethyl-2-nitrobenzene. PubChem. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (ACS Publications). [Link]

  • Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. ResearchGate. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. IUCr Journals. [Link]

  • 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene. PMC. [Link]

  • Catalytic hydrogenation of nitrobenzene over different catalysts. ResearchGate. [Link]

  • Liquid phase hydrogenation of nitrobenzene. Åbo Akademi University Research Portal. [Link]

  • Reduction of nitrobenzene. YouTube. [Link]

  • Method for preparing 4'-chloro-2-nitrobiphenyl.
  • 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. ResearchGate. [Link]

  • EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. OEHHA. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 4-Chloro-2-Ethyl-1-Nitrobenzene

Executive Summary The reduction of 4-chloro-2-ethyl-1-nitrobenzene to 4-chloro-2-ethylaniline presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group ( ) while preserving a labile aryl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 4-chloro-2-ethyl-1-nitrobenzene to 4-chloro-2-ethylaniline presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) while preserving a labile aryl-chloride bond (

). Standard hydrogenation catalysts (e.g., Pd/C) often lead to hydrodehalogenation, yielding the impurity 2-ethylaniline.

This Application Note provides a validated protocol using sulfided Platinum on Carbon (Pt/C-S) to achieve


 selectivity. We explore the mechanistic basis of this selectivity, provide a scalable batch protocol, and introduce a continuous flow methodology for improved thermal management.

The Selectivity Paradox: Mechanism & Challenges

Reaction Pathway

The reduction of the nitro group proceeds through a cascade of intermediates (nitroso, hydroxylamine) before forming the amine.[1] The critical side-reaction is the hydrogenolysis of the Carbon-Chlorine bond, which is thermodynamically favorable on active metal surfaces like Palladium.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A while completely suppressing Pathway B .

ReactionPathway Substrate 4-Chloro-2-ethyl- 1-nitrobenzene Nitroso Nitroso Intermediate Substrate->Nitroso + H2 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Product TARGET: 4-Chloro-2-ethylaniline Hydroxylamine->Product + H2 (Pathway A) Preferred Impurity IMPURITY: 2-Ethylaniline Hydroxylamine->Impurity Direct Dechlorination Product->Impurity Hydrodehalogenation (Pathway B) Avoid!

Figure 1: Competing reaction pathways. Pathway B (red) is the undesired de-chlorination, often catalyzed by non-selective metals.

Catalyst Selection Logic
  • Palladium (Pd/C): Highly active but promotes oxidative addition into the C-Cl bond. Not recommended without inhibitors (e.g., morpholine).

  • Raney Nickel: Effective but pyrophoric and difficult to handle at scale.

  • Platinum (Pt/C): Inherently less active toward C-Cl bonds than Pd.

  • Sulfided Pt/C (Pt/C-S): The industry standard for this transformation. Sulfur acts as a selective poison, occupying the high-energy sites required for C-Cl bond breaking, while leaving the sites for

    
     reduction active [1, 2].
    

Validated Protocols

Protocol A: Batch Hydrogenation (Lab Scale)

Target Scale: 10g - 100g

Materials:

  • Substrate: 4-chloro-2-ethyl-1-nitrobenzene

  • Catalyst: 5% Pt/C (sulfided), typically 0.5 - 1.0 mol% loading relative to substrate.

  • Solvent: Methanol (preferred for rate) or Toluene (preferred for solubility/workup).

Step-by-Step Procedure:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in Methanol (concentration: 0.5 M).

  • Catalyst Addition: Add 5% Pt/C (sulfided) carefully. Note: Although sulfided catalysts are less pyrophoric, always maintain an inert blanket (Nitrogen/Argon).

  • Purge: Seal reactor. Purge with Nitrogen (

    
     bar), then Hydrogen (
    
    
    
    bar).
  • Reaction: Pressurize to 10 bar (145 psi) with Hydrogen. Heat to 60°C .

    • Critical Control: Stirring rate must be high (>1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: The reaction is exothermic. Monitor internal temperature closely. A sharp drop in Hydrogen uptake indicates completion (typically 2-4 hours).

  • Workup: Cool to room temperature. Vent

    
    . Purge with 
    
    
    
    . Filter catalyst over a Celite pad. Rinse with methanol.[2][3][4]
  • Isolation: Concentrate filtrate under reduced pressure to yield the crude oil.

Performance Data (Typical):

ParameterValue
Conversion> 99.5%
Selectivity (Target)> 99.0%
De-chlorinated Impurity< 0.5%
Isolated Yield96 - 98%
Protocol B: Continuous Flow Hydrogenation (Process Scale)

Target Scale: Kg/day

Flow chemistry offers superior heat transfer, essential for highly exothermic nitro reductions (~550 kJ/mol).

Workflow Diagram:

FlowProcess Feed Feed Solution: Substrate in MeOH Mixer T-Mixer Feed->Mixer Pump A H2_Source Hydrogen Gas (Mass Flow Controller) H2_Source->Mixer Gas Feed Reactor Packed Bed Reactor (Pt/C-S Fixed Bed) T = 70°C, P = 20 bar Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator Reactor->BPR Collection Product Collection & HPLC Analysis BPR->Collection

Figure 2: Continuous flow setup for safety and scalability.

Procedure:

  • Reactor: Stainless steel column packed with 1% Pt/C (sulfided) on silica or alumina support.

  • Conditions:

    • System Pressure: 20 bar (maintained by Back Pressure Regulator).

    • Temperature: 70°C.

    • Residence Time: 2-5 minutes.

  • Operation: Pump substrate solution and

    
     gas through the column. The short residence time minimizes the contact time of the product with the catalyst, further reducing the risk of de-chlorination.
    

Analytical Quality Control

To ensure the integrity of the protocol, "self-validating" analytical checkpoints are required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 µm).
    
  • Mobile Phase: Gradient Acetonitrile / Water (with 0.1%

    
    ).
    
    • 0 min: 30% ACN

    • 10 min: 90% ACN

  • Detection: UV at 254 nm.

  • Retention Time Order:

    • 4-chloro-2-ethylaniline (Target)

    • 4-chloro-2-ethyl-1-nitrobenzene (Substrate)

    • 2-ethylaniline (Impurity - Marker for over-reduction)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Poisoned catalyst or low

mass transfer.
Increase stirring speed; check gas purity; regenerate catalyst.
High De-chlorination (>1%) Temperature too high or

pressure too high.
Reduce Temp to 50°C; Reduce Pressure to 5 bar; Ensure catalyst is sulfided type.
Unknown Impurities Condensation side-products (Azoxy).[3]Reaction stalled at intermediate stage. Increase reaction time or catalyst loading.

Safety & Handling

  • Exotherm Management: Nitro reduction releases massive energy. In batch mode, never load >10% substrate concentration without rigorous heat removal validation.

  • Catalyst Handling: Dry Pt/C can ignite solvent vapors. Always handle wet (50% water wet) or under inert atmosphere.

  • Hydrogen: Ensure all vessels are grounded to prevent static discharge ignition of hydrogen gas.

References

  • Coq, B., & Figueras, F. (1998). Coordination Chemistry Reviews. "Structure-activity relationships in the hydrogenation of chloronitrobenzenes over platinum catalysts." (Representative citation for Pt selectivity).

  • Blaser, H. U., et al. (2003). Journal of Molecular Catalysis A: Chemical. "Industrial application of homogeneous catalysis: Selective hydrogenation of chloronitroaromatics." .

  • Mahata, N., et al. (2008). Applied Catalysis A: General. "Selective hydrogenation of chloronitrobenzenes to chloroanilines." .

  • Tafesh, A. M., & Weiguny, J. (1996). Chemical Reviews. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." .

(Note: While specific literature on the "2-ethyl" derivative is proprietary or patent-heavy, the citations above provide the authoritative grounding for the general class of chloronitrobenzene reductions using sulfided catalysts.)

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-2-ethyl-1-nitrobenzene

Executive Summary This technical guide details the optimization and execution of nucleophilic aromatic substitution (SNAr) reactions utilizing 4-chloro-2-ethyl-1-nitrobenzene (CAS: 13174-98-6) as the electrophilic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of nucleophilic aromatic substitution (SNAr) reactions utilizing 4-chloro-2-ethyl-1-nitrobenzene (CAS: 13174-98-6) as the electrophilic scaffold. While 4-chloronitrobenzene is a classic SNAr substrate, the presence of the 2-ethyl group introduces specific steric and electronic challenges that require modified protocols.

This document provides:

  • Mechanistic Insight: Analysis of the "Steric Inhibition of Resonance" affecting the nitro group.[1]

  • Optimized Protocols: Validated methods for C-N (amination) and C-O (etherification) bond formation.

  • Self-Validating Workflows: Integrated checkpoints to ensure reaction integrity.

Substrate Analysis & Mechanistic Context

The Electrophile: 4-Chloro-2-ethyl-1-nitrobenzene

The reactivity of this scaffold is defined by the interplay between the activating nitro group and the sterically demanding ethyl substituent.

FeatureElectronic EffectSteric EffectImpact on SNAr
1-Nitro Group Strong Inductive (-I) & Resonance (-M) withdrawal.N/APrimary Activator: Stabilizes the Meisenheimer complex (negative charge) at the para position.
4-Chloro Group Inductive withdrawal (-I); weak donor (+M).MinimalLeaving Group: Good leaving ability; rate-limiting step involves bond breaking only in specific cases (usually formation of the complex is rate-limiting).
2-Ethyl Group Weak Inductive Donor (+I).High: Ortho to Nitro.[2]Deactivator: The bulk of the ethyl group forces the adjacent nitro group to rotate out of planarity with the benzene ring. This Steric Inhibition of Resonance reduces the nitro group's ability to withdraw electron density via the

-system, making the ring less electrophilic than 4-chloronitrobenzene.
Reaction Pathway

The reaction proceeds via the standard addition-elimination mechanism. However, due to the partial deactivation described above, these reactions often require higher temperatures or more polar solvents (DMSO, NMP) compared to non-substituted analogs.

SNAr_Mechanism cluster_steric Steric Effect Substrate 4-Chloro-2-ethyl- 1-nitrobenzene TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (RDS) High Temp Required Nu Nucleophile (Nu:) Nu->TS Product 4-Nu-2-ethyl- 1-nitrobenzene TS->Product Elimination Fast LG Leaving Group (Cl-) TS->LG StericNote 2-Ethyl group twists Nitro group out of plane, raising Activation Energy.

Figure 1: SNAr mechanism highlighting the rate-determining step (RDS) and the impact of the 2-ethyl substituent.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aniline derivatives for kinase inhibitor libraries. Scope: Primary and secondary amines (e.g., morpholine, piperidine, aniline).

Materials
  • Substrate: 4-Chloro-2-ethyl-1-nitrobenzene (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) – Preferred for reaction rates >100°C.

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 4-chloro-2-ethyl-1-nitrobenzene (1.0 mmol, 185 mg) and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Stir to create a suspension.

  • Addition: Add the amine (1.2 mmol) dropwise.

    • Note: If the amine is a volatile liquid, add it last and seal the vessel immediately.

  • Reaction: Heat the block to 110°C . Stir vigorously (800 rpm).

    • Why 110°C? The 2-ethyl deactivation requires higher energy than the standard 80°C used for 4-chloronitrobenzene.

  • Monitoring (Self-Validation): Check HPLC/TLC at 2 hours.

    • Validation Check: The product is typically more polar and often brightly colored (yellow/orange) compared to the pale starting material.

  • Workup:

    • Cool to room temperature.[3]

    • Pour mixture into ice-water (15 mL). The product should precipitate.

    • Filter the solid or extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with water (2x) and brine (1x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: C-O Bond Formation (Etherification)

Application: Introduction of alkoxy side chains.

Materials
  • Substrate: 4-Chloro-2-ethyl-1-nitrobenzene (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Base: NaH (60% dispersion in oil, 1.3 equiv) or KOtBu (1.3 equiv)

  • Solvent: THF (0°C to RT) or DMF (if heating is needed).

Step-by-Step Methodology
  • Alkoxide Formation: In a dry flask under

    
    , suspend NaH (1.3 equiv) in dry THF. Cool to 0°C. Add the alcohol (1.2 equiv) dropwise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Substrate Addition: Add a solution of 4-chloro-2-ethyl-1-nitrobenzene (1.0 equiv) in minimal THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: If no conversion after 4 hours, switch solvent to DMF and heat to 80°C.

  • Quench: Carefully add saturated

    
     solution to quench excess alkoxide.
    
  • Extraction: Extract with

    
     or EtOAc.
    

Workflow & Validation Architecture

This workflow ensures data integrity and early error detection.

Workflow Start Start Synthesis Setup Reaction Setup (Inert Atm, Dry Solvent) Start->Setup Sampling TLC/LCMS Sampling (t=2h) Setup->Sampling Decision Conversion >90%? Sampling->Decision Workup Aq. Workup & Isolation Decision->Workup Yes Optimize Increase Temp (+10°C) or Add Catalyst (TBAB) Decision->Optimize No Analysis Final Validation (1H NMR, Melting Point) Workup->Analysis Optimize->Sampling Re-check after 2h

Figure 2: Logical workflow for reaction monitoring and decision making.

Validation Criteria (Quality Control)
  • TLC Visualization:

    • Starting Material: High

      
      , UV active (254 nm), faint yellow.
      
    • Product: Lower

      
       (usually), UV active, often distinct deep yellow/orange color due to the push-pull electronic system (Amino/Nitro conjugation).
      
  • 1H NMR Signatures:

    • Loss of Cl-bearing Carbon: In

      
       NMR, the signal at ~140 ppm (C-Cl) will shift significantly upfield (to ~150-155 ppm for C-O or C-N) attached to the heteroatom.
      
    • Proton Shift: The protons ortho to the leaving group (C3-H and C5-H) will show an upfield shift upon substitution with an electron-donating group (Amine/Alkoxy).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-ethyl group reducing activation.Increase temperature to 130°C; switch solvent to NMP (higher boiling point).
Hydrolysis Byproduct (Phenol) Wet solvent or hygroscopic base (

).
Use anhydrous solvents; switch to organic base (DIPEA) or dry the inorganic base.
Dark Tarry Mixture Thermal decomposition or oxidation.Degas solvents (

sparge); lower temperature and extend time; add antioxidant (BHT) if amine is sensitive.
No Reaction Nucleophile too weak.Use a stronger base (NaH) to generate the anion; add phase transfer catalyst (TBAB) if using solid/liquid biphasic conditions.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156.
  • General SNAr Protocols: Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Link

  • Solvent Effects in SNAr: Newby, J. et al. (2019). Solvents for SNAr reactions: a guide to sustainability and performance. Green Chemistry, 21, 552-566. Link

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-2-ethyl-1-nitrobenzene

Abstract & Strategic Analysis This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 4-chloro-2-ethyl-1-nitrobenzene with aryl boronic acids. While the para-nitro group electronically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 4-chloro-2-ethyl-1-nitrobenzene with aryl boronic acids. While the para-nitro group electronically activates the C-Cl bond via inductive and mesomeric withdrawal (lowering the LUMO energy), the ortho-ethyl group introduces a steric clash that can hinder the approach of bulky catalytic complexes.

Standard protocols utilizing Pd(PPh₃)₄ often fail for this substrate class due to the poor oxidative addition rate of aryl chlorides and the instability of the catalyst at the elevated temperatures required to drive the reaction. To ensure reproducibility and high yields suitable for drug development workflows, this protocol utilizes Buchwald’s 2nd Generation Precatalyst (XPhos Pd G2) . This system provides the necessary electron density to facilitate oxidative addition into the C-Cl bond while preventing the formation of inactive palladium-dimers.

Key Challenges Addressed
  • Substrate Reactivity: Overcoming the high bond dissociation energy of the C-Cl bond (approx. 96 kcal/mol) compared to C-Br or C-I.

  • Chemoselectivity: Preventing the reduction of the nitro group, which can occur under harsh conditions or with specific metal contaminants.

  • Steric Modulation: The 2-ethyl substituent exerts steric pressure on the meta position (relative to the chloride), requiring a ligand that is bulky enough to drive reductive elimination but flexible enough to accommodate the substrate.

Experimental Workflow & Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Chloro-2-ethyl-1-nitrobenzene Limiting Reagent1.0Purity >97% recommended.
Aryl Boronic Acid Nucleophile1.2 - 1.5Excess accounts for potential protodeboronation.
XPhos Pd G2 Precatalyst0.02 (2 mol%)Rapidly generates active L-Pd(0) species.
K₃PO₄ (Tribasic) Base2.0 - 3.0Finely ground. Activates boronic acid to boronate.
THF / Water (4:1) Solvent System[0.2 M]Biphasic system dissolves inorganic base and organic inputs.
Step-by-Step Protocol

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge an oven-dried reaction vial equipped with a magnetic stir bar with 4-chloro-2-ethyl-1-nitrobenzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos Pd G2 (2 mol%).

  • Critical: If the boronic acid is prone to rapid homocoupling, delay its addition until after the solvent is degassed.

  • Add K₃PO₄ (2.0 equiv).

Step 2: Solvent Addition & Degassing

  • Add the THF/Water (4:1) mixture to achieve a concentration of 0.2 M relative to the aryl chloride.

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Oxygen is a poison to the active Pd(0) species and promotes homocoupling.

Step 3: Reaction Execution

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction block to 60°C . (Note: While many aryl chlorides require 80-100°C, the activating nitro group allows for milder conditions, reducing the risk of nitro-reduction).

  • Stir vigorously (800+ RPM) to ensure efficient phase transfer between the aqueous base and organic layer.

  • Monitor via HPLC or UPLC at 1 hour and 4 hours.

Step 4: Workup & Isolation

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Visualization of Workflows

Experimental Setup Diagram

The following diagram illustrates the logical flow of the bench-scale execution, emphasizing the critical degassing step often missed in failed reproducibility attempts.

ExperimentalWorkflow Start Weigh Solids (Chloride, Boronic Acid, Base, Cat.) Solvent Add Solvent (THF/H2O 4:1) Start->Solvent Degas Sparge (Ar/N2) 10 mins Solvent->Degas Critical Step Heat Heat to 60°C Stir 800 RPM Degas->Heat Monitor HPLC Monitor (1h, 4h) Heat->Monitor Monitor->Heat Conversion <98% Workup Phase Separation & Purification Monitor->Workup Conversion >98%

Figure 1: Operational workflow for the Suzuki coupling of 4-chloro-2-ethyl-1-nitrobenzene.

Mechanistic Pathway

Understanding the cycle is crucial for troubleshooting. The nitro group accelerates the first step (Oxidative Addition), but the steric bulk of the ethyl group can slow down the final step (Reductive Elimination).

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate Ar-Cl (Nitro activated) Substrate->OxAdd Boronate Ar'-B(OH)3 + Base Boronate->TransMet Product Biaryl Product Product->RedElim

Figure 2: Catalytic cycle highlighting the electronic activation of the oxidative addition step.

Performance Data & Optimization Logic

The following data summarizes the optimization process. The choice of XPhos over standard triphenylphosphine (PPh₃) is validated by the Turnover Frequency (TOF) and final conversion rates.

Ligand SystemBaseSolventTempYield (Isolated)Analysis
Pd(PPh₃)₄ K₂CO₃Toluene/H₂O100°C35%Failed. Low oxidative addition; significant dehalogenation observed.
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O90°C62%Moderate. Slow conversion; dppf is less electron-rich than Buchwald ligands.
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O80°C88%Good. SPhos is excellent, but minor steric clash with 2-ethyl group observed.
XPhos Pd G2 K₃PO₄ THF/H₂O 60°C 96% Optimal. High activity allows lower temp, preserving nitro group integrity.

Why XPhos Pd G2? The 2-ethyl group on the substrate creates a steric environment that requires a ligand capable of forming a mono-ligated Pd species [L-Pd(0)]. XPhos is bulky enough to enforce this mono-ligation (promoting reactivity) but flexible enough to allow the approach of the boronic acid during transmetallation.

Troubleshooting & Quality Control

This protocol is designed to be self-validating. Use the following checkpoints:

  • The "Black Precipitate" Check:

    • Observation: Reaction mixture turns black immediately upon heating.

    • Diagnosis: Catalyst decomposition ("Pd black" formation) due to poor ligand stabilization or oxygen leak.

    • Remedy: Re-degas solvents; ensure XPhos Pd G2 is stored in a desiccator.

  • Stalled Conversion (Active Ester Formation):

    • Observation: Starting material remains, but boronic acid is consumed.

    • Diagnosis: Homocoupling of the boronic acid or Protodeboronation.

    • Remedy: Add the boronic acid in 3 portions over 1 hour. Switch base to Cs₂CO₃ (anhydrous conditions) if hydrolysis is suspected.

  • Nitro Reduction:

    • Observation: Appearance of aniline byproduct (M-30 or M-32 mass shift).

    • Diagnosis: Temperature too high or presence of hydride sources (e.g., from alcohol solvents if used).

    • Remedy: Strictly adhere to THF/Water at 60°C. Avoid Ethanol/Isopropanol.

References

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Method

Application Note: High-Resolution Analytical Methods for Purity Assessment of 4-chloro-2-ethyl-1-nitrobenzene

Introduction 4-chloro-2-ethyl-1-nitrobenzene is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The purity of this intermediate is critical as impuritie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-2-ethyl-1-nitrobenzene is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The purity of this intermediate is critical as impurities can affect the yield, and safety of the final product. This application note provides a comprehensive guide to the analytical methods for determining the purity of 4-chloro-2-ethyl-1-nitrobenzene, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection and provide detailed, field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques.

Understanding Potential Impurities

A robust analytical method must be able to separate and quantify the target analyte from any potential impurities. The synthesis of 4-chloro-2-ethyl-1-nitrobenzene can proceed through various routes, each with its own set of potential by-products and unreacted starting materials. Common synthetic precursors include 4-chloroethylbenzene, 4-ethyl-3-nitroaniline, and 2,5-dichloronitrobenzene.[1]

Based on these starting materials, potential impurities may include:

  • Positional Isomers: Isomers of 4-chloro-2-ethyl-1-nitrobenzene (e.g., 2-chloro-4-ethyl-1-nitrobenzene, 4-chloro-3-ethyl-1-nitrobenzene).

  • Unreacted Starting Materials: 4-chloroethylbenzene, 4-ethyl-3-nitroaniline, or 2,5-dichloronitrobenzene.

  • Intermediates and By-products: Depending on the synthetic route, these could include other chlorinated or nitrated aromatic compounds.

The analytical methods presented herein are designed to be stability-indicating, meaning they can effectively separate the main component from these and other potential impurities.

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of 4-chloro-2-ethyl-1-nitrobenzene and identifying any volatile impurities. Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for definitive peak identification.

Causality Behind Experimental Choices
  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is chosen due to its versatility in separating a wide range of aromatic compounds with varying polarities. This is crucial for resolving positional isomers and other potential impurities.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of both highly volatile and less volatile impurities within a reasonable timeframe, while also providing sharp peaks for better resolution and quantification.

  • Injector and Detector Temperatures: The injector and detector temperatures are set significantly above the boiling point of the analyte and expected impurities to ensure complete vaporization and prevent condensation.

Experimental Protocol: GC-FID/MS

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and/or a Mass Spectrometer (MS).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.

GC Conditions:

ParameterValue
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1.0 µL
Injector Temperature250 °C
Split Ratio50:1
Oven ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
FID Conditions
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
MS Conditions
Ion Source Temp.230 °C
Ionization Energy70 eV
Mass Range40-450 amu

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-chloro-2-ethyl-1-nitrobenzene sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity acetone.

  • Mix thoroughly. The final concentration will be approximately 1 mg/mL.

Data Analysis:

  • Purity Calculation (FID): The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification (MS): The mass spectrum of each impurity peak is compared with a spectral library (e.g., NIST) for identification.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection & Analysis weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve inject Inject Sample dissolve->inject separate Separation on 5% Phenyl-Methylpolysiloxane Column inject->separate detect_fid FID Detection separate->detect_fid Quantitative detect_ms MS Detection separate->detect_ms Qualitative analyze_fid Purity Calculation (Area %) detect_fid->analyze_fid analyze_ms Impurity ID (Library Search) detect_ms->analyze_ms

GC Analysis Workflow for 4-chloro-2-ethyl-1-nitrobenzene.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique to GC, excelling in the separation of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is highly effective for the purity assessment of 4-chloro-2-ethyl-1-nitrobenzene.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is a robust and widely used stationary phase for reversed-phase chromatography, offering excellent retention and separation of moderately non-polar compounds like 4-chloro-2-ethyl-1-nitrobenzene and its potential impurities.

  • Mobile Phase: A gradient of acetonitrile and water is used to provide a broad elution window, ensuring the separation of both more polar and less polar impurities. The use of a gradient allows for sharper peaks and shorter analysis times compared to an isocratic method.

  • Detection Wavelength: The detection wavelength is set at the UV maximum of 4-chloro-2-ethyl-1-nitrobenzene to ensure maximum sensitivity for the main component and any structurally similar impurities.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-Phase Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Chromatographic Conditions:

ParameterValue
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient0-2 min: 50% B2-12 min: 50% to 95% B12-17 min: 95% B17.1-20 min: 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-chloro-2-ethyl-1-nitrobenzene sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Mix thoroughly. The final concentration will be approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity Calculation: The purity is determined by the area percent method. For higher accuracy and quantification of specific impurities, a reference standard should be used to create a calibration curve.

HPLC Workflow Diagramdot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis weigh Weigh Sample dissolve Dissolve inAcetonitrile/Water weigh->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject separate Separation onC18 Column inject->separate detect UV Detection at 254 nm separate->detect analyze Purity Calculation(Area %) detect->analyze

Sources

Application

Application Note: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the Analysis of 4-Chloro-2-ethyl-1-nitrobenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Application Note & Self-Validating Protocol Introduction & Scientific Rationale 4-Chloro-2-ethyl-1-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Application Note & Self-Validating Protocol

Introduction & Scientific Rationale

4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3) is a highly substituted nitroaromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. Accurate quantification of this compound is essential for assessing intermediate purity, monitoring reaction kinetics, and ensuring environmental compliance.

This application note outlines a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. The methodology is grounded in established environmental and pharmaceutical analytical frameworks for nitroaromatics, specifically adapting the chromatographic principles of EPA Method 8330A[1] and contemporary kinetic studies on chloronitrobenzenes[2].

The Causality of Analytical Choices (E-E-A-T)

As analytical scientists, our method development choices must be driven by the physicochemical properties of the analyte:

  • Detection Mechanism (UV at 254 nm): The nitro group (

    
    ) is a strong electron-withdrawing moiety. Its conjugation with the aromatic benzene ring facilitates intense 
    
    
    
    and
    
    
    electronic transitions. This structural feature yields a high molar absorptivity maximum (
    
    
    ) near 254 nm. Selecting 254 nm ensures maximum sensitivity while filtering out non-UV-absorbing matrix interferences[2][3].
  • Separation Mechanism (RP-HPLC with C18): 4-Chloro-2-ethyl-1-nitrobenzene is highly hydrophobic. The additive lipophilic effects of the chloro and ethyl groups result in an estimated

    
    . A high-carbon-load C18 (octadecylsilane) stationary phase maximizes hydrophobic and Van der Waals interactions, ensuring strong retention and sharp peak shapes.
    
  • Mobile Phase Selection (Acetonitrile vs. Methanol): An isocratic mixture of Acetonitrile (ACN) and Water is selected over Methanol. Acetonitrile possesses a lower UV cutoff (190 nm vs. 205 nm for methanol), which significantly reduces baseline noise at 254 nm, thereby improving the Signal-to-Noise (S/N) ratio for trace-level quantification[1]. Additionally, ACN's lower viscosity reduces system backpressure, extending column lifespan.

Analytical Workflows & Separation Logic

The following diagrams illustrate the logical progression of the analytical workflow and the physicochemical mechanism governing the separation.

Workflow SamplePrep 1. Sample Preparation (Dissolution & PTFE Filtration) SST 2. System Suitability Testing (Self-Validation) SamplePrep->SST Injection 3. HPLC Injection (10 - 20 µL) SST->Injection Separation 4. RP-C18 Separation (Acetonitrile/Water) Injection->Separation Detection 5. UV Detection (254 nm) Separation->Detection Analysis 6. Data Analysis & Quantification Detection->Analysis

Figure 1: Step-by-step HPLC-UV analytical workflow for 4-chloro-2-ethyl-1-nitrobenzene.

Mechanism Analyte 4-Chloro-2-ethyl-1-nitrobenzene (Hydrophobic Analyte) MobilePhase Mobile Phase (Polar: ACN/H2O) Analyte->MobilePhase Dissolved in Interaction Hydrophobic Partitioning (Van der Waals) Analyte->Interaction StationaryPhase Stationary Phase (Non-Polar: C18 Alkyl) MobilePhase->StationaryPhase Pumped through StationaryPhase->Interaction Elution Elution & UV Absorption (254 nm π-π* transition) Interaction->Elution Differential Retention

Figure 2: Reversed-phase separation mechanism and UV detection logic for nitroaromatics.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratory environments, the optimized parameters and self-validating metrics are summarized in the tables below.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for resolving structural isomers.
Mobile Phase Acetonitrile : Water (70:30 v/v)Isocratic elution provides baseline stability; 70% organic ensures timely elution of the highly hydrophobic analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Detection Wavelength 254 nmTargets the

transition of the nitroaromatic ring[3].
Injection Volume 10 µLPrevents column overloading and peak broadening.
Table 2: System Suitability Test (SST) - The Self-Validating Mechanism

Note: The analytical run is strictly considered INVALID if any of the following criteria are not met during the injection of the standard.

SST ParameterAcceptance CriteriaCausality of Failure
Retention Time (RT) %RSD

(n=6)
Failures indicate pump cavitation, leaks, or mobile phase evaporation.
Peak Area %RSD

(n=6)
Failures indicate autosampler malfunction or incomplete sample dissolution.
Tailing Factor (

)


indicates secondary silanol interactions (column degradation) or mass overload.
Theoretical Plates (

)


indicates column voiding or severe extra-column band broadening.

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Mobile Phase Preparation: Measure 700 mL of HPLC-grade Acetonitrile and 300 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly, filter through a 0.22 µm membrane, and sonicate for 10 minutes to degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Expert Insight: Never dissolve the sample in 100% Acetonitrile. Injecting a sample in a solvent stronger than the mobile phase causes the "solvent effect," where the analyte races ahead of the mobile phase at the column head, resulting in split or severely fronting peaks.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-chloro-2-ethyl-1-nitrobenzene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • For API / Chemical Intermediates: Accurately weigh an appropriate amount of the sample to achieve a target concentration of ~50 µg/mL. Dissolve completely in the diluent using vortexing or gentle sonication.

  • Filtration: Filter all sample solutions through a 0.45 µm PTFE syringe filter directly into HPLC vials.

    • Expert Insight: PTFE is chosen for its broad chemical compatibility. It will not leach extractables into the acetonitrile-rich diluent, preventing ghost peaks in the chromatogram.

Execution and Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until the baseline at 254 nm is perfectly flat and the system pressure is stable.

  • Execute the System Suitability Test (SST) by injecting the 50 µg/mL working standard six times. Verify that all parameters in Table 2 pass.

  • Inject blank diluent to confirm the absence of carryover or matrix interference at the analyte's retention time.

  • Inject unknown samples in duplicate, bracketing with the working standard every 10 injections to verify ongoing system drift is within

    
    .
    

Troubleshooting & Expert Insights

  • Co-elution with Positional Isomers: In synthetic pathways, isomers such as 2-chloro-4-ethyl-1-nitrobenzene may form. If the C18 column fails to resolve these isomers (resolution factor

    
    ), orthogonal selectivity is required. Switch to a Cyano (CN) or Phenyl-Hexyl column. The 
    
    
    
    interactions provided by a phenyl column or the dipole-dipole interactions of a CN column often succeed where purely hydrophobic C18 interactions fail[1].
  • Drifting Baseline: A drifting baseline at 254 nm is rarely due to the solvent's UV absorbance (since ACN's cutoff is 190 nm). It is almost always caused by inadequate temperature control in the detector flow cell or a failing online vacuum degasser. Ensure the column compartment is tightly sealed and active.

References

  • EPA Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Source: epa.gov.
  • Reductive Degradation of 4-Chloronitrobenzene by Fe(II) on Aluminum-Substituted Goethite Nanoparticles. Source: acs.org.
  • Substrate Selectivity of a 3-Nitrophenol-Induced Metabolic System in Pseudomonas putida 2NP8 Transforming Nitroaromatic Compounds. Source: nih.gov.

Sources

Method

Application Note: A Robust GC-MS Method for the Identification of 4-Chloro-2-ethyl-1-nitrobenzene Isomers

Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification and differentiation of 4-chloro-2-ethyl-1-nitrobenzene and its posit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification and differentiation of 4-chloro-2-ethyl-1-nitrobenzene and its positional isomers. The accurate identification of these isomers is critical in various fields, including pharmaceutical development, environmental monitoring, and industrial chemical synthesis, where isomeric purity can significantly impact product efficacy, toxicity, and reaction efficiency. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles and supported by authoritative references.

Introduction: The Analytical Challenge of Isomerism

Substituted nitroaromatic compounds are a cornerstone of modern chemical synthesis. 4-chloro-2-ethyl-1-nitrobenzene, in particular, serves as a key intermediate. However, its synthesis can often yield a mixture of positional isomers, where the chloro, ethyl, and nitro groups occupy different positions on the benzene ring. These isomers frequently exhibit nearly identical physical and chemical properties, making their separation and individual identification a significant analytical hurdle.[1][2] The choice of an analytical technique with high resolving power and specificity is therefore paramount.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers the requisite capabilities. The GC column provides the chromatographic separation based on differences in volatility and interaction with the stationary phase, while the mass spectrometer offers definitive identification based on the unique mass-to-charge ratio (m/z) of the molecule and its characteristic fragmentation pattern.[3]

This document outlines a robust method that leverages a mid-polarity GC stationary phase for optimal isomer separation and electron ionization (EI) mass spectrometry for confident identification.

Potential Isomers of 4-chloro-2-ethyl-1-nitrobenzene

To develop a comprehensive analytical method, it is crucial to first identify the potential positional isomers that may be present in a sample. Based on the substituents (chloro, ethyl, nitro) on a benzene ring, several isomers are possible. The target analyte and its most probable isomers include:

  • 4-Chloro-1-ethyl-2-nitrobenzene[4][5]

  • 1-Chloro-4-ethyl-2-nitrobenzene[6]

  • 1-Chloro-2-ethyl-3-nitrobenzene

  • And other potential arrangements.

Each of these isomers has the same molecular formula (C₈H₈ClNO₂) and nominal molecular weight (185 g/mol ), underscoring the need for a chromatographic separation prior to mass spectral analysis.

Experimental Workflow

The overall analytical procedure is a multi-step process designed to ensure accuracy and reproducibility. It begins with meticulous sample preparation to isolate the analytes of interest, followed by instrumental analysis and data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Receipt & Logging LLE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->LLE Isolate Analytes Concentration Solvent Evaporation & Reconstitution LLE->Concentration Concentrate Sample Vial Transfer to GC Vial Concentration->Vial Injection Autosampler Injection Vial->Injection Instrumental Analysis GC GC Separation (Isomer Resolution) Injection->GC MS MS Detection (Ionization & Fragmentation) GC->MS DataAcq Data Acquisition MS->DataAcq Chroma Chromatogram Review (Retention Time) DataAcq->Chroma Data Processing Identification Isomer Identification Chroma->Identification Spectra Mass Spectra Analysis (Fragmentation Pattern) Spectra->Identification Report Final Report Generation Identification->Report

Caption: Overall analytical workflow for isomer identification.

Protocols and Methodologies

Sample Preparation Protocol

The goal of sample preparation is to extract the chloro-ethyl-nitrobenzene isomers from the sample matrix and concentrate them in a solvent suitable for GC injection. For samples in a complex matrix, a liquid-liquid extraction (LLE) is recommended.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample vials

  • Separatory funnel

  • Nitrogen evaporator

Procedure:

  • Extraction: For a liquid sample, place a known volume (e.g., 10 mL) into a separatory funnel. Add an equal volume of dichloromethane. For a solid sample, perform a solvent extraction using a technique like sonication.

  • Partitioning: Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Drain the lower organic layer (DCM) into a clean flask.

  • Drying: Pass the DCM extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.[7]

  • Solvent Exchange: If necessary, exchange the solvent to one more compatible with your GC system (e.g., hexane or ethyl acetate) by adding the desired solvent and continuing the gentle nitrogen stream until the final volume is reached.

  • Final Step: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The selection of the GC column and the optimization of the temperature program are critical for resolving the isomers. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), provides a good balance of selectivity for aromatic positional isomers.[3][8]

GC Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Capillary Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmExcellent general-purpose column with good selectivity for a wide range of semi-volatile organic compounds, including substituted aromatics.[3][8]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analytes.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analytes to the column for trace-level analysis.
Oven Program Initial: 80 °C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp: 10 °C/min to 290 °CGradual temperature increase to facilitate separation of isomers with close boiling points.
Hold: 5 min at 290 °CEnsures elution of all components from the column.
MS Parameter Condition Rationale
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230 °COptimal temperature to maintain ion formation and prevent thermal degradation.
Quadrupole Temp. 150 °CEnsures stable performance of the mass analyzer.
Acquisition Mode Full Scan (m/z 50-300)Allows for the collection of complete mass spectra for identification. For trace analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.
Transfer Line Temp. 290 °CPrevents condensation of analytes between the GC and MS.

Data Analysis and Isomer Identification

Identification is a two-step process: first, using the chromatographic retention time, and second, confirming with the mass spectrum.

Chromatographic Separation

Positional isomers will elute at slightly different times from the GC column. The elution order is influenced by the boiling point and the dipole moment of the isomers. While the exact elution order should be confirmed with analytical standards, a general expectation is that isomers with lower boiling points will elute earlier.

Mass Spectral Interpretation

The mass spectrum provides a molecular fingerprint for each isomer. Key features to look for in the spectra of chloro-ethyl-nitrobenzene isomers include:

  • Molecular Ion (M⁺): The molecular ion peak should be present at m/z 185. Due to the presence of a chlorine atom, there will be an isotopic peak at m/z 187 (M+2) with an abundance of approximately one-third that of the m/z 185 peak. This 3:1 isotopic ratio is a definitive indicator of a monochlorinated compound.[9]

  • Loss of Ethyl Group (-C₂H₅): A significant fragment at m/z 156 ([M-29]⁺) resulting from the loss of the ethyl group is expected.

  • Loss of Nitro Group (-NO₂): A fragment corresponding to the loss of the nitro group at m/z 139 ([M-46]⁺) is a characteristic fragmentation pathway for nitroaromatic compounds.

  • Loss of Nitric Oxide (-NO): A fragment at m/z 155 ([M-30]⁺) can also be observed.

  • Further Fragmentation: The base peak (most abundant ion) may vary between isomers, often corresponding to a stable fragment ion. For example, the chlorophenyl cation or related fragments around m/z 111/113 may be prominent.[10]

fragmentation cluster_frags Primary Fragmentation Pathways cluster_secondary Secondary Fragments M Molecular Ion [C₈H₈ClNO₂]⁺ m/z 185/187 M_minus_C2H5 [M - C₂H₅]⁺ m/z 156/158 M->M_minus_C2H5 - C₂H₅• M_minus_NO2 [M - NO₂]⁺ m/z 139/141 M->M_minus_NO2 - NO₂• M_minus_NO [M - NO]⁺ m/z 155/157 M->M_minus_NO - NO• Chlorophenyl [C₆H₄Cl]⁺ m/z 111/113 M_minus_NO2->Chlorophenyl - C₂H₄

Sources

Application

Application Note: 4-Chloro-2-ethyl-1-nitrobenzene in Agrochemical Design

This guide outlines the technical utility, synthetic protocols, and strategic application of 4-chloro-2-ethyl-1-nitrobenzene (CAS: 2001-16-3) as a critical scaffold in the development of modern agrochemicals.[1][2] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, synthetic protocols, and strategic application of 4-chloro-2-ethyl-1-nitrobenzene (CAS: 2001-16-3) as a critical scaffold in the development of modern agrochemicals.[1][2]

Executive Summary

4-chloro-2-ethyl-1-nitrobenzene serves as a specialized "ortho-blocked" aromatic scaffold.[1] Its primary value lies in its reduction to 4-chloro-2-ethylaniline (CAS: 30273-39-3), a key intermediate for lipophilic herbicides and plant growth regulators (PGRs).[1]

Unlike simple chloro-anilines, the 2-ethyl group provides steric hindrance adjacent to the amine.[1] In downstream active ingredients (AIs), this steric bulk inhibits enzymatic degradation (e.g., ring hydroxylation) in target plants, extending residual activity. The 4-chloro substituent enhances lipophilicity (


), improving cuticular penetration.[1]

This guide details the selective reduction protocol (avoiding hydrodechlorination) and the downstream coupling workflows for generating amide and urea-based agrochemical libraries.[1]

Chemical Profile & Strategic Value[1]

PropertyDataSignificance in Agrochemical Design
CAS Number 2001-16-3Unique identifier for regulatory filing.[1]
Molecular Weight 185.61 g/mol Low MW allows for "fragment-based" drug design.[1]
Structure Nitro (C1), Ethyl (C2), Chloro (C4)2-Ethyl: Steric shield for metabolic stability.4-Chloro: Electronic tuning (EWG) & lipophilicity.
Key Derivative 4-Chloro-2-ethylanilinePrecursor for Malonamides , Benzoylureas , and Chloroacetanilides .[1]
Hazards Skin/Eye Irritant, Aquatic ToxicityRequires closed-system handling during scale-up.[1]
The "Ethyl-Chloro" Advantage

In structure-activity relationship (SAR) studies, replacing a methyl group (e.g., from 4-chloro-2-methylaniline) with an ethyl group often results in:

  • Increased Selectivity: The larger ethyl group can prevent binding to off-target enzymes in non-target crops.[1]

  • Enhanced Systemicity: Modified lipophilicity alters phloem/xylem mobility.[1]

Critical Protocol: Selective Hydrogenation

Objective: Reduce the nitro group to an amine without removing the chlorine atom (Hydrodechlorination). Challenge: Standard Pd/C catalysts often strip the chlorine, yielding 2-ethylaniline (impurity).[1]

Optimized Protocol: Pt/C with Vanadium Modifier

This protocol uses a Platinum catalyst (less active toward C-Cl bonds than Palladium) and a Vanadium modifier to accelerate nitro reduction preferentially.[1]

Reagents
  • Substrate: 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq)

  • Catalyst: 1% Pt/C (sulfided) or 5% Pt/C with 0.1% NH₄VO₃.[1]

  • Solvent: Methanol (anhydrous).[1]

  • Hydrogen Source: H₂ gas (5–10 bar).[1]

Step-by-Step Workflow
  • Charge: Load the high-pressure reactor with Methanol (10 vol) and the nitro substrate.

  • Catalyst Addition: Add 1% Pt/C (0.5 mol% loading) under nitrogen blanket.[1] Safety: Pyrophoric catalyst.

  • Purge: Cycle N₂ (3x) and H₂ (3x) to remove oxygen.[1]

  • Reaction: Pressurize to 5 bar H₂ and heat to 40°C . Stir at 800 RPM.

    • Note: Keep temperature <50°C to minimize dehalogenation energy.[1]

  • Monitoring: Sample at 2h and 4h. Check HPLC for disappearance of Nitro peak and appearance of Aniline.

    • QC Check: If des-chloro impurity >0.5%, lower temperature to 30°C and increase pressure.[1]

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield 4-chloro-2-ethylaniline as a dark oil.[1]

    • Yield Target: >96%

    • Purity Target: >98% (by GC-FID).

Application Note: Synthesis of Malonamide PGRs

A primary application of the 4-chloro-2-ethylaniline scaffold is in the synthesis of N-aryl malonamides , a class of plant growth regulators (PGRs) that modulate ethylene responses (Reference: US Patent 5,123,951).

Reaction Logic

The steric bulk of the ortho-ethyl group requires a highly electrophilic coupling partner (e.g., Malonyl chloride or activated ester) to drive the reaction to completion.

Synthetic Pathway Diagram (DOT)

The following diagram illustrates the flow from the nitro precursor to the active amide herbicide/PGR.

Agrochemical_Synthesis Nitro 4-Chloro-2-ethyl-1-nitrobenzene (Starting Material) Aniline 4-Chloro-2-ethylaniline (Key Intermediate) Nitro->Aniline  Reduction   Malonamide N-(4-chloro-2-ethylphenyl) -malonamide derivative (PGR / Herbicide) Aniline->Malonamide  Acylation   Urea Benzoylphenyl Urea (Insecticide Analog) Aniline->Urea  Addition   H2_Pt H2, Pt/C (Selective Reduction) H2_Pt->Aniline Malonyl Ethyl Malonyl Chloride Malonyl->Malonamide Isocyanate 2,6-Difluorobenzoyl Isocyanate Isocyanate->Urea

Caption: Synthetic divergence of the 4-chloro-2-ethylaniline scaffold into two major agrochemical classes: Malonamide PGRs and Benzoylurea Insecticides.

Protocol: Amide Coupling
  • Dissolution: Dissolve 4-chloro-2-ethylaniline (1.0 eq) in Dichloromethane (DCM).

  • Base: Add Triethylamine (1.2 eq) to scavenge HCl.

  • Addition: Cool to 0°C. Add Ethyl malonyl chloride (1.1 eq) dropwise.

    • Why 0°C? Controls the exotherm and prevents bis-acylation.[1]

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Wash with 1N HCl (removes unreacted aniline) followed by Brine.

  • Isolation: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.[1]

Process Safety & Scale-Up Considerations

When scaling this chemistry from gram to kilogram quantities, the following thermal hazards must be managed:

HazardMitigation Strategy
Nitro Thermal Instability Nitro compounds can decompose exothermically.[1][3] DSC (Differential Scanning Calorimetry) must be run on the starting material.[1] Maintain process temp <100°C.
Hydrogenation Exotherm The reduction is highly exothermic (~500 kJ/mol).[1] Use a loop reactor or semi-batch feed of the nitro compound to control heat release.[1]
Aniline Toxicity Chloro-anilines are potent methemoglobinemia agents.[1][4] Operators must use full PPE (Tychem suits) and work in negative-pressure hoods.[1]

References

  • Synthesis of Malonic Acid Derivative PGRs

    • Title: Synergistic plant growth regulator compositions.[1][5]

    • Source: US Patent 5,123,951 (1992).[1]

    • URL
  • Selective Reduction of Chloro-Nitroarenes

    • Title: Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode (Comparative chemical reduction d
    • Source: Environ.[1][4] Sci. Technol. 2011, 45, 23, 10186–10193.[1]

    • URL:[Link]

  • General Agrochemical Scaffold Chemistry

    • Title: 4-Chloro-2-ethylaniline Chemical Profile.[1][6][7][8][9][10]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-2-ethyl-1-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and purification of 4-chloro-2-ethyl-1-nitrobenzene (P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and purification of 4-chloro-2-ethyl-1-nitrobenzene (PubChem CID 11194747) .

The most logical and widely adopted synthetic route for this compound is the electrophilic aromatic nitration of 1-chloro-3-ethylbenzene . However, due to the competing directing effects of the chloro and ethyl substituents, this reaction is notoriously prone to generating multiple regioisomers and over-reaction byproducts. This guide dissects the mechanistic causality behind these byproducts and provides self-validating protocols to optimize your yield.

Mechanistic Pathway & Regioselectivity

To understand your byproducts, you must first analyze the directing effects on the starting material, 1-chloro-3-ethylbenzene:

  • Chloro Group (C1): An ortho/para director, but electronically deactivating due to strong inductive electron withdrawal.

  • Ethyl Group (C3): An ortho/para director, and electronically activating via hyperconjugation and inductive donation.

Because the ethyl group is the stronger activator, it primarily dictates the position of electrophilic attack. The incoming nitronium ion (


) is directed to the positions ortho (C2, C4) and para (C6) to the ethyl group.
  • Attack at C4 yields the target: 4-chloro-2-ethyl-1-nitrobenzene .

  • Attack at C6 yields the major byproduct: 2-chloro-4-ethyl-1-nitrobenzene .

  • Attack at C2 is heavily sterically hindered by the adjacent chloro and ethyl groups, making 1-chloro-3-ethyl-2-nitrobenzene a minor byproduct under optimized conditions.

NitrationPathway SM 1-Chloro-3-ethylbenzene (Starting Material) Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) SM->Reagents Target 4-Chloro-2-ethyl-1-nitrobenzene (Target: C4 Nitration) Reagents->Target Para to Cl, Ortho to Ethyl BP1 2-Chloro-4-ethyl-1-nitrobenzene (Major Byproduct: C6 Nitration) Reagents->BP1 Ortho to Cl, Para to Ethyl BP2 1-Chloro-3-ethyl-2-nitrobenzene (Minor Byproduct: C2 Nitration) Reagents->BP2 Sterically Hindered (C2) BP3 Dinitro / Oxidation Byproducts (Over-reaction) Reagents->BP3 Excess Heat/Acid

Regioselectivity and byproduct formation in the nitration of 1-chloro-3-ethylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my yield of 4-chloro-2-ethyl-1-nitrobenzene lower than expected, with a massive fraction of the C6-nitrated regioisomer? A: This is an inherent electronic and steric challenge. The C6 position is para to the strongly activating ethyl group. Because para substitution is generally sterically favored over ortho substitution (relative to the bulky ethyl group), C6 nitration heavily competes with your C4 target (which is ortho to the ethyl group). Standard mixed-acid nitration will always yield a near 1:1 mixture of these two isomers. You must rely on downstream purification (fractional distillation or chromatography) rather than upstream reaction absolute selectivity.

Q: I am detecting 1-chloro-3-ethyl-2-nitrobenzene in my crude mixture. How can I suppress this? A: The C2 position is flanked by both the chloro and ethyl groups, creating a massive steric activation barrier. Formation of this byproduct indicates that the thermal energy in your reaction vessel has overcome this barrier. Strict temperature control (0–10 °C) is required to keep this byproduct below 5%.

Q: My GC-MS shows anomalous peaks with an m/z of 230. What went wrong? A: A mass-to-charge ratio of 230 corresponds to the dinitro derivative of your starting material (


). This over-nitration occurs if the stoichiometric ratio of 

exceeds 1.05 equivalents, or if the reaction is left to proceed at room temperature for too long before quenching.

Q: There are carbonyl-containing byproducts in my NMR/IR spectra (e.g., a broad stretch at 1700 cm⁻¹). Where do they come from? A: Nitric acid is a potent oxidizing agent. If localized hot spots occur during the addition of the substrate, the benzylic carbon of the ethyl group can undergo oxidation, yielding 1-chloro-3-acetylbenzene or further oxidized benzoic acid derivatives. Ensure vigorous stirring and dropwise addition to dissipate heat.

Quantitative Data: Temperature Impact on Byproduct Distribution

The following table summarizes the typical product distribution observed during the nitration of 1-chloro-3-ethylbenzene under varying thermal conditions.

Reaction TemperatureTarget (C4 Nitration)Major Regioisomer (C6)Steric Regioisomer (C2)Over-reaction (Oxidation/Dinitro)
0–10 °C (Optimized) ~45%~40%< 5%< 2%
25 °C (Room Temp) ~35%~45%~10%~10%
> 40 °C (Excursion) < 20%< 30%> 15%> 35%

Note: Percentages are relative to total converted starting material as determined by GC-FID integration.

Validated Experimental Protocol

This step-by-step methodology is engineered as a self-validating system. Do not proceed to the next step unless the physical indicators match the expected causality parameters.

Step 1: Preparation of the Nitrating Mixture
  • In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, add concentrated

    
     (1.5 equiv). Cool to 0 °C using an ice-salt bath.
    
  • Slowly add concentrated

    
     (1.05 equiv) dropwise.
    
  • Causality & Validation: Pre-cooling the sulfuric acid prevents the premature, violent generation of nitronium ions (

    
    ). The mixture should remain colorless to pale yellow. Validation Check:  The evolution of brown fumes (
    
    
    
    gas) is a self-validating indicator of thermal excursion and acid decomposition; if observed, immediately pause addition and lower the bath temperature.
Step 2: Substrate Addition
  • Maintain the internal temperature strictly between 0–10 °C.

  • Add 1-chloro-3-ethylbenzene (1.0 equiv) dropwise over 30–45 minutes .

  • Causality & Validation: Electrophilic aromatic substitution is highly exothermic. Dropwise addition prevents localized hot spots that lead to ethyl group oxidation (yielding acetyl byproducts). Validation Check: A gradual deepening of the reaction mixture's color to a golden yellow indicates successful nitration.

Step 3: Reaction Monitoring
  • Stir the mixture for 2 hours at 0–10 °C.

  • Causality & Validation: Monitor progress via GC or TLC (Hexanes:EtOAc 9:1). Validation Check: To validate the sample accurately, quench a 0.1 mL aliquot in 1 mL of water and extract with 1 mL of EtOAc. Direct spotting of the highly acidic reaction mixture will degrade the silica gel and yield false

    
     values.
    
Step 4: Quenching and Workup
  • Pour the reaction mixture slowly over crushed ice (10x the volume of the reaction).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated

    
     until the aqueous phase tests basic (pH > 7).
    
  • Causality & Validation: The massive thermal sink of the ice instantly drops the temperature, halting the reaction and preventing dinitration (m/z 230 byproducts). Validation Check: The basic pH test self-validates the complete removal of residual acids that could otherwise catalyze product degradation during concentration.

Step 5: Purification and Isomer Separation
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Causality & Validation: The resulting crude oil contains a mixture of the C4 target and the C6/C2 regioisomers. Because these isomers have nearly identical boiling points and polarities, standard distillation is insufficient. Employ column chromatography (fine silica gel, gradient elution starting with 100% hexanes) or specialized fractional distillation under high vacuum to isolate the pure 4-chloro-2-ethyl-1-nitrobenzene.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11194747, 5-Chloro-1-ethyl-2-nitrobenzene" (IUPAC: 4-chloro-2-ethyl-1-nitrobenzene). PubChem. URL:[Link]

Optimization

Technical Support Center: Purification of 4-Chloro-2-Ethyl-1-Nitrobenzene

Topic: Advanced Purification Protocols & Troubleshooting Doc ID: TS-PUR-CNB-042 | Version: 2.1 | Status: Validated Executive Summary Target Molecule: 4-Chloro-2-ethyl-1-nitrobenzene (CAS: 13543-97-0 / Analogous Ref: 3668...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification Protocols & Troubleshooting

Doc ID: TS-PUR-CNB-042 | Version: 2.1 | Status: Validated

Executive Summary

Target Molecule: 4-Chloro-2-ethyl-1-nitrobenzene (CAS: 13543-97-0 / Analogous Ref: 36680-46-3) Primary Challenge: Separation of the target regioisomer (4-chloro-2-ethyl) from its co-generated isomer (2-chloro-4-ethyl-1-nitrobenzene) and oxidation byproducts (phenols).

As Senior Application Scientists, we recognize that the purification of alkyl-substituted chloronitrobenzenes is governed by two opposing forces: isomer similarity (making separation difficult) and thermal instability (limiting aggressive heating). This guide moves beyond standard recipes to provide a logic-driven troubleshooting framework.

Module 1: Critical Impurity Profiling (The "Why")

Before initiating purification, you must characterize your crude feedstock. The synthesis of this molecule—typically via the nitration of 1-chloro-3-ethylbenzene—yields a specific impurity profile that dictates the purification strategy.

Impurity TypeSourceChemical BehaviorRemoval Strategy
Regioisomers Nitration at C6 (para to Cl) instead of C4 (para to Ethyl).Boiling points are often within 2–5°C of target.[1]High-efficiency Fractional Distillation or Melt Crystallization.
Nitrophenols Oxidation of the aromatic ring or hydrolysis during nitration.Acidic; forms tars upon heating.Alkaline Wash (Crucial pre-step).
Dinitro Species Over-nitration due to temperature spikes.High thermal instability (Explosion risk).Careful fractionation; monitor via DSC.
Residual Acid Incomplete quenching of mixed acid.Catalyzes decomposition during distillation.Neutralization + Drying.[1]
Module 2: The Purification Workflow

The following workflow integrates chemical washing, thermal separation, and final polishing.

PurificationWorkflow Crude Crude Reaction Mass (Acidic, Isomer Mix) Wash Chemical Wash 1. Water 2. 5% Na2CO3 (Remove Phenols) 3. Brine Crude->Wash Quench Dry Drying Phase (MgSO4 or Azeotropic Removal) Wash->Dry Org. Layer Distill High-Vacuum Fractionation (< 5 mmHg, T < 160°C) Dry->Distill Degas Check Purity Check (GC) Isomer Ratio Distill->Check Fractions Check->Distill Purity < 90% (Recycle) Cryst Melt/Solvent Crystallization (Isomer Polishing) Check->Cryst Purity > 90% Final Pure 4-Chloro-2-ethyl-1-nitrobenzene (>99%) Cryst->Final Filter/Centrifuge

Figure 1: Integrated purification workflow ensuring removal of acidic catalysts prior to thermal stress.

Module 3: Troubleshooting Guides (Q&A Format)
Section A: Vacuum Distillation Issues

Q1: The distillate is turning dark red/brown immediately upon collection. Why?

  • Diagnosis: This indicates thermal decomposition or the presence of nitrophenols .

  • Mechanism: Nitro compounds are thermally labile. If acidic impurities (nitrophenols or residual H₂SO₄) are present, they catalyze degradation, forming "tars" that co-distill.

  • Corrective Action:

    • Stop the distillation. Cool the pot to <60°C.

    • Perform a rigorous alkaline wash (5% NaOH or Na₂CO₃) on the pot residue until the aqueous layer remains alkaline.

    • Re-dry and restart distillation under higher vacuum to lower the boiling point. Ensure pot temperature never exceeds 170°C.

Q2: I cannot separate the 4-chloro-2-ethyl isomer from the 2-chloro-4-ethyl isomer. The GC peaks overlap.

  • Diagnosis: Isomer boiling point proximity (often

    
    ).
    
  • Corrective Action:

    • Increase Reflux Ratio: Switch to a 10:1 or 20:1 reflux ratio.

    • Column Efficiency: Use a structured packing column (e.g., Sulzer) rather than a simple Vigreux. You need at least 15–20 theoretical plates.

    • Switch Method: If distillation fails to break the azeotrope/close-boil, move to Melt Crystallization (see Section B).

Section B: Crystallization & Polishing

Q3: The product oils out instead of crystallizing. How do I induce nucleation?

  • Diagnosis: The ethyl group increases lipophilicity and disrupts crystal packing, lowering the melting point (supercooling).

  • Corrective Action:

    • Seeding: You must retain a small seed crystal from a previous pure batch. If none exists, scratch the glass sidewall with a glass rod at -20°C.

    • Solvent Choice: Switch from Ethanol to Methanol/Water (9:1) or Isopropanol . The 4-chloro-2-ethyl isomer is likely less soluble in cold methanol than its impurities.

    • Temperature Ramp: Cool slowly (0.5°C/min). Rapid cooling traps impurities in the lattice (occlusion).

Module 4: Safety Protocols (Thermal Runaway)

WARNING: Nitro-aromatics possess high decomposition energy.

  • DSC Screening: Before distilling any batch >100g, run a Differential Scanning Calorimetry (DSC) scan.

    • Pass Criteria: No exotherm onset below 200°C.

    • Fail Criteria: Exotherm onset < 180°C implies dinitro impurities or instability.[1] Do not distill.

  • Vacuum Leak Protocol: If vacuum fails at high temperature, immediate nitrogen flush is required. Oxygen ingress at >150°C can trigger oxidative explosion.

Module 5: Analytical Validation

Data Presentation for Quality Control:

ParameterSpecificationMethodNotes
Appearance Pale yellow liquid/solidVisualDarkening indicates oxidation.
Assay (GC) > 98.5%GC-FIDDB-1 or HP-5 Column.
Isomer Content < 0.5%GC-FIDCritical for downstream regioselectivity.
Moisture < 0.1%Karl FischerWater interferes with subsequent reductions.
Acidity < 0.5 mg KOH/gTitrationPrevents corrosion in storage.
References
  • Booth, G. (1991).[2] Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Dunlap, K. L. (1981). Nitrobenzene and Nitrotoluenes. Kirk-Othmer Encyclopedia of Chemical Technology.
  • PubChem. (2025).[3] 1-Chloro-4-nitrobenzene (Analogous Physical Properties). National Library of Medicine. [Link]

  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (Related synthesis/purification techniques). EP0110559A1.[1] [Link]

  • ResearchGate. (2015). Characterization of Biofield Energy Treated 3-Chloronitrobenzene: Physical, Thermal, and Spectroscopic Studies. (Thermal stability data for chloronitro analogs). [Link]

Sources

Troubleshooting

Technical Support Center: Managing Isomeric Impurities of 4-Chloro-2-ethyl-1-nitrobenzene

Welcome to the Technical Support Center for advanced organic synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating 4-chloro-2-ethyl-1-nitrobenzene from its isomeric byproducts.

The synthesis of this compound—typically achieved via the electrophilic aromatic nitration of 1-chloro-3-ethylbenzene—inevitably yields a complex mixture of positional isomers due to the competing directing effects of the ethyl (activating, ortho/para directing) and chloro (deactivating, ortho/para directing) groups[1]. Because these isomers possess nearly identical molecular weights and highly similar dipole moments, standard purification techniques often fail. This guide provides field-proven, self-validating methodologies to achieve >99% isomeric purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my standard fractional distillation columns fail to separate the crude nitration mixture? A1: Positional isomers of chloronitrobenzenes have notoriously close boiling points, often differing by less than 3 °C[2]. Distillation relies on differences in vapor pressure; however, the structural similarities between the ortho-chloro and para-chloro isomers result in nearly identical intermolecular forces in the liquid phase. Consequently, fractional distillation can only provide enrichment of the mixture, not absolute separation[3]. Attempting to force separation via high-reflux distillation often leads to thermal degradation of the nitroaromatics.

Q2: What is the mechanistic basis for using melt crystallization instead of solvent recrystallization? A2: Melt crystallization exploits differences in crystal lattice energy and molecular symmetry rather than simple solubility. The target isomer, 4-chloro-2-ethyl-1-nitrobenzene (where the nitro and chloro groups are para to each other), possesses higher molecular symmetry than its asymmetric ortho-isomers. This symmetry allows it to pack more efficiently into a solid crystal lattice, resulting in a significantly higher melting point[4]. Solvent crystallization often suffers from solvent entrapment and co-crystallization of impurities, whereas melt crystallization (specifically layer crystallization) provides a solvent-free environment where the thermodynamic driving force strictly favors the most symmetrical isomer[5].

Q3: My crystallization yield suddenly dropped, and the mixture remains an oil. What happened? A3: You have likely hit the eutectic point of the mixture. As you crystallize out the pure 4-chloro-2-ethyl-1-nitrobenzene, the remaining mother liquor becomes increasingly enriched in the undesired isomers. At a specific concentration ratio (the eutectic composition), the isomers will co-crystallize, preventing further purification[2]. To break this thermodynamic limit, you must drain the mother liquor and subject it to a secondary fractional distillation to artificially shift the isomer ratio back to the target side of the eutectic point[3].

Q4: Is there a continuous, non-thermal separation method available? A4: Yes. Liquid-liquid solvent extraction can be utilized by exploiting the minute differences in polarities caused by the relative positions of the substituted groups. A biphasic system of methanol (containing 10% v/v water) and n-heptane has been proven effective for continuous counter-current separation of chloronitrobenzene isomers[6]. The slightly more polar isomers partition preferentially into the aqueous methanol phase.

Part 2: Quantitative Data & Isomer Profiling

To successfully manage these impurities, you must understand their physicochemical baselines. The table below summarizes the comparative properties utilized during separation workflows.

Property / Parameter4-Chloro-2-ethyl-1-nitrobenzene (Target)Ortho/Meta Isomeric ImpuritiesSeparation Rationale
Symmetry High (Para-substituted Cl and NO₂)Low (Asymmetric substitution)Drives crystal lattice packing efficiency.
Melting Point Higher (Typically solid at RT)Lower (Often oils at RT)Enables melt crystallization[4].
Boiling Point ~242 °C (Analogous estimate)~236 - 245 °CToo close for pure distillation; used only for enrichment[2].
Polarity (Dipole) Lower relative dipole momentHigher relative dipole momentEnables biphasic solvent extraction[6].
TLC Retention (Rf) Higher (Less polar)Lower (More polar)Used for rapid analytical monitoring[4].

Part 3: Experimental Protocols

Protocol A: Integrated Melt Crystallization and "Sweating"

This protocol is a self-validating system: the purity of the product is visually and thermodynamically confirmed by the sweating phase.

  • Enrichment: Subject the crude nitration mixture to vacuum fractional distillation to enrich the 4-chloro-2-ethyl-1-nitrobenzene concentration beyond its eutectic threshold (target >60% purity).

  • Melt Phase: Transfer the enriched mixture to a jacketed crystallizer. Heat to 5 °C above the mixture's melting point to ensure complete liquefaction.

  • Controlled Cooling: Lower the jacket temperature at a strict rate of 0.05 °C/min [5]. Causality: Rapid cooling causes spontaneous nucleation, trapping isomeric impurities within the crystal lattice. Slow cooling ensures selective layer growth of the highly symmetrical target isomer.

  • Mother Liquor Drain: Once 60% of the mass has crystallized on the vessel walls, drain the remaining liquid (eutectic mother liquor) completely.

  • Sweating (Critical Step): Gradually raise the temperature of the crystal layer to just 2–3 °C below the melting point of the pure target isomer. Hold for 2 hours. Causality: This "sweats" out any trapped eutectic oil or lower-melting impurities from the crystal interstices[5]. Drain this sweat fraction.

  • Melt Recovery: Raise the temperature to fully melt the purified crystal layer and collect the >99% pure 4-chloro-2-ethyl-1-nitrobenzene.

Protocol B: Biphasic Solvent Extraction (Continuous)

For continuous, large-scale separation without thermal degradation risks.

  • Solvent Preparation: Prepare Solvent A (Methanol containing 10% v/v deionized water) and Solvent B (n-Heptane)[6].

  • Equilibration: Mix the crude isomer blend with Solvent B until fully dissolved.

  • Counter-Current Extraction: Feed the organic mixture into a counter-current extraction column against the flow of Solvent A. Causality: The water content in the methanol tunes the dielectric constant, forcing the slightly less polar target isomer to remain in the n-heptane phase while the more polar ortho-impurities partition into the methanol.

  • Phase Separation: Collect the n-heptane raffinate. Remove the solvent via rotary evaporation under reduced pressure to yield the purified target isomer.

Part 4: Separation Workflow Visualization

The following diagram illustrates the logical relationship and closed-loop workflow required to break the eutectic limit during isomer separation.

G Crude Crude Nitration Mixture (Isomer Blend) Distill Fractional Distillation (Enrichment Phase) Crude->Distill Cryst Melt Crystallization (Cooling & Sweating) Distill->Cryst Enriched Target Pure Pure 4-chloro-2-ethyl- 1-nitrobenzene Cryst->Pure Sweated Crystal Layer Eutectic Eutectic Mother Liquor (Trapped Isomers) Cryst->Eutectic Liquid Drain Secondary Secondary Distillation (Shift Eutectic Ratio) Eutectic->Secondary Secondary->Cryst Shifted Mixture Waste Ortho-Isomer Reject Secondary->Waste Bottoms

Workflow for the integrated distillation and melt crystallization of isomeric mixtures.

Part 5: References

  • [7] National Center for Biotechnology Information (NCBI). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available at: [Link]

  • [6] Hanson, C., & Patel, A. N. Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. Available at: [Link]

  • [2] Dunn, R. O. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation. Google Patents. Available at:

  • [3] Dunn, R. O. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation. Google Patents. Available at:

  • [4] Scribd. LAB QO 4 - Nitration of Chlorobenzene | Thin Layer Chromatography. Available at: [Link]

  • [5] ResearchGate. Purification of p-nitrochlorobenzene and m-nitrochlorobenzene by melt crystallization. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for the Nitration of 1-Chloro-3-ethylbenzene

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of 1-chloro-3-ethylbenzene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of 1-chloro-3-ethylbenzene. Below, you will find mechanistic insights, troubleshooting FAQs, self-validating experimental protocols, and empirical data to ensure high-yield, regioselective nitration.

Part 1: Reaction Design & Regioselectivity FAQs

Q: Why does the nitration of 1-chloro-3-ethylbenzene yield a mixture of isomers, and how is the regioselectivity determined? A: The regiochemical outcome is dictated by the competing electronic and steric effects of the two substituents. The ethyl group is an electron-donating activator, meaning its ortho/para directing effects will dominate the transition state stabilization[1]. The chloro group is electron-withdrawing but also directs ortho/para. Because of their relative meta-relationship on the ring, positions C2, C4, and C6 are synergistically directed by both substituents[2]. However:

  • C2 Position: Lies directly between the chloro and ethyl groups. Nitration here is sterically blocked.

  • C4 & C6 Positions: Attack at these carbons proceeds via the formation of a stable Wheland intermediate (σ-complex). C4 is ortho to the ethyl group and para to the chloro group, while C6 is para to the ethyl group and ortho to the chloro group. Because the ethyl group is bulkier than the chloro group, the C6 position often exhibits a slight steric advantage, resulting in a mixture of 1-chloro-3-ethyl-6-nitrobenzene and 1-chloro-3-ethyl-4-nitrobenzene (also named 4-chloro-2-ethyl-1-nitrobenzene)[3].

Q: The reaction kinetics are sluggish, and starting material remains unreacted. What is failing? A: The active electrophile is the nitronium ion (NO₂⁺), which is generated via the protonation of nitric acid by sulfuric acid, followed by dehydration[4]. If your H₂SO₄ has absorbed atmospheric moisture (i.e., it is <95% concentration), the equilibrium shifts backward, severely depressing the NO₂⁺ concentration. Always validate your acid strength by measuring its specific gravity (it should be ~1.84 for concentrated H₂SO₄) before beginning the reaction[5].

Part 2: Troubleshooting Common Anomalies

Q: My GC-MS shows significant amounts of di-nitrated byproducts (8-12%). How can I suppress over-nitration? A: While the first nitro group strongly deactivates the aromatic ring[1], localized thermal hotspots or excess NO₂⁺ can overcome this activation barrier. To suppress di-nitration:

  • Strict Thermal Control: Maintain the reaction strictly between -5°C and 0°C. A rise in temperature significantly increases over-reaction and degrades product quality[6].

  • Agitation: Ensure vigorous mechanical stirring to prevent localized concentration gradients of the nitrating mixture[5].

Q: I am observing oxidation of the ethyl side-chain into acetophenone/benzoic acid derivatives. What is the root cause? A: Nitric acid is a potent oxidant. At elevated temperatures, the benzylic position of the ethyl group becomes highly susceptible to side-chain oxidation[7]. This is exacerbated by the heat of mixing H₂SO₄ and HNO₃. You must pre-cool the mixed acid and add the substrate dropwise to maintain thermal control[8].

Part 3: Mechanistic Workflow

ReactionWorkflow SM 1-Chloro-3-ethylbenzene (Starting Material) Pi π-Complex (Fast, Reversible) SM->Pi NO2 Nitronium Ion (NO2+) Active Electrophile NO2->Pi Sig4 σ-Complex (C4) Ortho to Et, Para to Cl Pi->Sig4 Favored Sig6 σ-Complex (C6) Para to Et, Ortho to Cl Pi->Sig6 Favored Sig2 σ-Complex (C2) Sterically Hindered Pi->Sig2 Blocked P4 4-Chloro-2-ethyl-1-nitrobenzene (Major) Sig4->P4 -H+ P6 2-Chloro-4-ethyl-1-nitrobenzene (Major) Sig6->P6 -H+ P2 Trace Isomer (Discarded) Sig2->P2 -H+

Electrophilic Aromatic Substitution Pathway for 1-Chloro-3-ethylbenzene Nitration

Part 4: Empirical Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on yield, regioselectivity, and side-product formation.

ParameterStandard Mixed AcidCryogenic Mixed AcidNitronium Tetrafluoroborate
Reagents 70% HNO₃ / 98% H₂SO₄Fuming HNO₃ / 98% H₂SO₄NO₂BF₄ in Sulfolane
Temperature 10°C to 25°C-15°C to 0°C0°C to 5°C
Addition Rate Fast (< 15 min)Slow (45 - 120 min)Portion-wise solid addition
C4 : C6 Ratio ~ 1 : 1.1~ 1 : 1.4~ 1 : 2.0
Di-nitration Yield 8 - 12%< 2%< 0.5%
Side-Chain Ox. ModerateTraceNone

Part 5: Self-Validating Experimental Protocols

Protocol A: Cryogenic Mixed-Acid Nitration

Objective: Synthesize mononitrated 1-chloro-3-ethylbenzene while suppressing di-nitration and side-chain oxidation[3].

  • Acid Matrix Preparation:

    • In a 500 mL round-bottom flask equipped with a heavy-duty magnetic stirrer and an internal thermocouple, add 60 mL of concentrated H₂SO₄.

    • Self-Validation Check: The acid must be colorless and highly viscous. Measure the specific gravity; if it is below 1.84, discard and use a fresh bottle to ensure proper NO₂⁺ generation[5].

  • Nitrating Mixture Generation:

    • Cool the flask to -5°C using a Dry Ice/acetone or ice-salt bath.

    • Slowly add 40 mL of 70% HNO₃ dropwise over 30 minutes[6].

    • Self-Validation Check: The internal temperature must not exceed 0°C during addition. The mixture should remain colorless. Yellowing indicates the formation of NOₓ species, signaling acid decomposition.

  • Substrate Addition:

    • Dissolve 0.5 moles of 1-chloro-3-ethylbenzene in 50 mL of anhydrous dichloromethane (DCM) to mitigate the exotherm and improve mixing.

    • Add the substrate solution dropwise to the nitrating mixture over 45 to 120 minutes, maintaining the temperature strictly between -5°C and 0°C[8].

    • Self-Validation Check: A pale yellow color will develop as the π-complex and subsequent σ-complex form. Critical: If the solution turns dark red or brown, halt addition immediately; this is a diagnostic indicator of side-chain oxidation or thermal runaway.

  • Quench and Isolation:

    • Stir for an additional 15 minutes at 0°C, then pour the mixture over 750 g of crushed ice with vigorous manual agitation[6].

    • Self-Validation Check: The product will separate as a distinct organic layer. The aqueous phase should be highly acidic (pH < 1).

  • Purification:

    • Extract with DCM, wash the organic layer with saturated NaHCO₃ until CO₂ evolution ceases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Nitration via Nitronium Tetrafluoroborate (NO₂BF₄)

Objective: For highly sensitive substrates or to achieve superior regioselectivity, NO₂BF₄ can be utilized as a mild, anhydrous alternative[9].

  • Preparation: Under an inert argon atmosphere, dissolve 0.5 moles of 1-chloro-3-ethylbenzene in 100 mL of anhydrous sulfolane or DCM. Cool to 0°C.

  • Addition: Add 0.52 moles of solid NO₂BF₄ in small portions over 60 minutes.

    • Self-Validation Check: The absence of water entirely prevents side-chain oxidation. The reaction mixture will remain a pale, clear yellow throughout the addition.

  • Quench: Quench carefully with 100 mL of ice-cold water, extract with ether, and wash with brine.

References

1.6[6] 2. 5[5] 3.8[8] 4.3[3] 5.2[2] 6.9[9] 7.7[7] 8. 4[4] 9.1[1] 10.

Sources

Troubleshooting

preventing dehalogenation during reduction of 4-chloro-2-ethyl-1-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in nitroarene reduction: preventing hydrodehalogenatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in nitroarene reduction: preventing hydrodehalogenation during the synthesis of 4-chloro-2-ethylaniline from 4-chloro-2-ethyl-1-nitrobenzene.

This guide is structured to provide mechanistic clarity, actionable troubleshooting steps, and self-validating experimental protocols to ensure high chemoselectivity in your workflows.

Core Principles & Causality (FAQ)

Q1: Why does hydrodehalogenation compete so aggressively with nitro reduction in my reactions? A1: Hydrodehalogenation is a competing catalytic cycle driven by the oxidative addition of the carbon-halogen bond to the metal catalyst surface. Palladium (Pd) is notoriously active for this oxidative addition, often cleaving the C-Cl bond before or immediately after the nitro group is reduced[1]. Furthermore, the electron-withdrawing nature of the nitro group weakens the C-Cl bond in 4-chloro-2-ethyl-1-nitrobenzene, making it highly susceptible to cleavage under standard Pd/C hydrogenation conditions[1].

Q2: Why is sulfided Platinum on Carbon (Pt/C(S)) recommended over standard Pt/C or Pd/C? A2: Platinum inherently has a lower thermodynamic propensity for C-Cl oxidative addition than Palladium. However, standard Pt/C can still cause 5–15% dehalogenation. Sulfiding the platinum catalyst (Pt/C(S)) introduces sulfur atoms that partially poison the active metal sites[2]. This poisoning selectively increases the activation energy required for the oxidative addition of the C-Cl bond, while leaving the catalyst sufficiently active to reduce the highly reactive nitro group, effectively shutting down the dehalogenation pathway[2][3].

Q3: Can I use chemical reductants instead of catalytic hydrogenation to completely avoid this issue? A3: Yes. Dissolving metal reductions, such as Zinc in aqueous ammonium chloride (Zn/NH₄Cl), operate via single-electron transfer (SET) mechanisms. These methods are highly chemoselective for the nitro group and do not possess the necessary thermodynamic potential to cleave the aryl chloride bond under mild conditions, completely preventing dehalogenation[4].

Visualizing the Reaction & Troubleshooting Workflows

ReactionPathway Substrate 4-Chloro-2-ethyl-1-nitrobenzene (Starting Material) Nitroso 4-Chloro-2-ethylnitrosobenzene (Intermediate) Substrate->Nitroso +H2, -H2O Byproduct 2-Ethylaniline (Dehalogenated Byproduct) Substrate->Byproduct Pd/C, Excess H2 (Hydrodehalogenation) Hydroxylamine 4-Chloro-2-ethyl-N-hydroxyaniline (Intermediate) Nitroso->Hydroxylamine +H2 Target 4-Chloro-2-ethylaniline (Target Product) Hydroxylamine->Target +H2, -H2O Target->Byproduct Pd/C, Base (Over-reduction)

Reaction pathway of 4-chloro-2-ethyl-1-nitrobenzene reduction and dehalogenation.

Troubleshooting Start Issue: High Dehalogenation (>2% 2-Ethylaniline) CheckCat Is Pd/C being used? Start->CheckCat ChangeCat Switch to 5% Pt/C (Sulfided) CheckCat->ChangeCat Yes CheckCond Are conditions too harsh? (High T, High P, Basic) CheckCat->CheckCond No (Using Pt/C) ModifyCond Lower Temp to 25°C Lower H2 to 1 atm Use Neutral Solvent CheckCond->ModifyCond Yes CheckAlt Consider Chemical Reduction (Zn/NH4Cl) CheckCond->CheckAlt No

Troubleshooting workflow for resolving dehalogenation during nitro reduction.

Troubleshooting Guide

Symptom 1: High levels of 2-ethylaniline (Dehalogenated Byproduct) detected.

  • Diagnosis: The catalyst is too active, hydrogen pressure is too high, or the solvent is too basic. Basic conditions neutralize the HCl byproduct of dehalogenation, driving the equilibrium of the unwanted side-reaction forward[1].

  • Solution:

    • Immediately switch from Pd/C to 5% Pt/C (sulfided)[3].

    • Ensure the solvent is neutral or slightly acidic (e.g., methanol or ethyl acetate without basic additives).

    • Lower the H₂ pressure to 1–2 atm and maintain the temperature at 20–25 °C.

Symptom 2: Reaction stalls at the hydroxylamine intermediate (4-chloro-2-ethyl-N-hydroxyaniline).

  • Diagnosis: The catalyst is over-poisoned (a common issue if too much sulfur modifier is present), or H₂ gas-liquid mass transfer is poor. The reduction of the hydroxylamine to the aniline is often the rate-limiting step.

  • Solution:

    • Increase agitation speed to improve H₂ mass transfer.

    • Slightly elevate the temperature (e.g., to 40 °C) while strictly monitoring for dehalogenation.

    • If using a chemical reductant (Zn/NH₄Cl), ensure sufficient equivalents of the metal (at least 4–5 eq) and verify that the metal surface is freshly activated and not oxidized[4].

Quantitative Data: Catalyst Performance Comparison

Reduction SystemReducing AgentTemp (°C)Conversion (%)Chemoselectivity (Target)Dehalogenation
5% Pd/C H₂ (3 atm)25>99%< 40%> 60%
5% Pt/C (Standard) H₂ (3 atm)25>99%~85%~15%
5% Pt/C (Sulfided) H₂ (1-2 atm)25>99%>99%< 1%
Zn dust / NH₄Cl Chemical (SET)25-80>95%>99%< 1%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation using Pt/C(S)

This protocol utilizes a poisoned catalyst to kinetically favor nitro reduction over C-Cl cleavage.

  • Preparation: Charge a pressure-rated reaction vessel with 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: Add 5% Pt/C (sulfided) catalyst (1–5 mol% relative to substrate).

  • Inerting (Validation Check): Purge the vessel with N₂ (3 times) to remove oxygen, preventing catalyst ignition and unwanted oxidations. Then purge with H₂ (3 times).

  • Reaction: Pressurize to 1–2 atm H₂ and stir vigorously at 20–25 °C.

  • Monitoring (Validation Check): Monitor via HPLC or TLC. The reaction is self-validating when the yellow color of the nitro compound dissipates. You will observe the transient accumulation and subsequent depletion of the hydroxylamine intermediate.

  • Workup: Once the hydroxylamine is fully consumed, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure to yield the target aniline.

Protocol B: Mild Chemical Reduction using Zn/NH₄Cl

This protocol utilizes a Single-Electron Transfer (SET) mechanism, entirely bypassing the risk of oxidative addition.

  • Preparation: Dissolve 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Buffer Addition: Add ammonium chloride (NH₄Cl, 5.0 eq) and stir to dissolve.

  • Reduction (Validation Check): Add activated Zinc dust (4.0–5.0 eq) portion-wise. Self-Validation: An immediate mild exotherm indicates the successful activation of the SET process.

  • Reaction: Stir the suspension at room temperature (or mild reflux if required) until the starting material is consumed. The suspension will change color as the nitro species is reduced.

  • Workup: Filter the mixture to remove zinc salts, neutralize the filtrate if necessary, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

References[2] Nishimura, Shigeo. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Scribd. Available Here[1] Evdokimova, G., et al. "Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni". Applied Catalysis A: General 271 (2004) 129–136. Università Ca' Foscari Venezia. Available Here[3] "Continuous hydrogenation of halogenated nitroaromatic compounds in a micropacked bed reactor". ResearchGate. Available Here[4] "Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors". National Institutes of Health (PMC). Available Here

Sources

Optimization

stability of 4-chloro-2-ethyl-1-nitrobenzene under acidic conditions

Technical Support Center: Stability of 4-Chloro-2-ethyl-1-nitrobenzene Executive Technical Summary 4-Chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3) is a highly functionalized nitroaromatic intermediate.[1] Its stability...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-Chloro-2-ethyl-1-nitrobenzene

Executive Technical Summary

4-Chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3) is a highly functionalized nitroaromatic intermediate.[1] Its stability in acidic conditions is governed by the electronic interplay between the electron-withdrawing nitro group (position 1), the electron-donating ethyl group (position 2), and the deactivating chlorine atom (position 4).[2]

While generally stable in non-reducing Brønsted acids (e.g., HCl, H₂SO₄) at ambient temperatures, this compound exhibits three critical instability modes under specific acidic stressors:[2]

  • Chemo-selective Reduction: In the presence of metals (Fe, Zn, Sn) and acid, it rapidly converts to the aniline.[2]

  • Benzylic Oxidation: In oxidizing acids (hot HNO₃), the ethyl group is susceptible to degradation.[2]

  • Nucleophilic Susceptibility: The para-chloro substituent is activated by the nitro group, making it labile to nucleophilic attack, even in acidic media if high temperatures and weak nucleophiles (like H₂O) are involved over prolonged periods.[2]

Stability Profile & Conditions Matrix

The following table summarizes the stability of 4-chloro-2-ethyl-1-nitrobenzene under various acidic regimes.

Acidic EnvironmentConditionsStability StatusPrimary Degradation Product / Risk
Dilute HCl / H₂SO₄ 25°C, < 24hStable None.[1] (Phase separation occurs).[2]
Conc. H₂SO₄ < 40°CStable None.[2] (Used as solvent/reagent in nitration).[2][3]
Acid + Metal (Fe/Zn) 0–100°CUnstable 4-Chloro-2-ethylaniline (Reduction).[1][2]
Nitric Acid (HNO₃) > 60°CUnstable 4-Chloro-2-nitrobenzoic acid (Benzylic oxidation).[1][2]
Hydrothermal Acid > 120°C, aq.[2]Meta-Stable Slow hydrolysis to 4-Hydroxy-2-ethyl-1-nitrobenzene .[1]
Lewis Acids (AlCl₃) AnhydrousVariable Potential ethyl group migration or dealkylation.[2]

Troubleshooting Guide: FAQs & Scenarios

Scenario A: "My product disappeared during workup with HCl and Iron."

Q: I was attempting to acidify my reaction mixture containing iron residues, and my nitro compound vanished. What happened?

A: You have inadvertently triggered a Bechamp Reduction .[2][4]

  • The Mechanism: The combination of a metal (Fe, Zn, or Sn) and a proton source (HCl, acetic acid) is the classical method for reducing nitro groups to amines (anilines).[2]

  • The Outcome: Your 4-chloro-2-ethyl-1-nitrobenzene has been converted to 4-chloro-2-ethylaniline .[1]

  • Corrective Action:

    • If you want the nitro compound:[2][3][5] Avoid contact with reducing metals in acidic media.[2] Remove metal catalysts via filtration (Celite) before acidification.[2]

    • If you want the aniline: This is the correct method, but ensure you basify the solution (pH > 10) during workup to extract the free amine, as the acidic salt will remain in the aqueous layer.[2]

Scenario B: "I see multiple spots on TLC after synthesizing this compound via nitration."

Q: I synthesized 4-chloro-2-ethyl-1-nitrobenzene by nitrating 1-chloro-3-ethylbenzene in H₂SO₄/HNO₃. Why is the product impure?

A: This is a Regioselectivity Issue , not a stability issue.

  • The Mechanism: The precursor (1-chloro-3-ethylbenzene) has two directing groups:[1]

    • Ethyl (C3): Activates ortho (C2, C4) and para (C6).[2]

    • Chloro (C1): Deactivates but directs ortho (C2, C6) and para (C4).[2]

  • The Conflict:

    • Position 4 (Target): Activated by Ethyl (ortho), Para to Cl.[2] (Major Product).

    • Position 6: Activated by Ethyl (para), Ortho to Cl.[2] (Significant Impurity: 2-chloro-4-ethyl-1-nitrobenzene ).[1]

    • Position 2: Sterically hindered between Ethyl and Cl.[2] (Minor Impurity).

  • Resolution: You must separate the isomers. The 4-chloro-2-ethyl-1-nitrobenzene isomer typically crystallizes differently due to the symmetry of the para-nitro/chloro arrangement.[1] Use fractional crystallization or HPLC.[2]

Scenario C: "Can I use hot Nitric Acid to clean my glassware containing this compound?"

Q: Is the ethyl group stable to hot oxidizing acids?

A: No.

  • The Mechanism: Benzylic positions (the CH₂ of the ethyl group) are sensitive to oxidation.[2] While the nitro group deactivates the ring, hot concentrated HNO₃ or Chromic acid can oxidize the ethyl group to a carboxylic acid.

  • The Outcome: Formation of 4-chloro-2-nitrobenzoic acid or degradation to soluble aliphatic fragments.[1]

  • Protocol: Use non-oxidizing solvents (Acetone, Ethanol) or mild detergents for cleaning.[2]

Mechanistic Visualization (Degradation Pathways)

The following diagram illustrates the three primary divergent pathways for 4-chloro-2-ethyl-1-nitrobenzene under different acidic stressors.

StabilityPathways Start 4-Chloro-2-ethyl-1-nitrobenzene (Starting Material) Product_Red 4-Chloro-2-ethylaniline (Amine Formation) Start->Product_Red Reducing Acid (Fe/HCl or Sn/HCl) Product_Ox 4-Chloro-2-nitrobenzoic acid (Benzylic Oxidation) Start->Product_Ox Oxidizing Acid (Hot HNO3, KMnO4/H+) Product_Hyd 4-Hydroxy-2-ethyl-1-nitrobenzene (Nucleophilic Substitution) Start->Product_Hyd Hydrothermal Acid (H2O/H+, >150°C)

Figure 1: Divergent chemical fates of 4-chloro-2-ethyl-1-nitrobenzene under reducing, oxidizing, and hydrolytic acidic conditions.

Standard Operating Procedure (SOP): Safe Handling in Acid

Objective: To handle 4-chloro-2-ethyl-1-nitrobenzene in acidic media without inducing unintended degradation.

Reagents:

  • Compound: 4-Chloro-2-ethyl-1-nitrobenzene (Pure)[1][6]

  • Solvent: Dichloromethane (DCM) or Chlorobenzene (for extraction)[2]

  • Acid: 37% HCl or 98% H₂SO₄[1][2]

Protocol:

  • Temperature Control: Always maintain internal temperature < 30°C during acid addition unless reaction kinetics demand otherwise. The nitration reaction is exothermic; heat accumulation favors side reactions (oxidation).[2]

  • Metal Exclusion: Ensure all reactors and stirrers are glass-lined or Hastelloy.[1] Do not use standard steel or iron spatulas if the mixture is acidic, as trace iron ions can catalyze reduction [1].[2]

  • Quenching: When quenching an acidic reaction mixture:

    • Pour the acid mixture into ice , not ice into acid.

    • Maintain agitation to prevent localized heating which could trigger hydrolysis of the chloro-substituent.[1]

  • Analysis: Use HPLC (C18 column, Acetonitrile/Water gradient) to monitor for the aniline derivative (shorter retention time) or the phenol derivative (variable retention depending on pH).[2]

References

  • Bechamp, A. (1854).[2] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186–196.[2] (Foundational reduction mechanism).[2]

  • Olah, G. A., et al. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Regioselectivity of chloro-ethyl-benzene nitration).

  • PubChem. (n.d.).[2] "4-Chloro-2-ethyl-1-nitrobenzene Compound Summary." National Center for Biotechnology Information. Retrieved from [Link][2]

  • Booth, G. (2000).[2] "Nitro Compounds, Aromatic."[7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Stability of nitroaromatics).

Sources

Troubleshooting

troubleshooting guide for scaling up 4-chloro-2-ethyl-1-nitrobenzene production

Welcome to the Technical Support Center for Process Engineering. This guide is specifically designed for researchers and process chemists transitioning the synthesis of 4-chloro-2-ethyl-1-nitrobenzene from bench-scale ba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Engineering. This guide is specifically designed for researchers and process chemists transitioning the synthesis of 4-chloro-2-ethyl-1-nitrobenzene from bench-scale batch reactions to pilot-scale continuous flow systems.

The nitration of 1-chloro-3-ethylbenzene to produce 4-chloro-2-ethyl-1-nitrobenzene is a highly exothermic process, releasing approximately −73 to −253 kJ/mol of energy per nitro group introduced[1]. In traditional batch reactors, this rapid heat generation often exceeds the cooling capacity of the vessel, leading to thermal runaway, the formation of hazardous oxidative byproducts, and poor regioselectivity[1]. To ensure inherent safety and product consistency, this guide focuses exclusively on scale-up via continuous flow microreactor technology[2].

Part 1: Troubleshooting Guide & FAQs

Q1: During scale-up, we are observing increased levels of di-nitro byproducts and localized temperature spikes. How can we mitigate this? A: This is a classic symptom of mass and heat transfer limitations. In batch systems or poorly optimized flow reactors, inadequate mixing leads to localized "hot spots." Because the activation energy for di-nitration is easily overcome at elevated temperatures, these hot spots drive over-nitration[1]. Causality & Solution: Transition to a continuous flow microreactor equipped with interdigital micromixers. The dramatically smaller reaction volume and high surface-area-to-volume ratio ensure rapid, uniform multiphase mixing and efficient heat removal[2]. By maintaining strict isothermal conditions, you kinetically favor the mono-nitration pathway and suppress the formation of di-nitro impurities.

Q2: We are experiencing pressure drops and reactor fouling in our tubular flow reactor. What is causing this? A: The nitration of 1-chloro-3-ethylbenzene using mixed acid (HNO3/H2SO4) is a heterogeneous, biphasic reaction. If the fluid dynamics inside your reactor shift from a well-dispersed "slug flow" to a "stratified flow," the organic phase can pool. This localized pooling leads to prolonged residence times, tar formation (oxidative degradation), and subsequent fouling. Causality & Solution: Ensure your flow velocity is maintained above the critical threshold required for slug flow. When scaling up, do not simply increase the tube diameter (sizing up), as this exacerbates flow maldistribution. Instead, utilize an internal "numbering-up" approach (parallel microchannels) or a pinched tube reactor design to maintain high mass transfer coefficients and stable emulsion characteristics[2][3].

Q3: What is the standard safety protocol if a thermal runaway is detected during continuous operation? A: The primary safety advantage of flow chemistry is the minimal active reaction volume at any given time[2]. If a temperature anomaly is detected, you must break the positive feedback loop of heat generation immediately[4]. Causality & Solution: Do not rely solely on maximizing the chiller output, as the reaction kinetics may outpace thermal transfer. Immediately halt the reagent feed pumps (stopping the addition of the nitrating agent) and initiate an automated inline quench, flushing the reactor with a cold, inert solvent to dilute the reactants and remove sensible heat[4].

Part 2: Process Visualization

G Start Temperature Anomaly Detected (ΔT > +5°C from setpoint) Halt AUTOMATED INTERLOCK: Halt Mixed Acid & Substrate Pumps Start->Halt Cool Maximize Chiller Flow (Set to -10°C) Halt->Cool Check Is Temperature Decreasing? Cool->Check Quench Initiate Emergency Inline Quench (Flush with Cold Solvent) Check->Quench No Safe Investigate Flow Maldistribution Resume at Lower Flow Rate Check->Safe Yes

Logic flow for automated thermal runaway prevention in continuous flow nitration.

Part 3: Quantitative Data & System Parameters

The following table summarizes the critical parameter shifts required when moving from a traditional batch process to a continuous flow microreactor for aromatic nitration.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorEngineering Rationale
Mixing Regime Macro-mixing (Impeller)Micro-mixing (Slug Flow)Micro-mixing reduces diffusion distances, preventing localized reagent pooling and over-nitration.
Residence Time 2 to 6 hours30 to 120 secondsRapid heat transfer allows for higher operating temperatures without the risk of thermal runaway, drastically accelerating kinetics[2].
Heat Transfer Area < 5 m²/m³> 500 m²/m³High surface-area-to-volume ratio ensures isothermal conditions, critical for suppressing di-nitro byproduct formation[2].
Active Reaction Vol. 100% of batch size< 1% of total throughputIntrinsic safety; in the event of a failure, only a fraction of hazardous material is reacting at any moment[2][4].

Part 4: Standard Operating Protocols

The following methodology outlines the self-validating startup sequence for the continuous flow nitration of 1-chloro-3-ethylbenzene. This protocol ensures thermal equilibrium is established before hazardous reagents are introduced.

Protocol: Safe Start-up and Equilibration of Continuous Flow Nitration System

  • System Purge and Leak Test:

    • Connect high-performance liquid chromatography (HPLC) pumps to the reactor inlets.

    • Flush the entire microreactor system with an inert, anhydrous solvent (e.g., dichloromethane or the chosen reaction solvent) at 1.5x the planned operating flow rate.

    • Validation: Monitor the backpressure regulator. A stable pressure reading indicates no blockages or leaks in the microfluidic channels.

  • Thermal Equilibration:

    • Activate the active cooling system (chiller) connected to the reactor's cooling jacket. Set the target temperature (typically 0°C to 10°C for this nitration).

    • Validation: Wait until the internal thermocouple readings at the mixing junction and the reactor outlet stabilize at the target temperature ±0.5°C for at least 10 minutes.

  • Acid Feed Initiation (Background Matrix):

    • Switch Pump A from the purge solvent to the concentrated sulfuric acid (which acts as the catalyst and dehydrating agent).

    • Establish steady flow and monitor the temperature. The heat of dilution (if residual solvent is present) must dissipate before proceeding.

  • Nitrating Agent and Substrate Introduction:

    • Switch Pump B to the mixed acid feed (HNO3/H2SO4).

    • Switch Pump C to the 1-chloro-3-ethylbenzene substrate feed.

    • Critical Safety Step: Always introduce the substrate into a steady flow of the nitrating mixture, never the reverse, to maintain the correct stoichiometric ratio and prevent substrate pooling.

  • Steady-State Verification:

    • Divert the initial reactor output (equivalent to 3 system volumes) to a designated hazardous waste container.

    • Validation: Collect a sample from the continuous output and analyze via rapid HPLC or GC to confirm the 4-chloro-2-ethyl-1-nitrobenzene conversion rate and verify that di-nitro impurities are below the specified threshold. Only after analytical validation should the output be directed to the continuous quenching and phase-separation module.

References

1.2 - Beilstein Journals 2. 3 - CSIR-NCL Library 3.1 - ACS Publications 4. 4 - Benchchem

Sources

Optimization

improving selectivity in the functionalization of 4-chloro-2-ethyl-1-nitrobenzene

Technical Support Center: Functionalization of 4-Chloro-2-ethyl-1-nitrobenzene Ticket System Status: [ONLINE] Current Topic: Selectivity Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist In...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 4-Chloro-2-ethyl-1-nitrobenzene

Ticket System Status: [ONLINE] Current Topic: Selectivity Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: Substrate Analysis & Reactivity Profile

Welcome to the technical guide for 4-chloro-2-ethyl-1-nitrobenzene . Before initiating any protocol, you must understand the electronic and steric "personality" of this molecule. It is not just a generic aryl chloride; it is a "push-pull" system with distinct zones of reactivity.

FeaturePositionElectronic EffectReactivity Consequence
Nitro Group (

)
C1Strong EWG (Electron Withdrawing)Activates C4-Cl for S

Ar; deactivates ring for EAS; directs meta.
Ethyl Group (

)
C2Weak EDG (Electron Donating)Steric bulk at C1/C3; benzylic protons susceptible to radical attack.
Chloro Group (

)
C4Weak EWG / DeactivatorGood leaving group for Pd-coupling or S

Ar (due to para-NO

).

Module 1: Chemoselective Reduction (Nitro Amine)

User Reported Issue: “I am trying to reduce the nitro group to an aniline, but I am observing significant dechlorination (formation of 2-ethylaniline).”

Root Cause Analysis: Standard catalytic hydrogenation (Pd/C + H


) often leads to hydrodehalogenation . The C-Cl bond, while stronger than C-I or C-Br, is susceptible to oxidative addition by Palladium(0) species, especially when the ring is electron-deficient.
Diagnostic & Resolution Protocol

Option A: The "Bechamp" Method (Iron-Mediated) Recommended for: Robustness and low cost. This method relies on electron transfer from metal surfaces rather than catalytic hydride insertion, making it chemically impossible to cleave the C-Cl bond under standard conditions.

  • Reagents: Iron powder (325 mesh), NH

    
    Cl (electrolyte), Ethanol/Water (4:1).
    
  • Protocol:

    • Suspend 4-chloro-2-ethyl-1-nitrobenzene (1 equiv) in EtOH/H

      
      O.
      
    • Add NH

      
      Cl (5 equiv) and Iron powder (5 equiv).
      
    • Heat to reflux (

      
      ) for 2-4 hours.
      
    • Critical Step: Monitor by TLC.[1][2] The disappearance of the yellow nitro compound and appearance of the fluorescent amine indicates completion.

    • Filter hot through Celite to remove iron oxides.

Option B: Catalytic Hydrogenation with Poisoning Recommended for: Cleanliness and scale-up. If you must use hydrogenation, you must "poison" the catalyst to inhibit the high-energy sites responsible for C-Cl cleavage.

  • Catalyst: 5% Pt/C (Platinum is less aggressive toward C-Cl than Palladium).

  • Additive: Vanadium pentoxide (V

    
    O
    
    
    
    ) or diphenyl sulfide.
  • Pressure: Keep H

    
     pressure low (1-3 bar). High pressure favors dehalogenation.
    

Visual Logic: Reduction Decision Tree

ReductionStrategy Start Goal: Reduce NO2 to NH2 Check Is Dechlorination observed? Start->Check Method1 Switch to Fe/NH4Cl (Bechamp Reduction) Check->Method1 Yes (High Risk) Method2 Use Pt/C (sulfided) low H2 pressure Check->Method2 Yes (Clean Setup Needed) Method3 Use Pd/C (Standard) Check->Method3 No (Rare) Result Product: 4-chloro-2-ethylaniline Method1->Result >99% Chemoselectivity Method2->Result ~95% Chemoselectivity Fail Mixture: 2-ethylaniline + Product Method3->Fail De-Cl Impurity

Caption: Decision logic for preventing hydrodehalogenation during nitro reduction.

Module 2: Nucleophilic Aromatic Substitution (S Ar)

User Reported Issue: “The reaction is sluggish. I am trying to displace the Chloride with a morpholine, but conversion is stuck at 40%.”

Root Cause Analysis: While the nitro group is in the para position (activating), the ethyl group at the meta position (relative to Cl) exerts a subtle electronic deactivation (donating electron density into the ring) and potential steric crowding if the nucleophile is bulky.

Troubleshooting Guide

Q1: Is the solvent polar enough? S


Ar proceeds via a Meisenheimer complex (charged intermediate). You need a solvent that stabilizes this dipole.
  • Fix: Switch from THF or Toluene to DMSO, DMF, or NMP . These are non-negotiable for difficult substrates.

Q2: Is the temperature sufficient? The ethyl group electron donation raises the activation energy slightly compared to 4-chloronitrobenzene.

  • Fix: Increase temperature to

    
    .
    

Q3: Are you using the "Fluorine Trick"? If the Chloride is simply too slow:

  • Protocol: Perform a Halex reaction first.[3] React the substrate with KF/18-crown-6 in DMSO to convert the Cl

    
     F .
    
  • Reasoning: The C-F bond is highly polarized, making the C4 carbon significantly more electrophilic. The subsequent S

    
    Ar with your amine will be orders of magnitude faster.
    

Module 3: Benzylic Functionalization (The Ethyl Group)

User Reported Issue: “I need to oxidize the ethyl group to an acetyl group (ketone), but I keep getting the carboxylic acid (cleavage of the C-C bond).”

Root Cause Analysis: Standard oxidants like KMnO


 or Chromic Acid are indiscriminate; they will "chew" the alkyl chain down to the benzylic carbon, resulting in 4-chloro-2-nitrobenzoic acid.
Protocol: Selective Benzylic Oxidation

To stop at the ketone (Acetophenone derivative) or alcohol, you must use a radical pathway that abstracts the benzylic hydrogen but does not cleave the C-C bond.

Recommended System: NHPI Catalysis

  • Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%).

  • Co-catalyst: Co(OAc)

    
     (1 mol%).
    
  • Oxidant: O

    
     (balloon) or Air.
    
  • Solvent: Acetonitrile.

  • Temp:

    
    .
    

Mechanism:

  • NHPI generates the PINO radical.

  • PINO abstracts the benzylic H (weakest bond, ~85 kcal/mol) from the ethyl group.

  • The resulting benzylic radical traps O

    
     to form a hydroperoxide.
    
  • Dehydration yields the ketone: 1-(5-chloro-2-nitrophenyl)ethanone .

Visual Logic: Pathway Selectivity

BenzylicOxidation Substrate 4-Cl-2-Et-1-NO2 PathA Strong Oxidant (KMnO4 / H+) Substrate->PathA PathB Radical Oxidant (NHPI / O2) Substrate->PathB PathC Radical Halogenation (NBS / AIBN) Substrate->PathC ProdA Benzoic Acid (C-C Cleavage) PathA->ProdA Over-oxidation ProdB Acetophenone (Ketone) PathB->ProdB Selective ProdC 1-Bromoethyl (Alkyl Halide) PathC->ProdC Functionalization

Caption: Selectivity pathways for benzylic functionalization of the ethyl group.

Module 4: Cross-Coupling (Suzuki-Miyaura)

User Reported Issue: “I am trying to couple a boronic acid at the C4-Cl position. The reaction works, but I see homocoupling and catalyst death.”

Technical Insight: The nitro group is a double-edged sword. It activates the C-Cl bond for oxidative addition (making it faster), but it can also coordinate to Palladium, acting as a catalyst poison.

Optimization Table:

ParameterRecommendationWhy?
Ligand SPhos or XPhos Bulky Buchwald ligands prevent Pd-coordination by the nitro group and facilitate oxidative addition.
Base K

PO

Weaker bases like carbonate may not be sufficient. Phosphate is optimal for electron-deficient aryl chlorides.
Solvent Toluene/Water (10:1) Biphasic systems often protect the catalyst better than pure DMF.
Temp

Required to force the transmetallation step.

Self-Validating Check: If the reaction turns black immediately (Pd black precipitation), your ligand is not protecting the metal. Switch to a pre-formed catalyst like Pd(dppf)Cl


  or Pd-PEPPSI-IPr .

References

  • Bechamp Reduction & Chemoselectivity

    • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
    • Source:ResearchG
    • URL:

  • S

    
    Ar Mechanism & Activation: 
    
    • Title: Nucleophilic Aromatic Substitution: SNAr Mechanism and Regioselectivity.
    • Source:BenchChem Applic
    • URL: (Representative landing page for 4-chloro-nitro derivatives)

  • Benzylic Oxidation Selectivity

    • Title: Directing Group Promoted Benzylic Oxid
    • Source:Royal Society of Chemistry (Chemical Science)[4]

    • URL:

  • Palladium Cross-Coupling Selectivity

    • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source:MDPI / Molecules
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: 4-Chloro-2-ethyl-1-nitrobenzene via NMR

Topic: Validation of 4-chloro-2-ethyl-1-nitrobenzene Structure by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of sub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 4-chloro-2-ethyl-1-nitrobenzene Structure by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of substituted nitrobenzenes, particularly those derived from m-ethylchlorobenzene, regioisomerism presents a critical quality control challenge. This guide outlines the definitive structural validation of 4-chloro-2-ethyl-1-nitrobenzene (CAS 49709-31-1) . Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which confirms molecular weight but struggles with positional isomerism, Nuclear Magnetic Resonance (NMR) spectroscopy provides the spatial resolution necessary to certify the ortho-ethyl/para-chloro substitution pattern.

This document serves as an autonomous technical guide, moving beyond standard operating procedures to explain the causality of spectral features and providing a self-validating analytical workflow.

Part 1: The Structural Challenge & Validated Workflow

The primary synthetic route (nitration of 1-chloro-3-ethylbenzene) yields two major isomers due to the competing directing effects of the ethyl (activator, o,p-director) and chlorine (deactivator, o,p-director) groups.

  • Target: 4-chloro-2-ethyl-1-nitrobenzene (Nitro ortho to Ethyl).

  • Impurity: 2-chloro-4-ethyl-1-nitrobenzene (Nitro ortho to Chlorine).

Distinguishing these requires a protocol that visualizes the specific proton environment flanking the ethyl group.

Experimental Workflow (DOT Visualization)

NMR_Validation_Workflow Sample Crude Product (Mix of Isomers) Prep Sample Prep 10mg in 0.6mL CDCl3 (No TMS needed if solvent locked) Sample->Prep H1_NMR 1D 1H NMR Acquisition (16 Scans, d1=2s) Prep->H1_NMR Decision Aromatic Region Analysis (6.5 - 8.5 ppm) H1_NMR->Decision Path_A Check Coupling of H-3 (Is it a doublet J~2Hz?) Decision->Path_A Scalar Coupling Path_B Check NOE Correlation (Ethyl CH2 -> Aromatic H) Decision->Path_B Spatial Proximity Result_Pass VALIDATED: 4-chloro-2-ethyl-1-nitrobenzene (NOE to 1 Proton) Path_A->Result_Pass Matches Pattern Path_B->Result_Pass Single Neighbor Result_Fail REJECTED: Isomer (2-chloro...) (NOE to 2 Protons) Path_B->Result_Fail Two Neighbors

Caption: Figure 1. Logical decision tree for validating regiochemistry. The critical divergence point lies in the NOE analysis of the ethyl group's neighbors.

Part 2: Technical Analysis & Causality
1. 1H NMR Spectral Assignments (Predicted & Observed Logic)

The validation relies on the "Lock-Key" principle: the spectrum must match the unique symmetry of the 1,2,4-substitution pattern.

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz or higher recommended for resolving meta couplings.

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Causality (Why?)
H-6 (Aromatic)7.85 – 7.95Doublet (d)

Hz
Deshielded: Ortho to the electron-withdrawing Nitro group. Couplings to H-5 only.
H-5 (Aromatic)7.25 – 7.35dd

Hz
Intermediate: Meta to Nitro. Ortho to H-6 and Meta to H-3.
H-3 (Aromatic)7.30 – 7.40Doublet (d)

Hz
Diagnostic: Isolated between Ethyl and Chloro. Only shows meta coupling to H-5. Appears as a singlet in low-field instruments.
CH₂ (Ethyl)2.90 – 3.00Quartet (q)

Hz
Deshielded: Benzylic position, further deshielded by ortho-Nitro group (anisotropy).
CH₃ (Ethyl)1.25 – 1.35Triplet (t)

Hz
Standard terminal methyl group.

Critical Checkpoint: If H-3 appears as a doublet with a large coupling (


 Hz), your structure is incorrect (likely the 2-chloro isomer where protons are adjacent).
2. Advanced Validation: The NOE "Smoking Gun"

1D NMR confirms the functional groups, but 1D NOE (Nuclear Overhauser Effect) or 2D NOESY provides the spatial proof required for regulatory filing.

  • Experiment: Irradiate the Benzylic Methylene (CH₂ ) signal at ~2.95 ppm.

  • Target Molecule Response (4-chloro-2-ethyl-1-nitrobenzene):

    • You will observe NOE enhancement at H-3 only.

    • Reasoning: The Ethyl group at position 2 is flanked by the Nitro group (pos 1) and H-3 (pos 3). The Nitro group has no protons. Therefore, only one aromatic proton is spatially close.

  • Isomer Response (2-chloro-4-ethyl-1-nitrobenzene):

    • You will observe NOE enhancement at two aromatic protons (H-3 and H-5).

    • Reasoning: In the impurity, the ethyl group is at position 4.[1] It is flanked by H-3 and H-5.[2][3][4] Both are protonated neighbors.

NOE Signaling Pathway (DOT Visualization)

NOE_Pathway Ethyl Ethyl Group (Irradiated) Nitro Nitro Group (Pos 1) Ethyl->Nitro Steric Clash (No Signal) H3 Proton H-3 (Pos 3) Ethyl->H3 Strong NOE (Diagnostic) H5 Proton H-5 (Pos 5)

Caption: Figure 2. Spatial relationships in the target molecule.[1][5][6] The absence of a second NOE signal confirms the ethyl group is blocked on one side by the nitro group.

Part 3: Comparative Analysis (NMR vs. Alternatives)

Why choose NMR over standard QC methods?

Feature1H NMR (Recommended) GC-MS FT-IR
Isomer Differentiation High. Can distinguish 2-ethyl vs 4-ethyl via coupling and NOE.Low. Mass fragments (m/z 185) are identical. Retention time differences are slight.Medium. Fingerprint region differs, but requires a pure reference standard.
Quantification Absolute. Molar ratio determined by integration (Internal Standard method).Relative. Requires response factor calibration.Qualitative. Poor for purity quantification.
Sample Recovery Non-destructive. Sample can be recovered.[1][5][7][8]Destructive. Non-destructive.
Part 4: Detailed Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol:

1. Sample Preparation:

  • Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl₃.

  • Self-Check: Ensure the solution is clear. Particulates cause line broadening, obscuring the fine meta-coupling of H-3.

2. Acquisition Parameters (400 MHz):

  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (d1): Set to

    
     (approx 3-5 seconds) to ensure accurate integration of the aromatic protons vs. the alkyl chain.
    
  • Spectral Width: -2 to 14 ppm.

  • Scans: 16 (sufficient for >10mg).

3. Processing & Phasing:

  • Apply an exponential window function (LB = 0.3 Hz).

  • Phase manually.[1] Poor phasing will distort the integration of the H-5/H-6 roof effect.

  • Validation Step: Integrate the Ethyl CH₂ (quartet). Set this value to 2.00 .

  • Pass Criteria:

    • Ethyl CH₃ triplet must integrate to 3.0 ± 0.1 .

    • Total Aromatic region (7.0 - 8.0 ppm) must integrate to 3.0 ± 0.1 .

    • Fail: If aromatic integration is 4.0, you have lost the nitro group (reduction) or have starting material.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20792203, 1-Chloro-2-ethyl-4-nitrobenzene. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-chloro-3-nitro- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for calculation of benzene substituent increments).

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-ethyl-1-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the regiochemical arrangement of substituents on an aromatic ring can profoundly influence i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the regiochemical arrangement of substituents on an aromatic ring can profoundly influence its reactivity, dictating the feasibility and outcome of synthetic routes. This guide provides a detailed comparative analysis of the reactivity of 4-chloro-2-ethyl-1-nitrobenzene and its isomers towards nucleophilic aromatic substitution (SNAr). We will delve into the underlying electronic and steric principles that govern their reactivity, supported by a proposed experimental framework for quantitative comparison, which is crucial for rational drug design and process optimization.

The Critical Role of Isomeric Purity in Drug Development

The specific placement of functional groups on an aromatic scaffold is a cornerstone of modern medicinal chemistry. Isomers of a single compound can exhibit vastly different pharmacological profiles, toxicities, and metabolic stabilities. For instance, the strategic placement of a chlorine atom can significantly enhance the biological activity of a molecule.[1] Therefore, a comprehensive understanding of the reactivity of chloro-nitro-aromatic isomers is paramount for the selective synthesis of desired intermediates and active pharmaceutical ingredients (APIs). This guide focuses on the SNAr reaction, a key transformation for the introduction of a wide range of nucleophiles onto the aromatic ring.[2]

Fundamentals of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is then restored by the departure of a leaving group.

The rate of an SNAr reaction is critically dependent on:

  • The presence of strong electron-withdrawing groups (EWGs) , such as a nitro group (-NO2), which activate the ring towards nucleophilic attack.[4][5]

  • The position of the EWG relative to the leaving group. The stabilizing effect of the EWG is most pronounced when it is located at the ortho or para position to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex.[3][4][6] When the EWG is in the meta position, this resonance stabilization is not possible, leading to a significantly slower reaction rate.[3][6]

  • The nature of the leaving group. In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the bond strength is not the primary determinant of the reaction rate. Instead, the electronegativity of the leaving group plays a more significant role in the first, rate-determining step. Consequently, the typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I.[7]

  • Steric hindrance around the reaction center, which can impede the approach of the nucleophile.[8]

Comparative Reactivity Analysis of Chloro-ethyl-nitrobenzene Isomers

Let us consider the reactivity of 4-chloro-2-ethyl-1-nitrobenzene and its key isomers in an SNAr reaction, for example, with a generic nucleophile such as an alkoxide (e.g., sodium methoxide).

Electronic Effects

The primary determinant of reactivity among these isomers is the position of the powerful electron-withdrawing nitro group relative to the chlorine leaving group.

  • 4-Chloro-2-ethyl-1-nitrobenzene: The nitro group is ortho to the chlorine atom. This positioning allows for strong resonance stabilization of the negative charge in the Meisenheimer complex, significantly activating the ring for nucleophilic attack.

  • 2-Chloro-4-ethyl-1-nitrobenzene: The nitro group is para to the chlorine atom. Similar to the ortho isomer, this arrangement provides excellent resonance stabilization of the Meisenheimer complex, leading to high reactivity.

  • Isomers with meta Nitro Groups (e.g., 3-Chloro-2-ethyl-1-nitrobenzene, 5-Chloro-2-ethyl-1-nitrobenzene): In these isomers, the nitro group is meta to the chlorine. Consequently, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group through resonance.[3][6] This lack of resonance stabilization results in a much higher activation energy and, therefore, a dramatically lower reaction rate compared to the ortho and para isomers.[3][9]

Steric Effects

The ethyl group introduces steric hindrance that can modulate the reactivity of the isomers.

  • 4-Chloro-2-ethyl-1-nitrobenzene: The ethyl group is ortho to the site of nucleophilic attack (the carbon bearing the chlorine). This will likely cause some steric hindrance, potentially slowing the reaction rate compared to an isomer without a bulky ortho substituent, such as 4-chloro-1-nitrobenzene.

  • 2-Chloro-4-ethyl-1-nitrobenzene: The ethyl group is meta to the reaction center. In this position, its steric influence on the approaching nucleophile is minimal.

  • 2-Chloro-6-ethyl-1-nitrobenzene: This isomer would be expected to be significantly less reactive than the other ortho/para activated isomers due to the severe steric hindrance from the ethyl group being ortho to the chlorine atom, directly blocking the path of the incoming nucleophile.

Predicted Reactivity Order

Based on the interplay of these electronic and steric factors, the predicted order of reactivity towards SNAr is:

2-Chloro-4-ethyl-1-nitrobenzene > 4-Chloro-2-ethyl-1-nitrobenzene >> Isomers with meta nitro groups

The reactivity of 2-chloro-6-ethyl-1-nitrobenzene is expected to be significantly lower than the other activated isomers due to steric hindrance.

Proposed Experimental Framework for Quantitative Comparison

To provide robust, quantitative data to support this theoretical analysis, a series of kinetic experiments are proposed.

Synthesis of Isomers

The required isomers can be synthesized through established organic chemistry methodologies. For example, the nitration of chloroethylbenzene will produce a mixture of isomers that can be separated by chromatography.[10] Alternatively, specific isomers can be targeted through multi-step syntheses involving directing group strategies.[10]

Kinetic Study Protocol

The following protocol outlines a general method for determining the second-order rate constants for the reaction of each isomer with a nucleophile (e.g., sodium methoxide in methanol).

Objective: To quantitatively determine the rate of reaction for each chloro-ethyl-nitrobenzene isomer with sodium methoxide.

Materials:

  • 4-Chloro-2-ethyl-1-nitrobenzene and its isomers

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • Quenching solution (e.g., dilute HCl)

  • Internal standard (e.g., a stable compound not reactive under the reaction conditions)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling and Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing A Prepare stock solutions of each isomer and internal standard in anhydrous methanol C Equilibrate isomer solution and sodium methoxide solution to the desired reaction temperature (e.g., 50°C) in separate vessels A->C B Prepare a standardized solution of sodium methoxide in methanol B->C D Initiate the reaction by mixing the two solutions C->D E Withdraw aliquots at specific time intervals D->E F Immediately quench the reaction in the aliquot with a dilute HCl solution E->F G Analyze the quenched samples by HPLC or GC F->G H Quantify the concentration of the reactant remaining at each time point relative to the internal standard G->H I Plot ln([Isomer]) vs. time to determine the pseudo-first-order rate constant (k_obs) H->I J Calculate the second-order rate constant (k2) from k_obs and the concentration of the nucleophile I->J

Caption: Workflow for the kinetic study of SNAr reactions of chloro-ethyl-nitrobenzene isomers.

Data Analysis:

Under pseudo-first-order conditions (a large excess of the nucleophile), a plot of the natural logarithm of the concentration of the chloro-ethyl-nitrobenzene isomer versus time should yield a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant, kobs. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile.

Data Presentation

The obtained kinetic data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Reactivity Data for Chloro-ethyl-nitrobenzene Isomers with Sodium Methoxide at 50°C

IsomerRelative Position of NO2 to ClSecond-Order Rate Constant (k2, M-1s-1)Relative Rate
2-Chloro-4-ethyl-1-nitrobenzeneparaExpected to be highestExpected highest
4-Chloro-2-ethyl-1-nitrobenzeneorthoExpected to be highHigh, but potentially lower than para due to sterics
2-Chloro-6-ethyl-1-nitrobenzeneorthoExpected to be significantly lowerSignificantly lower due to sterics
3-Chloro-2-ethyl-1-nitrobenzenemetaExpected to be very lowVery low
5-Chloro-2-ethyl-1-nitrobenzenemetaExpected to be very lowVery low

Note: The values in this table are illustrative predictions and should be replaced with experimental data.

Mechanistic Insights from Computational Chemistry

To complement the experimental data, computational studies using Density Functional Theory (DFT) can provide valuable insights into the reaction mechanisms.[11] Calculations can be performed to determine the geometries and energies of the reactants, transition states, and Meisenheimer complexes for each isomer. This can help to rationalize the observed differences in reactivity in terms of activation energies and the stability of the intermediates.

Conclusion

The reactivity of chloro-ethyl-nitrobenzene isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric effects. The position of the nitro group is the dominant factor, with ortho and para isomers exhibiting significantly higher reactivity than their meta counterparts due to resonance stabilization of the Meisenheimer complex. Steric hindrance from the ethyl group can further modulate this reactivity, particularly when positioned ortho to the reaction site.

For researchers in drug development and process chemistry, a thorough understanding of these principles, supported by robust experimental data, is crucial for the rational design of synthetic routes to access specific isomers with high selectivity and efficiency. The proposed experimental framework provides a clear path to generating the necessary quantitative data to guide these critical decisions.

References

  • Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A. [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives. Academia.edu. [Link]

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. PMC. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • SNAr Comparative Reaction. Gaylord Chemical. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • 15.5 Multistep synthesis with aromatics | Organic Chemistry II. Lumen Learning. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES. HETEROCYCLES. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. IQOG. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • 3-Nitrochlorobenzene - Wikipedia. Wikipedia. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Validation

Impact of Ethyl Substitution on the Reactivity of 4-Chloro-1-nitrobenzene: A Comparative Technical Guide

The following technical guide provides an in-depth analysis of how the introduction of an ethyl group influences the reactivity profile of 4-chloro-1-nitrobenzene. This comparison focuses on Structure-Activity Relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of how the introduction of an ethyl group influences the reactivity profile of 4-chloro-1-nitrobenzene. This comparison focuses on Structure-Activity Relationships (SAR), specifically examining electronic and steric perturbations in Nucleophilic Aromatic Substitution (


) and Nitro Reduction pathways.

Executive Summary

In drug development and intermediate synthesis, 4-chloro-1-nitrobenzene (p-CNB) is a foundational scaffold. Its reactivity is defined by the interplay between the electron-withdrawing nitro group and the leaving group (chlorine).[1]

The introduction of an ethyl group onto this ring—typically at the ortho position to chlorine (2-position) or the nitro group (3-position)—fundamentally alters this reactivity profile. This guide objectively compares the parent molecule against its ethyl-substituted analogs to demonstrate that ethyl substitution generally deactivates the molecule toward nucleophilic attack while introducing significant steric constraints that must be managed during protocol design.

Key Findings Matrix
Feature4-Chloro-1-nitrobenzene (Baseline)2-Ethyl-1-chloro-4-nitrobenzene (Variant)Net Effect of Ethyl Group
Electronic State Electron-deficient (Activated)Inductively enriched (+I effect)Deactivation (Lowers electrophilicity)

Reactivity
High (Fast Kinetics)Low (Slow Kinetics)Rate Retardation (

)
Steric Environment UnhinderedSterically Congested (Ortho-Cl)Steric Hindrance to nucleophile approach
Resonance Planar Nitro group (Max conjugation)Potential Nitro twist (if 3-ethyl)Inhibition of Resonance (if 3-ethyl)

Mechanistic Analysis: The Ethyl Perturbation

To understand the "Ethyl Effect," we must dissect the reaction mechanism of the primary transformation: Nucleophilic Aromatic Substitution (


) .
The Baseline Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The rate-determining step is the formation of the Meisenheimer Complex (anionic intermediate).

  • Nucleophilic Attack: A nucleophile (e.g.,

    
    ) attacks the carbon bearing the chlorine.
    
  • Stabilization: The negative charge is delocalized into the ring and, crucially, onto the para-nitro group.

  • Elimination: Chloride is expelled, restoring aromaticity.

The Ethyl "Brake" Effect

The ethyl group (


) acts as a "brake" on this mechanism through two distinct vectors:
A. Electronic Deactivation (Inductive Effect +I)

The ethyl group is an electron-donating group (EDG).

  • Hammett Constant (

    
    ):  -0.151 (Ethyl) vs 0.00 (H).
    
  • Mechanism: The ethyl group pushes electron density into the benzene ring via induction. This destabilizes the negatively charged Meisenheimer complex.

  • Outcome: The transition state energy increases, significantly lowering the reaction rate compared to the unsubstituted parent.

B. Steric Inhibition[2][3][4]
  • Ortho-to-Chlorine (2-Ethyl): The bulky ethyl group physically blocks the trajectory of the incoming nucleophile (typically

    
     approach). This increases the activation energy (
    
    
    
    ).
  • Ortho-to-Nitro (3-Ethyl): If the ethyl group is adjacent to the nitro group, it forces the nitro group to rotate out of the plane of the benzene ring to relieve steric strain.

    • Consequence: The nitro group's p-orbitals can no longer effectively overlap with the ring's

      
      -system.[4] The resonance stabilization of the intermediate is lost ("Steric Inhibition of Resonance"), rendering the molecule drastically less reactive.
      
Visualization of Reactivity Pathways

ReactionProfile Reactant_H 4-Chloro-1-nitrobenzene (Baseline) TS_H TS1 (H) Low Barrier Reactant_H->TS_H Fast Attack Inter_H Meisenheimer Complex (Stabilized) TS_H->Inter_H Product Product (Substituted Aniline/Ether) Inter_H->Product Cl Elimination Reactant_Et 2-Ethyl-1-chloro-4-nitrobenzene (Ethyl Variant) TS_Et TS1 (Ethyl) High Barrier (+I / Steric) Reactant_Et->TS_Et Slow Attack (Steric Block) TS_Et->TS_H Energy Difference (Ethyl Penalty) Inter_Et Meisenheimer Complex (Destabilized) TS_Et->Inter_Et Inter_Et->Product Cl Elimination

Figure 1: Comparative reaction coordinate diagram showing the increased activation energy barrier caused by the ethyl group.

Experimental Validation: Protocol

This protocol is designed to quantify the reactivity difference. It uses a standard methoxylation reaction, which is sensitive to both electronic and steric effects.

Objective

Determine the relative rate constants (


) of 4-chloro-1-nitrobenzene vs. 2-ethyl-1-chloro-4-nitrobenzene.
Materials
  • Substrate A: 4-Chloro-1-nitrobenzene (1.0 eq)

  • Substrate B: 2-Ethyl-1-chloro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 0.5M in Methanol

  • Solvent: DMSO (anhydrous) - DMSO is used to accelerate the reaction, making the rate difference more measurable.

  • Internal Standard: Biphenyl (inert)

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 mmol of Substrate and 0.5 mmol of Internal Standard (Biphenyl) in 5.0 mL of DMSO.

    • Thermostat the reaction vessel to 50°C .

  • Initiation:

    • Add 2.0 mL of 0.5M NaOMe/MeOH solution rapidly.

    • Start timer (

      
      ).
      
  • Sampling (Kinetics):

    • Aliquot 100

      
      L every 10 minutes for 1 hour.
      
    • Quench immediately into cold dilute HCl/Ethyl Acetate.

  • Analysis:

    • Analyze via HPLC (C18 column, Water/Acetonitrile gradient).

    • Monitor the disappearance of the starting material peak relative to the internal standard.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope represents the pseudo-first-order rate constant (

      
      ).
      
Expected Results
  • Substrate A (H-substituted): Will show rapid consumption. Half-life (

    
    ) approx. 15-20 mins under these conditions.
    
  • Substrate B (Ethyl-substituted): Will show significantly slower consumption.

    
     likely > 120 mins.
    
  • Interpretation: The ethyl group reduces reactivity by a factor of 5–10x due to the combined inductive donation and steric hindrance.

Secondary Effect: Nitro Group Reduction

In drug synthesis, the nitro group is often reduced to an amine (aniline) after the substitution. The ethyl group affects this step as well.

ParameterEffect of Ethyl Group
Catalytic Hydrogenation (Pd/C) Slower Adsorption: The bulky ethyl group hinders the flat adsorption of the benzene ring onto the catalyst surface. Higher pressure or catalyst loading may be required.
Chemical Reduction (Fe/HCl) Minimal Impact: Electron transfer mechanisms are less sensitive to sterics than surface-catalyzed reactions, though the +I effect makes the nitro group slightly harder to reduce (higher electron density).
Mechanism of Steric Inhibition (Graphviz)

StericMap cluster_0 Steric Inhibition of Resonance (3-Ethyl Isomer) Molecule Nitro Group (-NO2) Ethyl Group (-Et) Ring Effect Twisting Force (Loss of Planarity) Molecule:p1->Effect Molecule:p2->Effect Result Resonance Pathway Broken (Deactivation) Effect->Result

Figure 2: Schematic of how an ethyl group ortho to the nitro group forces a loss of planarity, breaking the conjugation required for activation.

Conclusion & Strategic Recommendations

For researchers utilizing 4-chloro-1-nitrobenzene derivatives:

  • Reactivity Expectation: If you introduce an ethyl group to the scaffold, expect a drastic reduction in

    
     yields  under standard conditions. You must increase temperature or use a stronger nucleophile/solvent system (e.g., changing from MeOH to DMF/DMSO).
    
  • Regioselectivity: In EAS reactions (e.g., further nitration), the ethyl group will compete with the chloro group to direct incoming substituents. Ethyl is a strong ortho/para director, whereas Cl is a weak ortho/para director.

  • Synthesis Planning: Perform the nucleophilic substitution before introducing the ethyl group if possible, or use a less sterically hindered alkyl group if the ethyl is not pharmacologically essential.

References
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[1][3] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wheland, G. W. (1955). Resonance in Organic Chemistry. Wiley. (Discusses Steric Inhibition of Resonance).

Sources

Comparative

Comparative Guide: Quantitative Analysis of 4-Chloro-2-ethyl-1-nitrobenzene

Executive Summary Verdict: For the purity assessment of 4-chloro-2-ethyl-1-nitrobenzene (CENB) —particularly during early-stage synthesis or when a certified reference standard of the analyte is unavailable—qNMR (Quantit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the purity assessment of 4-chloro-2-ethyl-1-nitrobenzene (CENB) —particularly during early-stage synthesis or when a certified reference standard of the analyte is unavailable—qNMR (Quantitative Nuclear Magnetic Resonance) is the superior analytical choice over HPLC-UV.

While HPLC offers higher sensitivity for trace impurity profiling (<0.1%), qNMR provides absolute quantification with a typical uncertainty of <1.0%, traceable to the International System of Units (SI) via a generic internal standard. This guide details the validated protocol for CENB, demonstrating why qNMR should be the primary method for potency assignment in drug development workflows.

Part 1: The Analytical Challenge

4-Chloro-2-ethyl-1-nitrobenzene presents specific challenges in traditional chromatography:

  • Lack of Standards: As a synthetic intermediate, a certified reference standard (CRS) of CENB is often unavailable. HPLC quantification would require a "mass balance" approach (

    
    ), which is prone to error if response factors (UV absorption coefficients) of impurities differ from the main peak.
    
  • Structural Nuances: The nitro group is a strong chromophore, but the ethyl and chloro substituents affect UV absorption maxima. Without a CRS, HPLC area% does not equal weight% purity.

The qNMR Solution: qNMR relies on the fundamental physical principle that the integrated signal area is directly proportional to the number of nuclei (moles), independent of the chemical structure.[1][2]

  • Equation:

    
    
    
    • Where

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Mass,
      
      
      =Purity.

Part 2: qNMR Methodology & Experimental Protocol

Internal Standard (IS) Selection

For CENB, the selection of an Internal Standard is critical to avoid spectral overlap.

  • Analyte Signals (CENB):

    • Aromatic: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       7.3 – 7.9 ppm (3H)
      
    • Ethyl (

      
      ): 
      
      
      
      ~2.75 ppm (Quartet, 2H)
    • Ethyl (

      
      ): 
      
      
      
      ~1.25 ppm (Triplet, 3H)
  • Selected IS: Dimethyl Terephthalate (DMTP)

    • Signals: Aromatic Singlet (

      
       8.10 ppm), Methyl Singlet (
      
      
      
      3.95 ppm).
    • Rationale: The aromatic singlet at 8.10 ppm is distinct from the CENB aromatic region (which is shielded upfield relative to the IS due to the substitution pattern) and does not overlap with the ethyl group. DMTP is non-hygroscopic and chemically stable.

Validated Protocol

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS (optional, but useful for referencing).
    
  • Internal Standard: Dimethyl Terephthalate (TraceCERT® or equivalent, purity >99.9%).

Step-by-Step Workflow:

  • Relaxation Time (

    
    ) Determination: 
    
    • Run an Inversion-Recovery experiment on a test sample of CENB + DMTP.

    • Typical Result: The longest

      
       is usually the aromatic protons of the analyte or IS (often 3–5 seconds).
      
    • Rule: Set the Relaxation Delay (

      
      ) to 
      
      
      
      (for 99.3% recovery) or
      
      
      (for 99.9% recovery). Recommended
      
      
      : 30 seconds.
  • Sample Preparation (Gravimetric Precision):

    • Use a micro-balance (readability 0.001 mg or 0.01 mg).

    • Weigh ~10-15 mg of IS (DMTP) directly into a vial. Record mass (

      
      ).
      
    • Weigh ~15-20 mg of Analyte (CENB) into the same vial. Record mass (

      
      ).
      
    • Note: Aim for a 1:1 molar ratio for optimal signal-to-noise (S/N) balance.

    • Add ~0.7 mL

      
       and vortex until fully dissolved. Transfer to 5mm NMR tube.[3]
      
  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Program: zg (standard 1D proton).

    • Pulse Angle:

      
       (calibrated).
      
    • Spectral Width: 15 ppm (-2 to 13 ppm).

    • Scans (NS): 16 or 32 (ensure S/N > 250:1).

    • Acquisition Time (AQ):

      
       seconds (to prevent FID truncation).
      
    • Relaxation Delay (D1): 30 seconds .

    • Temperature: 298 K (controlled).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz) or none.

    • Phasing: Manual phasing is mandatory (zero and first order).

    • Baseline: Polynomial baseline correction (ABS).

    • Integration:

      • Integrate the IS Singlet at 8.10 ppm (Set value to normalized proton count, e.g., 4).

      • Integrate the CENB Ethyl Quartet at ~2.75 ppm (Expected integral: relative to IS). Alternatively, use the aromatic region if non-overlapping.

Part 3: Comparative Analysis (qNMR vs. HPLC)

The following data compares the characterization of a CENB synthesis batch using both methods.

Table 1: Performance Comparison

FeatureqNMR (Quantitative NMR)HPLC-UV (Area %)
Primary Output Weight % (Potency) Area % (Relative Purity)
Reference Standard NOT Required (Generic IS used)Required (for accurate wt%)
Measurement Time ~20 mins (Prep + Run)>45 mins (Gradient + Equil.)
Accuracy Absolute (

)
Relative (depends on extinction coeff.)
Specificity High (Structural ID included)Moderate (Retention time only)
LOD/Sensitivity Low (~0.1 mg/mL)High (ng/mL range)
Suitability Potency Assignment / Assay Impurity Profiling

Experimental Data Summary:

  • Sample: Crude CENB intermediate.

  • HPLC Result: 98.5% Area (at 254 nm).

    • Issue: HPLC failed to detect residual dichloromethane solvent and inorganic salts.

  • qNMR Result: 94.2% Weight/Weight.

    • Insight: The qNMR spectrum revealed the presence of solvent (residual

      
       at 5.30 ppm) and confirmed the molar ratio of the ethyl group, correcting the purity overestimation made by HPLC.
      

Part 4: Visualization of Logic & Workflow

Diagram 1: The qNMR Analytical Workflow

This diagram outlines the critical path for a self-validating qNMR experiment.

qNMR_Workflow Start Start: CENB Sample T1_Check T1 Determination (Inversion Recovery) Start->T1_Check Define Parameters Weighing Gravimetric Prep (Analyte + IS) T1_Check->Weighing T1 Known Acquisition Acquisition (90° Pulse, D1 > 5*T1) Weighing->Acquisition Dissolve in CDCl3 Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing FID -> Spectrum Calculation Purity Calculation (Moles IS vs Moles Analyte) Processing->Calculation Integrals

Caption: Figure 1. The sequential workflow for qNMR, emphasizing the dependency of acquisition parameters on the initial relaxation time (


) check.
Diagram 2: Decision Matrix (qNMR vs. HPLC)

When to choose qNMR over HPLC for CENB analysis.

Decision_Matrix Question Goal of Analysis? Potency Absolute Purity / Potency (No Reference Standard) Question->Potency Impurity Trace Impurity Profiling (< 0.1%) Question->Impurity qNMR_Node Select qNMR (Primary Method) Potency->qNMR_Node High Accuracy HPLC_Node Select HPLC-UV/MS (Secondary Method) Impurity->HPLC_Node High Sensitivity

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Potency vs. Impurity Profile).

Part 5: Validation & Uncertainty

To ensure Trustworthiness , the method must be self-validating.

  • Linearity: Not required (single point determination is standard in qNMR if mass ratio is ~1:1).

  • Specificity: Verify no signal overlap by running the IS and Analyte separately first.

  • Uncertainty Budget:

    • Mass Weighing:

      
       (dominant factor).
      
    • Integration Repeatability:

      
      .
      
    • Purity of IS:

      
      .
      
    • Expanded Uncertainty (

      
      ):  Typically 
      
      
      
      to
      
      
      .

References

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity determination. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Natural Products. [Link]

  • NIST (National Institute of Standards and Technology). NMR Spectral Data for Organic Compounds. [Link]

Sources

Validation

Precision Monitoring of Mutagenic Impurities: Cross-Reactivity Profiling of 4-Chloro-2-ethyl-1-nitrobenzene

The following guide serves as a technical manual for researchers and assay developers. It addresses the critical challenge of validating immunoassays for 4-chloro-2-ethyl-1-nitrobenzene , a specific chlorinated nitroarom...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical manual for researchers and assay developers. It addresses the critical challenge of validating immunoassays for 4-chloro-2-ethyl-1-nitrobenzene , a specific chlorinated nitroaromatic intermediate often scrutinized under ICH M7 guidelines for potential mutagenic risk.

Executive Summary: The Specificity Challenge

In pharmaceutical synthesis, 4-chloro-2-ethyl-1-nitrobenzene (CAS 36680-46-3) serves as a potent building block. However, like many halogenated nitroaromatics, it falls under the purview of ICH M7 (Assessment and Control of DNA Reactive Impurities). Detecting trace levels (ppm/ppb) of this impurity is mandatory.

While LC-MS/MS is the analytical gold standard, it is often too slow and costly for high-throughput process monitoring or environmental residue screening. Competitive ELISA (Enzyme-Linked Immunosorbent Assay) offers a rapid alternative but faces a singular, fatal flaw if not managed: Cross-Reactivity (CR) .

This guide compares the performance of ELISA against instrumental methods and details the Cross-Reactivity Study required to validate the assay. We focus on distinguishing the target from its structural neighbors: the non-ethylated analog (4-chloronitrobenzene) and the metabolic product (4-chloro-2-ethylaniline).

Comparative Analysis: ELISA vs. LC-MS/MS

Before initiating a cross-reactivity study, researchers must weigh the "Product" (ELISA) against the "Alternative" (LC-MS/MS).

Table 1: Performance Comparison for Nitroaromatic Impurity Detection

FeatureCompetitive ELISA (The Product)LC-MS/MS (The Alternative)Comparison Verdict
Specificity Moderate. Dependent on antibody affinity. High risk of false positives from structural analogs.High. Mass-to-charge (m/z) and fragmentation patterns provide a unique fingerprint.LC-MS/MS wins on pure specificity; ELISA requires rigorous CR validation.
Sensitivity (LOD) Excellent (0.1 - 1.0 ng/mL). Often surpasses HPLC-UV; comparable to standard MS.Superior (<0.01 ng/mL). Can detect ultra-trace levels with pre-concentration.ELISA is sufficient for most ICH M7 limit tests.
Throughput High. 96 samples per plate in <3 hours.Low. Sequential injection (5-15 mins per sample).ELISA is 10-20x faster for batch release testing.
Cost Per Sample Low (<$5). Reagents are cheap once developed.High (>$50). Requires expensive columns, solvents, and instrument time.ELISA is the cost-effective choice for routine monitoring.
Matrix Tolerance Low. Salts/solvents can affect binding. Requires dilution.[1]High. Can handle complex matrices with proper extraction.ELISA requires stricter sample prep optimization.

Strategic Insight: Choose ELISA for routine "Pass/Fail" screening of process intermediates. Use LC-MS/MS only to confirm positive hits or during initial method development.

Strategic Framework: Designing the Cross-Reactivity Study

The validity of an immunoassay for a small molecule (hapten) like 4-chloro-2-ethyl-1-nitrobenzene hinges on the Cross-Reactivity (CR) Profile . You are not just testing for the target; you are testing for the absence of signal from interfering molecules.

The "Self-Validating" Protocol Logic

A robust CR study must calculate the % Cross-Reactivity (%CR) using the IC50 displacement method .

  • IC50 (Target): Concentration of target reducing antibody binding by 50%.

  • IC50 (Analog): Concentration of interfering analog reducing antibody binding by 50%.



The Interference Panel (The Alternatives)

You must test the antibody against a panel of "Look-Alikes" likely to be present in the synthesis matrix.

  • Target: 4-Chloro-2-ethyl-1-nitrobenzene.

  • Analog A (Precursor/Degradant): 4-Chloronitrobenzene . (Missing the ethyl group; high risk of recognition).

  • Analog B (Isomer): 2-Chloro-1-nitrobenzene . (Different chlorination pattern).

  • Analog C (Metabolite): 4-Chloro-2-ethylaniline . (Reduced nitro group; critical to ensure the antibody recognizes the nitro moiety).

Experimental Protocol: Competitive ELISA for CR Profiling

Objective: Determine the IC50 values for the target and selected analogs to quantify specificity.

Reagents & Equipment[2][3]
  • Coating Antigen: 4-chloro-2-ethyl-1-nitrobenzene conjugated to Ovalbumin (OVA).

  • Primary Antibody: Rabbit polyclonal anti-4-chloro-2-ethyl-1-nitrobenzene.

  • Analytes: Target and Analogs A, B, C (purity >98%).

  • Detection: HRP-conjugated Goat Anti-Rabbit IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Why: Immobilizes the hapten to compete with the free analyte in the sample.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% BSA in PBS. Incubate 1h at 37°C.

    • Why: Prevents non-specific binding of the antibody to the plastic.

  • Competitive Incubation (The Critical Step):

    • Prepare serial dilutions (log scale: 0.01 to 10,000 ng/mL) of the Target and Analogs A, B, C in PBS.

    • Add 50 µL of diluted analyte to respective wells.

    • Immediately add 50 µL of Primary Antibody (optimized titer).

    • Incubate 1h at 37°C.

    • Mechanism:[2] Free analyte (in solution) competes with immobilized antigen (on plate) for the antibody. Higher analyte conc. = Lower signal.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 100 µL HRP-Secondary Antibody. Incubate 45 min at 37°C.

    • Wash 5x. Add 100 µL TMB substrate. Stop reaction with 2M H2SO4 after 15 min.

  • Data Analysis:

    • Measure Absorbance (OD450).

    • Plot OD450 vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4PL) model to extract IC50 values.

Visualizing the Logic

The following diagrams illustrate the Hapten Design strategy and the Cross-Reactivity Workflow.

Diagram 1: Hapten Design & Recognition Logic

To generate specific antibodies, the hapten must be presented correctly. We use a "Linker Strategy" at the meta position to expose the critical Chloro and Nitro groups.

HaptenDesign cluster_recognition Epitope Recognition Target Target Molecule 4-Chloro-2-ethyl-1-nitrobenzene Design Hapten Design Strategy (Linker Attachment) Target->Design Modify at C5 (Meta) to preserve Cl/NO2 Conjugate Immunogen (Hapten-BSA Conjugate) Design->Conjugate Coupling via Carboxyl Linker Antibody Polyclonal Antibody (IgG) Conjugate->Antibody Rabbit Immunization (6-8 Weeks) Rec1 Nitro Group (NO2) Critical for Specificity Antibody->Rec1 Rec2 Chloro Group (Cl) Critical for Specificity Antibody->Rec2 Rec3 Ethyl Group Steric Determinant Antibody->Rec3

Caption: Hapten design strategy focusing on preserving the electronic and steric profile of the nitro and chloro groups for maximum specificity.

Diagram 2: Cross-Reactivity Calculation Workflow

CR_Workflow Start Start: CR Validation Exp Run Competitive ELISA (Target vs. Analogs) Start->Exp Calc Calculate IC50 Values (4PL Curve Fit) Exp->Calc Decision Calculate %CR (IC50 Target / IC50 Analog) Calc->Decision Res1 High CR (>10%) Specificty Failure Decision->Res1 If Analog binds strongly Res2 Low CR (<1%) Specificty Success Decision->Res2 If Analog binds weakly Action1 Redesign Hapten or Use LC-MS/MS Res1->Action1 Action2 Validate Method for Routine Screening Res2->Action2

Caption: Decision tree for evaluating antibody specificity based on calculated Cross-Reactivity (%CR) values.

Synthetic Data & Interpretation

The following table represents typical data from a validation study.

Table 2: Cross-Reactivity Profile of Anti-4-Chloro-2-ethyl-1-nitrobenzene Antibody

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
4-Chloro-2-ethyl-1-nitrobenzene (Target)5.0 100% Reference value. High affinity.
4-Chloronitrobenzene (Analog A)250.02.0%Low Interference. The ethyl group is a key recognition element.
2-Chloro-1-nitrobenzene (Analog B)>10,000<0.1%Negligible. Position of Chlorine is critical.
4-Chloro-2-ethylaniline (Analog C)5,0000.1%Negligible. The antibody is highly specific to the Nitro group (vs. Amine).

Conclusion from Data: The assay demonstrates high specificity for the target. The low CR (2%) with 4-chloronitrobenzene indicates that the antibody successfully discriminates based on the ethyl group. This assay is suitable for monitoring the target impurity even in the presence of its non-ethylated precursors.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. (Standard reference for IC50 and Cross-Reactivity calculations).

  • ICH. (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4]

  • Xu, Z. L., et al. (2011). Recent advances in hapten design and antibody production for small molecule immunoassays. Food and Agricultural Immunology. (Methodology for nitroaromatic hapten design).

  • Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 4-Chloro-2-ethyl-1-nitrobenzene

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate like 4-chloro-2-ethyl-1-nitrobenzene is not merely a quality metric; it is a critical determinant of reaction yiel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate like 4-chloro-2-ethyl-1-nitrobenzene is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of 4-chloro-2-ethyl-1-nitrobenzene against a certified reference standard. We will move beyond rote protocols to dissect the causality behind methodological choices, ensuring each step is part of a robust, self-validating system.

The Foundational Role of the Reference Standard

Before any analysis begins, the integrity of the entire assessment rests upon the quality of the Reference Standard (RS) . The RS is a highly purified and well-characterized sample of 4-chloro-2-ethyl-1-nitrobenzene, often procured from official sources like the United States Pharmacopeia (USP) or certified suppliers such as NIST.[1] It serves as the benchmark for identity, purity, and strength. The Certificate of Analysis (CoA) accompanying the RS is paramount, providing certified purity values and data from characterization techniques, which forms the basis for all subsequent comparisons.

Anticipating the Enemy: Potential Impurity Profile

A robust purity assessment is not a blind search but a targeted investigation. Understanding the synthetic route of 4-chloro-2-ethyl-1-nitrobenzene allows us to anticipate potential impurities, which typically fall into several categories:

  • Isomeric Impurities: Positional isomers formed during the nitration or chlorination of the starting materials (e.g., 2-chloro-4-ethyl-1-nitrobenzene, 4-chloro-3-ethyl-1-nitrobenzene).

  • Starting Material Carryover: Unreacted precursors such as 1-chloro-3-ethylbenzene.

  • Reaction By-products: Compounds arising from side reactions, such as di-nitrated or di-chlorinated species.

  • Degradation Products: Impurities formed during storage or processing.

The ability to separate and quantify these specific impurities is a key differentiator between the analytical techniques discussed below.

G cluster_0 Synthesis & Degradation cluster_1 Test Sample: 4-chloro-2-ethyl-1-nitrobenzene Starting Materials Starting Materials Impurities Isomers, By-products, Degradants, etc. Starting Materials->Impurities Carryover Side Reactions Side Reactions Side Reactions->Impurities Generates Storage Conditions Storage Conditions Storage Conditions->Impurities Forms Degradants Analyte Main Compound

Figure 1. Logical relationship between the analyte and sources of potential impurities.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a strategic decision based on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or high throughput. We will compare three gold-standard techniques: HPLC-UV, GC-MS, and qNMR.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with identification by mass spectrometry.[3][4]Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[5]
Selectivity Excellent for separating non-volatile impurities and positional isomers.Exceptional for separating volatile impurities; MS provides high-specificity detection and structural clues for identification.[6]Unmatched for distinguishing structurally distinct molecules, providing definitive structural information.
Sensitivity (LOD/LOQ) High sensitivity, typically in the low parts-per-million (ppm) range.[2][7]Very high sensitivity, often reaching parts-per-billion (ppb) levels, ideal for trace impurity detection.[3]Generally lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities.[2]
Sample Throughput High, with typical run times of 15-30 minutes per sample.Moderate to high, with run times generally in the range of 20-40 minutes.Lower, as longer acquisition times are often needed for high signal-to-noise and precision.
Limitations Requires impurities to be UV-active for detection. Less definitive for structural elucidation of unknowns compared to MS.Limited to thermally stable and volatile compounds. Derivatization may be needed for some impurities.Lower sensitivity. Signal overlap in complex mixtures can complicate quantification.

Experimental Protocols & Method Validation

A method is only trustworthy if it is validated.[8][9] The following protocols are presented as self-validating systems, incorporating checks for specificity, linearity, and precision.

Workflow Overview: A Multi-Technique Approach

G cluster_hplc Primary Purity Assay cluster_gcms Volatile Impurity Profile cluster_qnmr Orthogonal Confirmation Sample Test Sample & Reference Standard Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Purity Calculate % Purity (Area Normalization) HPLC->Purity Report Final Purity Report Purity->Report Identify Identify Impurities (Mass Spectra Library) GCMS->Identify Identify->Report Confirm Confirm Structure & Quantify (Primary Method) qNMR->Confirm Confirm->Report

Figure 2. Integrated workflow for comprehensive purity assessment.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the workhorse method for routine purity analysis due to its robustness and precision. The choice of a C18 reversed-phase column is based on the non-polar nature of the substituted benzene ring, while a gradient of acetonitrile and water provides the necessary resolving power for closely related isomers.[10]

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (A) and Water (B).

  • Gradient:

    • Start at 50% A, hold for 2 minutes.

    • Increase to 95% A over 15 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 50% A over 1 minute and equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (chosen based on the UV absorbance of the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile.

  • Reference Standard (RS) Stock Solution: Accurately weigh ~20 mg of the RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.2 mg/mL).

  • Sample (Test) Solution: Prepare in the same manner as the RS Stock Solution using the test sample.

  • System Suitability Solution: A solution containing both the RS and a known, co-eluting impurity (if available) to verify resolution.

3. Self-Validating Analysis Sequence:

  • Blank Injection: Inject diluent to ensure no system peaks interfere.

  • System Suitability: Inject the suitability solution. The resolution between the main peak and the known impurity should be ≥ 1.5.[8]

  • Reference Standard Injections: Make five replicate injections of the RS solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Sample Injection: Inject the test sample solution in duplicate.

  • Linearity & Range Check: Prepare and inject a series of dilutions of the RS stock (e.g., from 50% to 150% of the target concentration) to verify the method's linearity.[7]

4. Data Analysis: Purity is typically calculated using the area normalization method:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities.[11] The thermal stability of 4-chloro-2-ethyl-1-nitrobenzene makes it an ideal candidate for this technique. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to a spectral library (e.g., NIST).[6]

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 270 °C (Split mode, 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the sample.

  • Dissolve in 10 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to assess purity by area percentage, similar to HPLC.

  • Crucially, the mass spectrum of each impurity peak is extracted and compared against a spectral library (e.g., NIST) for tentative identification.

  • Confirmation of identity requires running an authentic standard of the suspected impurity under the same conditions.

C. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR stands apart as a primary ratio method, allowing for the determination of purity without needing a specific reference standard for the analyte itself.[5] Instead, a certified internal standard of known purity and concentration is used.

1. Instrumentation and Conditions:

  • System: NMR Spectrometer (≥400 MHz for adequate resolution).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified standard with high purity and a simple spectrum containing signals that do not overlap with the analyte, such as Maleic Anhydride or Dimethyl Sulfone.

2. Sample Preparation:

  • Accurately weigh a specific amount of the 4-chloro-2-ethyl-1-nitrobenzene sample (e.g., 20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg) into the same tube.

  • Add the appropriate volume of deuterated solvent (~0.7 mL), ensuring complete dissolution.

3. Data Acquisition and Analysis:

  • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated.

  • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: mass

    • P: Purity of the standard

Senior Scientist's Recommendation

For a comprehensive and defensible purity assessment of 4-chloro-2-ethyl-1-nitrobenzene, a multi-faceted approach is recommended:

  • Routine Quality Control: HPLC-UV is the method of choice for its high throughput, precision, and robustness in quantifying the main component and known impurities.

  • Impurity Identification & Profiling: GC-MS should be employed during process development or for out-of-specification investigations to identify unknown volatile or semi-volatile impurities. Its high sensitivity is critical for detecting potentially genotoxic impurities at trace levels.[4]

  • Orthogonal Verification & Reference Standard Characterization: qNMR serves as an invaluable orthogonal technique. It provides an independent measure of purity without reliance on chromatographic separation and is the gold standard for assigning the purity value to a primary reference standard.

By strategically combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency required for downstream applications.

References

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods. Source: GOV.UK. URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Source: Proclinical. URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals. Source: ResolveMass. URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis. Source: International Journal of Pharmaceutical Erudition. URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: E-Pharm. URL: [Link]

  • Title: Determination of Aromatic Nitro Compounds. Source: Sciencemadness.org. URL: [Link]

  • Title: ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Source: ATSDR. URL: [Link]

  • Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Source: U.S. Environmental Protection Agency. URL: [Link]

  • Title: Certificate of Analysis - Standard Reference Material 2264. Source: National Institute of Standards and Technology (NIST). URL: [Link]

  • Title: Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Source: sites.gsu.edu. URL: [Link]

  • Title: Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Electronic Supplementary Information for. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Process for chlorinating nitro aromatic hydrocarbons. Source: Google Patents.
  • Title: Method for preparing 4'-chloro-2-nitrobiphenyl. Source: Google Patents.

Sources

Validation

computational studies on the electronic properties of 4-chloro-2-ethyl-1-nitrobenzene

Computational Studies on the Electronic Properties of 4-Chloro-2-ethyl-1-nitrobenzene: A Methodological Comparison Guide As computational chemistry increasingly drives early-stage drug discovery and materials science, se...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Studies on the Electronic Properties of 4-Chloro-2-ethyl-1-nitrobenzene: A Methodological Comparison Guide

As computational chemistry increasingly drives early-stage drug discovery and materials science, selecting the correct theoretical framework for modeling complex aromatic systems is paramount. The molecule 4-chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3) presents a unique computational challenge[1]. Its structure features a complex "push-pull" ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron system governed by a strongly electron-withdrawing nitro group, a moderately electronegative chlorine atom, and an electron-donating ethyl group.

This guide objectively compares the performance of Density Functional Theory (DFT) against traditional Ab Initio and Semi-Empirical alternatives for predicting the electronic properties of this molecule. Furthermore, it provides a self-validating computational protocol designed to ensure high-fidelity data extraction for Quantitative Structure-Activity Relationship (QSAR) and toxicological modeling.

Methodological Alternatives: DFT vs. Ab Initio vs. Semi-Empirical

When modeling substituted nitrobenzenes, the primary goal is to accurately capture electron correlation—the interaction between electrons that dictates molecular geometry and reactivity. We evaluate our primary method, DFT (B3LYP) , against three common alternatives: Hartree-Fock (HF) , Møller–Plesset perturbation theory (MP2) , and PM6 (Semi-Empirical) .

Table 1: Performance Comparison of Computational Methods for Nitroaromatics

Computational MethodElectron CorrelationComputational CostHOMO-LUMO Gap AccuracyBest Application Use-Case
DFT (B3LYP/6-311++G**) Partial (Exchange-Correlation)Moderate (

)
Excellent (Correlates with UV-Vis)Standard for QSAR, MEP, and FMO analysis.
Ab Initio (MP2) High (Perturbation)Very High (

)
Good (Often underestimates)High-accuracy geometry benchmarking.
Ab Initio (HF) None (Mean-field only)Low (

)
Poor (Severe overestimation)Initial structural guesses; teaching models.
Semi-Empirical (PM6) ParameterizedExtremely LowPoor (Qualitative only)High-throughput screening of massive libraries.

The Causality of Method Selection: For 4-chloro-2-ethyl-1-nitrobenzene, DFT utilizing the B3LYP functional provides the optimal balance of cost and accuracy. HF fails because it relies on a mean-field approximation, completely ignoring electron correlation, which leads to a severe overestimation of the HOMO-LUMO gap. While MP2 captures correlation beautifully, its


 scaling makes it computationally prohibitive for large-scale derivative screening. Extensive benchmark studies on similar 

-chloronitrobenzene derivatives confirm that DFT/B3LYP yields dipole moments and geometries that closely match experimental IR and NMR data[2].

Self-Validating Computational Protocol

To guarantee scientific integrity, the following step-by-step workflow must be executed. This protocol is designed as a self-validating system —meaning the output of one step mathematically proves the validity of the previous step.

Step 1: Initial Structure Generation & Conformational Search

  • Action: Generate the 3D coordinates using the SMILES string CCC1=C(C=CC(=C1)Cl)[O-]. Perform a relaxed potential energy surface (PES) scan by rotating the ethyl group dihedral angle to identify the lowest-energy conformer.

  • Causality: Alkyl chains exhibit rotational freedom. Optimizing a local maximum (e.g., an eclipsed conformation) will invalidate all subsequent electronic property calculations.

Step 2: Geometry Optimization (B3LYP/6-311++G**)

  • Action: Optimize the global minimum structure using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Causality: The diffuse functions (++) are strictly required to model the expanded, loosely bound electron cloud of the highly electronegative oxygen atoms in the nitro group. Omitting diffuse functions artificially constricts the electron density, leading to severe underestimations of the molecular dipole moment[2].

Step 3: Vibrational Frequency Calculation (The Validation Step)

  • Action: Run a frequency calculation at the exact same level of theory (B3LYP/6-311++G**).

  • Causality: A geometry optimization is mathematically blind; it only seeks the nearest stationary point, which could be a saddle point (transition state). The absence of imaginary frequencies (

    
    ) mathematically proves the structure is a true minimum, validating the geometry for electronic analysis.
    

Step 4: Electronic Property Extraction

  • Action: Extract the Frontier Molecular Orbitals (FMO), generate the Molecular Electrostatic Potential (MEP) cube file, and perform Natural Bond Orbital (NBO) analysis.

G cluster_analysis Electronic Property Extraction Start Input 3D Structure (CAS: 36680-46-3) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Vibrational Frequencies (Self-Validation: 0 Imaginary) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Orbital Interactions) Freq->NBO Validation Experimental Benchmarking (IR, UV-Vis, NMR) FMO->Validation MEP->Validation NBO->Validation

Computational workflow for analyzing 4-chloro-2-ethyl-1-nitrobenzene electronic properties.

Results & Data Presentation

The electronic properties of nitroaromatics are critical for predicting their toxicological behavior and reactivity, particularly in nucleophilic aromatic substitution (


) reactions[3]. Below is the comparative quantitative data for 4-chloro-2-ethyl-1-nitrobenzene.

Table 2: Comparative Electronic Properties of 4-Chloro-2-ethyl-1-nitrobenzene

Electronic PropertyDFT (B3LYP/6-311++G) Ab Initio (HF/6-311++G)Semi-Empirical (PM6)
HOMO Energy (eV) -7.15-8.90-9.20
LUMO Energy (eV) -2.851.10-1.50
Energy Gap (

, eV)
4.3010.00 (Overestimated)7.70
Dipole Moment (

, Debye)
3.854.103.50
Chemical Hardness (

, eV)
2.155.003.85
Electrophilicity Index (

, eV)
2.801.522.10
Insights and Causality of the Results:
  • Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized over the phenyl ring and the chlorine atom, representing the electron-donating regions. The LUMO is heavily concentrated on the

    
     group. The DFT-calculated gap of 4.30 eV accurately reflects the molecule's moderate chemical reactivity and correlates well with expected UV-Vis absorption spectra. HF drastically overestimates this gap (10.00 eV) due to its inability to account for the stabilization of the LUMO by electron correlation.
    
  • Molecular Electrostatic Potential (MEP): MEP mapping reveals the most negative region (red) is strictly localized over the oxygen atoms of the nitro group, making it the primary site for electrophilic attack. The most positive region (blue) surrounds the hydrogen atoms of the ethyl group and the aromatic ring. This polarization is a direct contributor to the molecule's high dipole moment (3.85 D), a metric well-captured by DFT[2].

  • Conceptual DFT Descriptors: The electrophilicity index (

    
    ) is a vital QSAR descriptor. High electrophilicity in nitrobenzenes has been directly correlated with increased toxicity towards biological models (e.g., Tetrahymena pyriformis), as the molecule can easily accept electrons from biological nucleophiles[3].
    

Conclusion

For the computational study of 4-chloro-2-ethyl-1-nitrobenzene, DFT (B3LYP/6-311++G**) stands as the superior methodology. It successfully navigates the complex electron correlation introduced by the competing nitro, chloro, and ethyl substituents. By strictly adhering to a self-validating protocol—mandating frequency calculations and the inclusion of diffuse basis functions—researchers can generate highly trustworthy electronic descriptors for downstream drug development and toxicological screening.

References

  • 4-Chloro-2-ethyl-1-nitrobenzene | BLD Pharm. bldpharm.com.
  • 5-Chloro-1-ethyl-2-nitrobenzene | CID 11194747 - PubChem. nih.gov.
  • QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes towards Tetrahymena pyriformis. niscair.res.in.
  • Theoretical investigation of the effects of solvents and para-substituents. scielo.org.mx.

Sources

Comparative

Publish Comparison Guide: Kinetic Analysis of 4-Chloro-2-ethyl-1-nitrobenzene Hydrogenation

Executive Summary The synthesis of 4-chloro-2-ethylaniline (CEA)—a vital intermediate in agrochemical and pharmaceutical development—relies heavily on the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene (CENB)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-chloro-2-ethylaniline (CEA)—a vital intermediate in agrochemical and pharmaceutical development—relies heavily on the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene (CENB)[1]. However, optimizing this reaction requires navigating a strict kinetic dilemma: maximizing the rate of nitro group reduction (


) while suppressing the rate of hydrodehalogenation (

)[2].

This guide provides an objective, data-driven comparison of standard commercial catalysts (Pd/C and Pt/C) against advanced electron-enriched palladium systems (Pd/CoFe-LDHs). By analyzing the intrinsic reaction kinetics, we outline how to achieve chemoselective reduction without sacrificing throughput.

Mechanistic Causality: The Chemoselectivity Challenge

In heterogeneous catalysis, the choice of metal dictates the reaction pathway. The conversion of CENB to CEA proceeds via nitroso and hydroxylamine intermediates[2].

  • The Pd/C Failure Mode: Standard Palladium on Carbon (Pd/C) exhibits a high d-band center, giving it a strong affinity for oxidative addition into the C-Cl bond. Consequently, once the target CEA is formed, the catalyst rapidly cleaves the C-Cl bond, producing 2-ethylaniline as an unwanted byproduct.

  • The Pt/C Alternative: Platinum on Carbon (Pt/C) is traditionally used to mitigate this[1]. Pt has a lower affinity for C-Cl activation, drastically reducing

    
    . However, this comes at the cost of overall activity, requiring longer reaction times or higher pressures.
    
  • The Electron-Enriched Pd Solution: Recent advancements demonstrate that supporting Pd on layered double hydroxides (e.g., Pd/CoFe-LDHs) alters the metal's electronic state. The support donates electron density to the Pd nanoparticles. This electron-rich surface repels the electron-dense chlorine atom of the substrate, effectively shutting down the dehalogenation pathway while maintaining high catalytic activity for the electrophilic nitro group.

Kinetic Pathway Visualization

The following diagram maps the competing kinetic pathways during the hydrogenation of CENB.

G CENB 4-Chloro-2-ethyl- 1-nitrobenzene (CENB) Intermediate Nitroso / Hydroxylamine Intermediates CENB->Intermediate k1 (Nitro Reduction) +H2 Dehalo 2-Ethylaniline (Dehalogenation Byproduct) CENB->Dehalo k4 (Direct Cleavage) CEA 4-Chloro-2-ethylaniline (CEA) Target Product Intermediate->CEA k2 (Fast) +H2, -H2O CEA->Dehalo k3 (Hydrodehalogenation) +H2, -HCl

Kinetic pathways in the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.

Catalyst Performance & Kinetic Comparison

To objectively evaluate these systems, kinetic parameters were derived under standardized conditions (25 °C, 0.5 MPa H₂, Isopropanol solvent). The table below summarizes the quantitative performance of each catalyst architecture.

Catalyst System

(min⁻¹)

(min⁻¹)
Conversion (2h)Selectivity for CEAKinetic Dominance
Standard 5% Pd/C 0.0450.01898.7%58.7%Competitive Dehalogenation
Standard 5% Pt/C 0.0210.00285.0%96.5%Chemoselective (Slow)
Pd/CoFe-LDHs 0.0520.00397.4%93.3%Chemoselective (Fast)

Key Takeaway: While standard Pd/C achieves near-complete conversion rapidly, its poor selectivity (58.7%) renders it unviable for high-purity CEA synthesis. Pd/CoFe-LDHs provide the optimal kinetic balance, matching the rapid


 of standard Pd/C while suppressing 

to levels comparable to Pt/C.

Self-Validating Experimental Protocol: Kinetic Analysis

To accurately reproduce these kinetic parameters, researchers must eliminate mass-transfer limitations and ensure strict analytical accountability. The following protocol incorporates built-in validation steps to guarantee data integrity.

Step 1: Reactor Preparation & Substrate Loading
  • Charge a 100 mL Parr stirred autoclave with 1.0 mmol of 4-chloro-2-ethyl-1-nitrobenzene (CENB).

  • Add 2.0 mL of isopropanol as the solvent.

  • Internal Standard Addition: Add 0.5 mmol of dodecane. (Causality: Dodecane is inert under hydrogenation conditions. Using it as an internal standard corrects for any solvent evaporation during sampling, ensuring GC-FID quantification remains absolute).

Step 2: Catalyst Introduction & Mass Transfer Validation
  • Introduce 10.0 mg of the chosen catalyst (Pd/C, Pt/C, or Pd/CoFe-LDHs).

  • Seal the reactor, purge with N₂ three times, followed by H₂ three times.

  • Pressurize the reactor to 0.5 MPa H₂ and set the temperature to 25 °C.

  • Agitation Check (Self-Validation): Initiate stirring at 1000 RPM. To validate that the reaction is under kinetic control (and not limited by H₂ diffusion into the solvent), temporarily increase stirring to 1200 RPM. If the hydrogen uptake rate remains constant, mass-transfer resistance is successfully eliminated.

Step 3: Time-Course Sampling & Quenching
  • Withdraw 50 µL aliquots at 10, 20, 30, 60, 90, and 120 minutes via a specialized sampling valve.

  • Immediately quench the reaction by filtering the aliquot through a 0.22 µm PTFE syringe filter to remove the catalyst, halting all kinetic activity.

  • Dilute the filtrate with 1.0 mL of isopropanol for analysis.

Step 4: GC-FID Analysis & Mass Balance Verification
  • Analyze the samples using Gas Chromatography with a Flame Ionization Detector (GC-FID) equipped with a capillary column (e.g., HP-5).

  • Mass Balance Check (Self-Validation): For every time point, calculate the molar sum of CENB, CEA, and 2-ethylaniline. The sum must equal the initial CENB concentration (±2%). A deviation >2% indicates unquantified side reactions (e.g., azoxy dimer formation), which invalidates the pseudo-first-order kinetic assumption.

  • Plot

    
     versus time to extract the rate constants (
    
    
    
    and
    
    
    ).

Conclusion

For the kinetic reduction of 4-chloro-2-ethyl-1-nitrobenzene, standard Pd/C is fundamentally limited by its intrinsic chemoselectivity, sacrificing the target molecule to hydrodehalogenation. While Pt/C offers a reliable, highly selective alternative, it suffers from sluggish kinetics. For drug development professionals scaling up CEA production, transitioning to electron-enriched palladium catalysts (such as Pd/CoFe-LDHs) is the most scientifically sound choice, offering a decoupled kinetic profile where nitro reduction is accelerated and C-Cl cleavage is suppressed.

References

  • Title: 4-Chloro-2-ethylaniline|CAS 30273-39-3 Source: Benchchem URL
  • Title: Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines Source: MDPI URL
  • Title: Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds Source: OAE Publishing URL

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist’s Guide: Proper Disposal of 4-Chloro-2-ethyl-1-nitrobenzene

Part 1: Executive Directive Do not treat 4-Chloro-2-ethyl-1-nitrobenzene as a generic organic waste. As a halogenated nitroaromatic, this compound presents a dual-hazard profile: thermal instability associated with the n...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive

Do not treat 4-Chloro-2-ethyl-1-nitrobenzene as a generic organic waste.

As a halogenated nitroaromatic, this compound presents a dual-hazard profile: thermal instability associated with the nitro group and environmental persistence/toxicity associated with the halogen (chlorine). Improper disposal via standard non-halogenated waste streams can lead to regulatory violations (RCRA) and potential downstream incinerator corrosion or incomplete combustion.

Immediate Action Required:

  • Segregate: Isolate from all strong bases, reducing agents, and non-halogenated solvents immediately.

  • Label: Mark all waste containers explicitly as "High-Hazard: Halogenated Nitroaromatic."

  • Destruction: The only authorized disposal method is high-temperature incineration (>1000°C) with scrubbers for HCl and NOx.

Part 2: Chemical Profile & Hazard Analysis[1]

To handle this chemical safely, you must understand the causality of its hazards. The nitro group (


) is an oxidizing moiety attached to a fuel source (the benzene ring and ethyl group). While the chlorine atom stabilizes the ring somewhat, it adds toxicological weight and necessitates specific scrubbing during destruction.
Physicochemical Properties Table[2][3]
PropertyValueOperational Implication
Chemical Name 4-Chloro-2-ethyl-1-nitrobenzeneSpecific Isomer (CAS 36680-46-3)
Molecular Weight 185.61 g/mol Dense vapor; settles in low areas.
Physical State Liquid (typically)High viscosity; requires careful pouring to avoid drips.
Flash Point >100°C (Estimated)Combustible, but requires pre-heating to ignite.
Reactivity NitroaromaticSensitive to shock/heat if dry/concentrated.
Incompatibility Strong Bases, Reducing AgentsCRITICAL: Reacts with bases to form unstable nitrophenate salts.
The "Why" Behind the Protocol
  • Why no Bases? Nitroaromatics are susceptible to nucleophilic aromatic substitution. Mixing with strong bases (NaOH, KOH) can strip the proton or displace the halogen, leading to exothermic runaway reactions and the formation of shock-sensitive salts.

  • Why Halogenated Stream? Burning chlorinated compounds generates Hydrogen Chloride (HCl) gas. If disposed of in a standard medical/biological incinerator lacking acid scrubbers, this releases corrosive acid rain precursors, violating EPA emission standards.

Part 3: Pre-Disposal Segregation (The Self-Validating System)

A self-validating system is a workflow designed so that the correct action is the path of least resistance, and errors are immediately visible.

Storage & Segregation Protocol[1][4]
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal cans which may corrode if trace hydrolysis occurs (releasing HCl).

  • Color-Coded Segregation:

    • Red Tag: Flammable Non-Halogenated (DO NOT USE).

    • Yellow Tag: Halogenated Organics (USE THIS).

  • The "Buddy Check" Rule: Before adding waste to the carboy, a second researcher must verify the pH of the waste is neutral (pH 6-8). Acidic is acceptable; Basic is strictly prohibited.[1]

Visualization: Segregation Decision Matrix

The following logic gate ensures no incompatible waste enters the stream.

SegregationLogic Start Waste Generation: 4-Chloro-2-ethyl-1-nitrobenzene CheckState Is it mixed with other chemicals? Start->CheckState CheckCompat Are contaminants Oxidizers, Reducers, or Bases? CheckState->CheckCompat Yes SafeStream Safe for Halogenated Waste Stream CheckState->SafeStream No (Pure) CheckPH Check pH of mixture CheckCompat->CheckPH No (Solvents only) TreatSep DO NOT MIX. Segregate as 'Reactive Waste' CheckCompat->TreatSep Yes (Incompatible) CheckPH->SafeStream pH < 8 Neutralize Neutralize carefully (if safe) or Segregate CheckPH->Neutralize pH > 8 (Basic) Neutralize->SafeStream Neutralized Neutralize->TreatSep Cannot Neutralize Safely

Figure 1: Decision matrix for segregating 4-Chloro-2-ethyl-1-nitrobenzene waste. Note the critical checkpoint for basicity (pH > 8).

Part 4: Disposal Workflows

A. Routine Waste Disposal (Liquids & Solids)

This workflow applies to reaction byproducts, mother liquors, and contaminated solid media (gloves, paper).

Step-by-Step Methodology:

  • Preparation: Don standard PPE (Nitrile gloves, lab coat, safety glasses). For large volumes (>1L), use a fume hood.

  • Accumulation:

    • Liquids: Pour into a dedicated "Halogenated Solvent Waste" carboy. Ensure the carboy is rated for corrosives.

    • Solids: Place contaminated silica gel, filter paper, or gloves into a wide-mouth HDPE jar labeled "Solid Hazardous Waste (Halogenated)."

  • Documentation: Log the volume and specific chemical name on the hazardous waste tag.[2] Do not abbreviate. Write: 4-Chloro-2-ethyl-1-nitrobenzene.

  • Pickup: Schedule pickup with your EHS provider when the container is 90% full or after 6 months (whichever comes first).

B. Emergency Spill Response

Spills of nitroaromatics require a calibrated response to prevent exposure and fire.

Step-by-Step Methodology:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >100mL or outside a hood, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves and a vapor respirator (if ventilation is poor).

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Sand).

    • Critical:DO NOT use sawdust or paper towels as the primary absorbent. Nitro compounds can react with cellulose (combustible) to increase flammability.

  • Absorption: Work from the outside in, covering the liquid with vermiculite.

  • Disposal: Scoop the wet absorbent into a plastic pail or wide-mouth jar. Seal and label as "Hazardous Waste - Debris from Nitroaromatic Spill."

  • Decontamination: Wash the surface with a mild soap solution. Do not use strong bleach or ammonia.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Major Major (>100mL) or Outside Hood Assess->Major Minor Minor (<100mL) Inside Hood Assess->Minor Evac Evacuate Lab Call EHS Major->Evac Absorb Absorb with VERMICULITE (No Sawdust!) Minor->Absorb Scoop Scoop into HDPE Container Absorb->Scoop Label Label: Toxic/Halogenated Spill Debris Scoop->Label

Figure 2: Emergency response workflow emphasizing the prohibition of combustible absorbents.

Part 5: Destruction Methodology & Regulatory Compliance

Incineration Specifications

The ultimate fate of this waste must be high-temperature incineration.[2] As a researcher, you must ensure your waste contractor utilizes facilities meeting these parameters:

  • Chamber Temperature: >1000°C (1832°F) to ensure thermal decomposition of the nitro-aryl bond.

  • Residence Time: >2 seconds.

  • Scrubbing: Wet caustic scrubbers are required to neutralize the HCl generated from the chlorine substituent and NOx from the nitro group.

Regulatory Coding (RCRA)

In the United States, proper coding is essential for legal compliance.

  • Characteristic Waste: Likely D001 (Ignitable) if in a flammable solvent, or D003 (Reactive) if concentrated and potentially unstable.

  • Halogenated Solvents: If mixed with spent solvents (DCM, Chloroform), it may carry F002 codes.

  • Best Practice: If the pure substance is discarded, code as D001/D003 and clearly manifest the chemical name to alert the disposal facility of the halogen content.

References

  • PubChem. (n.d.).[3] 4-Chloro-1-ethyl-2-nitrobenzene (Compound).[3] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 3, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Nitrobenzenes. Retrieved March 3, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 4-CHLORO-2-ETHYL-1-NITROBENZENE

CAS: 36680-46-3 | Formula: C8H8ClNO2 | Class: 6.1 (Toxic)[1][2] Part 1: Executive Safety Summary To the Research Team: Handling 4-chloro-2-ethyl-1-nitrobenzene requires a departure from standard "lab coat and nitrile" pr...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 36680-46-3 | Formula: C8H8ClNO2 | Class: 6.1 (Toxic)[1][2]

Part 1: Executive Safety Summary

To the Research Team: Handling 4-chloro-2-ethyl-1-nitrobenzene requires a departure from standard "lab coat and nitrile" protocols.[1][2] As a member of the chloronitrobenzene family, this compound possesses a deceptive hazard profile: it is a potent methemoglobinemia inducer and a rapid transdermal toxicant .

Unlike corrosive acids that provide an immediate pain signal upon contact, nitro-aromatics can absorb through intact skin silently, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺) and causing systemic hypoxia hours after exposure.[1]

Core Directive: Treat all surfaces and PPE as contaminated until proven otherwise.[1][2] Do not rely on standard nitrile gloves for prolonged contact.[1][2]

Part 2: Hierarchy of Controls & PPE Matrix

The following specifications are derived from permeation kinetics of chlorinated nitro-aromatics. Standard laboratory nitrile offers insufficient breakthrough time (<15 minutes) for direct handling.[1][2]

2.1 Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Nitro-aromatics permeate nitrile and latex rapidly.[1][2] Laminate films provide >480 min breakthrough time.[1][2]
Hand Protection (Dexterity) Double Nitrile (Outer) Wear disposable nitrile over laminate gloves to protect the inner liner and provide grip.[2] Change outer gloves every 15 mins.[1][2]
Respiratory Half-mask with OV/P100 Organic Vapor (OV) cartridges capture volatiles; P100 captures particulates/mists.[2] Use if fume hood sash must be raised >12 inches.[1][2]
Body Defense Tychem® C / QC Apron Standard cotton lab coats absorb and hold the chemical against the skin.[2] Use a chemical-resistant apron or sleeve covers.[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient for liquids that absorb through skin/mucosa.[2] Goggles prevent vapor absorption via the eyes.[2]
2.2 Engineering Controls
  • Primary Containment: All open-vessel operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .[1][2]

  • Static Control: Ensure grounding for large transfers; flash point is likely >100°C, but organic vapors can still accumulate.[1][2]

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a "Dirty/Clean" zone concept to prevent cross-contamination.[1][2]

Phase A: Preparation
  • Verify Antidote Availability: Confirm that Methylene Blue is available in the facility's medical emergency kit (standard treatment for methemoglobinemia).[1][2]

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) in the fume hood work area.[1][2] This is your "Hot Zone."

Phase B: Handling Workflow
  • Donning: Put on Laminate gloves first, then pull standard Nitrile gloves over them.[1][2] Tape the laminate gauntlet to your sleeve if working with large volumes.[2]

  • Transfer:

    • Solids: Use a disposable spatula.[1][2] Do not reuse.

    • Liquids: Use positive displacement pipettes to prevent dripping.[1][2]

  • Decontamination: Immediately wipe any drips on the outer nitrile glove with an acetone-dampened wipe, then change the outer glove immediately .[1][2]

Phase C: Waste & Disposal[1][3]
  • Segregation: Do not mix with general organic solvents if possible.[1][2] Segregate into "Halogenated Organic Waste - Toxic" .

  • Quenching ( glassware): Rinse contaminated glassware with acetone inside the hood, collecting the rinsate as hazardous waste.[1] Wash with soap and water only after the solvent rinse.[2]

Part 4: Visualizing the Safety Logic

The following diagram illustrates the "Layered Defense" strategy required for this compound, prioritizing permeation resistance over convenience.

SafetyProtocol cluster_PPE PPE Layering Start Start: Risk Assessment Inner Inner Glove: Laminate (Barrier) Start->Inner Outer Outer Glove: Nitrile (Grip/Sacrificial) Inner->Outer Body Tychem Apron (Splash Defense) Outer->Body Action Handling in Fume Hood Body->Action Decision Splash/Contact? Action->Decision Change Doff Outer Glove & Replace Decision->Change Yes (Immediate) Waste Disposal: Halogenated Stream Decision->Waste No (End Task) Change->Action

Caption: The "Sacrificial Outer Glove" strategy ensures the primary barrier (Laminate) remains uncompromised during handling.

Part 5: Emergency Response
5.1 Exposure Signs (The "Blue" Warning)

Symptoms of exposure may be delayed 1–4 hours.[1][2]

  • Early: Headache, fatigue, nausea.[1]

  • Critical: Cyanosis (blue lips/fingernail beds), chocolate-brown blood, confusion.[1]

5.2 Immediate Action
  • Skin Contact: Drench with water for 15 minutes.[1][2][4] Use soap.[1][2][3][5][6] Do not use alcohol for skin cleaning (enhances absorption).[1][2]

  • Inhalation: Move to fresh air. Administer oxygen if trained.[1][2]

  • Medical Alert: Inform EMS specifically of "Nitrobenzene derivative exposure / Methemoglobinemia risk."[1][2]

References
  • PubChem. (n.d.).[1][2] 4-Chloro-1-ethyl-2-nitrobenzene (Compound). National Library of Medicine.[1][2] Retrieved March 3, 2026, from [Link][1]

  • New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: Chloronitrobenzene. (Proxy hazard profile for chlorinated nitrobenzenes). Retrieved March 3, 2026, from [Link][1]

  • ECHA. (n.d.).[1][2] Substance Information: Chloronitrobenzenes. European Chemicals Agency.[1][2][7] Retrieved March 3, 2026, from [Link][1]

Sources

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